molecular formula C7H12N2 B154414 1,2,4,5-Tetramethylimidazole CAS No. 1739-83-9

1,2,4,5-Tetramethylimidazole

Cat. No.: B154414
CAS No.: 1739-83-9
M. Wt: 124.18 g/mol
InChI Key: WLUJHMKCLOIRSK-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethylimidazole is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4,5-Tetramethyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethylimidazole
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InChI

InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUJHMKCLOIRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169679
Record name 1,2,4,5-Tetramethyl-1H-imidazole
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Molecular Weight

124.18 g/mol
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CAS No.

1739-83-9
Record name 1,2,4,5-Tetramethyl-1H-imidazole
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Record name 1,2,4,5-Tetramethyl-1H-imidazole
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Record name 1,2,4,5-Tetramethyl-1H-imidazole
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Record name 1,2,4,5-tetramethyl-1H-imidazole
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Record name 1,2,4,5-Tetramethylimidazole
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetramethylimidazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,2,4,5-tetramethylimidazole, a significant heterocyclic organic compound. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

This compound, also known as 1,2,4,5-tetramethyl-1H-imidazole, is a substituted imidazole that presents as a white to pale yellow crystalline powder.[1] Its chemical stability in the presence of primary amines makes it a valuable compound in various chemical syntheses.[2] The presence of four methyl groups on the imidazole ring significantly influences its chemical properties, enhancing its lipophilicity.[3]

A summary of its key quantitative properties is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[1][2][3][4][5][6]
Molecular Weight 124.19 g/mol [2][4][6]
Melting Point 58 °C[7]
Boiling Point 125-128 °C at 29 Torr[7]
Density 1.252 g/cm³ at 20°C[7]
Vapor Pressure 20 Pa at 20°C[7]
pKa 8.55 ± 0.60 (Predicted)[7]
LogP 2.58 at 25°C[7]
Solubility Soluble in methanol.[1][7]

Chemical Structure

The structural identity of this compound is well-defined by various chemical identifiers. These notations are crucial for unambiguous identification in chemical databases and research publications.

IdentifierStringSource
SMILES CC1=C(N(C(=N1)C)C)C[2][3][4]
InChI InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3[3][4]
InChIKey WLUJHMKCLOIRSK-UHFFFAOYSA-N[3][4]
CAS Number 1739-83-9[1][3][4][5][6][7]

Below is a two-dimensional structural representation of the this compound molecule, generated using the DOT language.

2D Structure of this compound

Experimental Protocols: Synthesis of Tetrasubstituted Imidazoles

General Procedure for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles:

This protocol utilizes a multicomponent reaction, which is a highly efficient approach in modern organic synthesis.

  • Reactants:

    • Benzil (or other 1,2-dicarbonyl compound) (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Primary amine (1 mmol)

    • Ammonium acetate (1 mmol)

  • Catalyst: Various catalysts can be employed, such as sulfonic acid-functionalized pyridinium chloride ([Pyridine-SO3H]Cl) (10 mol%).[8]

  • Solvent: The reaction is often carried out under solvent-free conditions or in a solvent like ethanol.[8][9]

  • Procedure:

    • A mixture of the benzil, aldehyde, primary amine, ammonium acetate, and catalyst is placed in a round-bottom flask equipped with a reflux condenser.[8]

    • The reaction mixture is stirred and heated in an oil bath at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 9 hours).[8][9]

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[8]

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is extracted using a suitable solvent, such as ethyl acetate or warm ethanol.[8][9]

    • The catalyst, if insoluble, can be recovered by filtration.[8]

    • The crude product is then purified, typically by column chromatography.[9]

The following diagram illustrates the general workflow for this synthetic protocol.

G cluster_workflow Synthesis Workflow Reactants Combine Reactants: - Benzil - Aldehyde - Amine - Ammonium Acetate - Catalyst Heating Heat and Stir (e.g., 80-100 °C) Reactants->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Extraction Cool and Extract with Solvent Monitoring->Extraction Purification Purify Product (Column Chromatography) Extraction->Purification Product Isolated 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

General Synthetic Workflow

Applications and Safety

This compound serves as a versatile building block in organic synthesis and has potential applications as a ligand in coordination chemistry.[3][10] It has been utilized in the synthesis of polymers and is noted for its chemical stability.[2]

Safety and Handling:

This compound is known to cause skin and serious eye irritation.[1] It is incompatible with oxidizing agents.[1] This substance is air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this chemical.

References

An In-Depth Technical Guide to 1,2,4,5-Tetramethylimidazole (CAS: 1739-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethylimidazole, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. The document delves into its fundamental physicochemical properties, detailed synthesis methodologies, characteristic spectroscopic signatures, and key reactivity patterns. Furthermore, it explores its emerging roles in coordination chemistry and polymer science, offering insights for researchers and professionals in drug development and materials science. This guide is structured to provide not just factual data, but also a deeper understanding of the causality behind its chemical behavior and practical applications.

Introduction

This compound, identified by the CAS number 1739-83-9, is a fully substituted imidazole derivative. The imidazole ring is a fundamental five-membered heterocycle that is a core component of many biologically active molecules, including the amino acid histidine. The presence of four methyl groups on the imidazole ring of this compound significantly influences its steric and electronic properties, enhancing its lipophilicity and stability. These characteristics make it a valuable building block in organic synthesis and a subject of interest in coordination chemistry and materials science.[1] This guide aims to be an authoritative resource, consolidating technical data with practical insights to facilitate its use in research and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueSource
CAS Number 1739-83-9[2]
Molecular Formula C₇H₁₂N₂[3]
Molecular Weight 124.19 g/mol [4]
Appearance White to pale yellow crystalline powder[2]
Melting Point 58 °C[5]
Boiling Point 125-128 °C at 29 Torr[5]
Solubility Soluble in methanol[2]
Air Sensitivity Air sensitive[2]

Synthesis of this compound

Proposed Synthetic Pathway

The reaction likely proceeds via the condensation of diacetyl with two equivalents of methylamine and one equivalent of formaldehyde, in the presence of a catalyst such as a zeolite or a protic acid.

G Diacetyl Diacetyl (2,3-Butanedione) Intermediate Intermediate (Diimine) Diacetyl->Intermediate + Methylamine Methylamine Methylamine (2 eq.) Methylamine->Intermediate Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Catalyst Catalyst (e.g., Zeolite) Catalyst->Product Intermediate->Product + Formaldehyde + Methylamine

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Based on Analogy)

The following is a generalized, self-validating protocol based on established methods for similar compounds.[6][8]

  • Catalyst Activation: If using a zeolite catalyst, activate it by heating at a high temperature (e.g., 550 °C) for several hours under an inert atmosphere.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl (1 equivalent), an excess of methylamine (as a solution in a suitable solvent or as a gas), and formaldehyde (1 equivalent, typically as an aqueous solution).

  • Catalyst Addition: Add the activated catalyst to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent. The mixture is heated with continuous stirring for a specified duration, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is extracted with a suitable organic solvent. The catalyst is removed by filtration. The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. It should exhibit singlets corresponding to the four methyl groups. The chemical shifts will be influenced by their position on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the carbons of the imidazole ring. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching and bending vibrations of the methyl groups and C=N and C-N stretching vibrations of the imidazole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 124. Key fragment ions observed in the NIST Mass Spectrometry Data Center include peaks at m/z 123 and 109, corresponding to the loss of a hydrogen atom and a methyl group, respectively.[3]

G M [C₇H₁₂N₂]⁺˙ (m/z = 124) M_minus_H [C₇H₁₁N₂]⁺ (m/z = 123) M->M_minus_H - H˙ M_minus_CH3 [C₆H₉N₂]⁺ (m/z = 109) M->M_minus_CH3 - CH₃˙

Caption: Proposed mass spectrometry fragmentation of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the electronic properties of the imidazole ring and the steric hindrance imposed by the four methyl groups.

  • N-Alkylation: The nitrogen atom at position 3 is nucleophilic and can be alkylated, although the reaction may be sterically hindered by the adjacent methyl groups.[11] Failed attempts to prepare 1,2,4,5-tetramethyl-3-vinyl imidazolium bromide suggest that the nucleophilicity of this nitrogen is reduced.[11]

  • Electrophilic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution reactions. However, all the carbon atoms are substituted with methyl groups, which would direct incoming electrophiles to the nitrogen atoms or potentially lead to reactions at the methyl groups under forcing conditions.

  • Coordination Chemistry: The sp²-hybridized nitrogen atom at position 3 possesses a lone pair of electrons, making it an excellent ligand for coordination with metal ions.[1]

Applications

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming stable complexes with various transition metals. The steric bulk of the methyl groups can influence the coordination geometry and the properties of the resulting metal complexes. These complexes have potential applications in catalysis and materials science.

Polymer Science

This compound has been investigated for its use in the synthesis of polymers. It can potentially act as a monomer or a catalyst in polymerization reactions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[2] It is also incompatible with oxidizing agents.[2]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a cool, dark place under an inert atmosphere, as it is air-sensitive.[2]

  • Avoid contact with skin and eyes.

  • Keep away from oxidizing agents.

Conclusion

This compound is a multifaceted compound with a growing range of applications. Its unique combination of steric and electronic properties makes it a valuable tool for synthetic chemists and materials scientists. This guide has provided a thorough examination of its properties, synthesis, and potential applications, aiming to equip researchers with the knowledge necessary to explore its full potential in their respective fields.

References

A Comprehensive Technical Guide on the Physical Properties of 1,2,4,5-Tetramethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 1,2,4,5-tetramethyl-1H-imidazole (CAS No: 1739-83-9). The information is compiled to serve as a foundational resource for its application in organic synthesis, coordination chemistry, and potential pharmacological research.

Chemical Identity and Structure

1,2,4,5-Tetramethyl-1H-imidazole is a fully substituted imidazole derivative. The imidazole ring is a five-membered heterocyclic aromatic compound with two nitrogen atoms.[1] In this specific molecule, four methyl groups are attached to the ring at positions 1, 2, 4, and 5. This substitution pattern significantly influences its chemical reactivity and physical characteristics, such as enhancing its lipophilicity.[1]

  • IUPAC Name: 1,2,4,5-tetramethylimidazole[2]

  • Molecular Formula: C₇H₁₂N₂[1][2]

  • SMILES: CC1=C(N(C(=N1)C)C)C[2]

  • InChI Key: WLUJHMKCLOIRSK-UHFFFAOYSA-N[2]

Tabulated Physical and Chemical Properties

The quantitative data for 1,2,4,5-tetramethyl-1H-imidazole are summarized in the table below for ease of reference and comparison.

PropertyValueCitation(s)
Molecular Weight 124.18 g/mol [2][3]
CAS Number 1739-83-9[2][4]
Appearance White to orange/green crystalline solid/powder[4]
Melting Point 58 °C[4]
Boiling Point 125-128 °C at 29 Torr[4]
Density 1.252 g/cm³ at 20°C[4]
Solubility Soluble in Methanol[4]
pKa (Predicted) 8.55 ± 0.60[4]
LogP 2.58 (at 25°C and pH 7)[4]
Vapor Pressure 20 Pa at 20°C[4]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following sections describe the standard methodologies employed for such characterizations.

Synthesis and Purification

A general procedure for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves the reaction of a benzylamine with benzil in dry toluene, often catalyzed by a reagent like NiCl₂·6H₂O. The reaction is typically refluxed for several hours. After completion, the solvent is removed, and the crude product is purified using column chromatography on silica gel.[5]

Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). The splitting patterns, integration values (for ¹H NMR), and chemical shifts confirm the arrangement of atoms within the molecule.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source are common techniques.[2][7]

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. HRMS provides a highly accurate mass, which can be used to determine the elemental composition.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.[5]

  • Analysis: The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For an imidazole derivative, characteristic peaks for C-H, C=N, and C=C bonds would be expected.

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 1,2,4,5-tetramethyl-1H-imidazole.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Analysis reagents Starting Reagents reaction Chemical Reaction (e.g., Reflux) reagents->reaction workup Crude Product Workup reaction->workup purification Purification (Column Chromatography) workup->purification pure_product Pure Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) final_data Verified Physical Properties nmr->final_data ms Mass Spectrometry (HRMS, GC-MS) ms->final_data ir IR Spectroscopy ir->final_data mp Melting Point Determination mp->final_data pure_product->nmr pure_product->ms pure_product->ir pure_product->mp

Caption: General workflow for chemical synthesis and physical property characterization.

References

An In-Depth Technical Guide to 1,2,4,5-Tetramethylimidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-tetramethylimidazole, a versatile heterocyclic compound. The document details its fundamental molecular and physical properties, provides a validated synthesis protocol, and explores its applications in catalysis and materials science, with a particular focus on its relevance to drug development. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical insights to facilitate its use in laboratory and industrial settings.

Core Molecular Attributes

This compound is a fully substituted imidazole derivative with the chemical formula C₇H₁₂N₂.[1][2][3][4] Its molecular structure consists of a five-membered aromatic ring containing two nitrogen atoms, with methyl groups attached to each of the ring's carbon and nitrogen atoms.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₂N₂[1][3][4]
Molecular Weight 124.18 g/mol [1][3][4]
CAS Number 1739-83-9[1][4]
Appearance White to pale yellow crystalline powder[2]
Solubility Soluble in methanol[2]

The presence of the four methyl groups significantly influences the molecule's steric and electronic properties, enhancing its lipophilicity and stability.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a strategy widely employed for the preparation of polysubstituted imidazoles due to its efficiency and atom economy. While various methods exist for the synthesis of the broader class of 1,2,4,5-tetrasubstituted imidazoles, a specific and reliable protocol for the tetramethyl derivative is crucial for its practical application in research and development.

Conceptual Synthesis Workflow

The synthesis of 1,2,4,5-tetrasubstituted imidazoles generally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source. In the case of this compound, the reactants are simplified, with methyl groups occupying all substituent positions.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products diacetyl Diacetyl (2,3-Butanedione) condensation One-Pot Condensation diacetyl->condensation methylamine Methylamine methylamine->condensation formaldehyde Formaldehyde formaldehyde->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation imidazole This compound condensation->imidazole byproducts Water, Acetic Acid condensation->byproducts

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Diacetyl (2,3-butanedione)

  • Methylamine (40% in water)

  • Formaldehyde (37% in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diacetyl (0.1 mol), methylamine (0.1 mol of 40% aqueous solution), formaldehyde (0.1 mol of 37% aqueous solution), and ammonium acetate (0.1 mol).

  • Solvent and Catalyst Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Applications in Research and Development

This compound is a versatile building block and ligand with applications in various fields of chemical science.

Role in Catalysis

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making this compound an effective ligand in coordination chemistry and catalysis.[5] Its steric bulk, conferred by the four methyl groups, can influence the coordination geometry and reactivity of metal centers, leading to enhanced selectivity in catalytic transformations.

It serves as a precursor to N-heterocyclic carbenes (NHCs), which are a class of potent ligands for transition metal catalysts.[6] The corresponding imidazolium salt can be deprotonated to form the carbene, which can then be coordinated to a metal center.

G imidazole This compound alkylation Alkylation (e.g., with CH3I) imidazole->alkylation imidazolium 1,2,3,4,5-Pentamethyl- imidazolium Salt alkylation->imidazolium deprotonation Deprotonation (with strong base) imidazolium->deprotonation nhc N-Heterocyclic Carbene (NHC) deprotonation->nhc metal_complexation Coordination to Metal Precursor (e.g., Pd(OAc)2) nhc->metal_complexation catalyst Active Metal-NHC Catalyst metal_complexation->catalyst

Caption: Pathway from this compound to an active NHC catalyst.

Utility in Pharmaceutical and Drug Development

The imidazole motif is a common scaffold in many biologically active molecules and pharmaceuticals. While the direct biological activity of this compound is not extensively documented, it serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[5] Its derivatives have been investigated for a range of biological activities. The lipophilic nature imparted by the methyl groups can be advantageous in modifying the pharmacokinetic properties of a drug candidate.

Applications in Materials Science

This compound has been utilized in the synthesis of polymers.[1] It can act as a matrix polymer and can undergo free-radical polymerization with various functional groups.[1] Its thermal stability makes it a suitable component in the formulation of high-performance polymers and coatings.

Safety and Handling

This compound is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.[2] It is incompatible with strong oxidizing agents.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical, as it can cause skin and serious eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined molecular structure and accessible synthetic route. Its utility as a ligand precursor in catalysis, a building block in pharmaceutical synthesis, and a component in materials science makes it a compound of significant interest to a broad range of scientific disciplines. This guide has provided the foundational knowledge and practical protocols necessary to facilitate its effective use in research and development endeavors.

References

The Solubility Profile of 1,2,4,5-Tetramethylimidazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a potential therapeutic agent or functional material. This guide provides an in-depth technical overview of the solubility of 1,2,4,5-tetramethylimidazole, a substituted imidazole with significant potential in various applications. While quantitative solubility data for this specific molecule remains limited in publicly accessible literature, this document synthesizes established principles of organic chemistry, extrapolates from data on analogous structures, and provides robust experimental protocols to empower researchers in their own investigations.

Physicochemical Properties of this compound: A Molecular Portrait

This compound is a five-membered heterocyclic organic compound.[1] Its core imidazole ring is fully substituted with four methyl groups at positions 1, 2, 4, and 5.[1] This extensive methylation significantly influences its physical and chemical properties, particularly its solubility.

PropertyValueSource
Chemical Formula C₇H₁₂N₂[2]
Molecular Weight 124.19 g/mol [2]
Appearance White to pale yellow crystalline solid[3]
Melting Point 58 °C[4]
Boiling Point 125-128 °C (at 29 Torr)[4]
pKa (Predicted) 8.55 ± 0.60[4]

The presence of four methyl groups enhances the lipophilicity of the molecule.[5] Lipophilicity, or "fat-loving" character, is a key determinant of a compound's solubility in organic solvents. The methyl groups, being nonpolar, increase the overall nonpolar surface area of the molecule, favoring interactions with nonpolar and weakly polar solvents.

The Theoretical Framework: Factors Governing the Solubility of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is a result of the interplay between several intermolecular forces:

  • Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The methyl groups on the imidazole ring contribute to London dispersion forces, a type of van der Waals force, which will be the primary mode of interaction with nonpolar solvents.

  • Dipole-Dipole Interactions: The imidazole ring possesses a dipole moment due to the presence of electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding: Unlike unsubstituted imidazole, this compound has a methyl group on the N-1 nitrogen, which means it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the N-3 nitrogen. This capability is crucial for its solubility in polar protic solvents.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, its crystalline solid structure implies that energy is required to overcome the lattice energy of the crystal.

cluster_solute This compound cluster_solvent Organic Solvent Solute Crystalline Solid (Solute-Solute Interactions) Dissolved Dissolved State (Solute-Solvent Interactions) Solute->Dissolved Overcome Lattice Energy Solvent Solvent Molecules (Solvent-Solvent Interactions) Solvent->Dissolved Overcome Solvent Cohesion Dissolved->Dissolved Favorable Solvation Energy

Caption: A diagram illustrating the energetic considerations in the dissolution process.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data is scarce, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made based on its structure and the principles outlined above.

Polar Protic Solvents (e.g., Alcohols)
  • Methanol: It is widely reported that this compound is soluble in methanol.[3][4] This is expected as methanol can act as a hydrogen bond donor to the N-3 nitrogen of the imidazole ring.

  • Ethanol and other longer-chain alcohols: Solubility is expected to be good in ethanol and other lower alcohols, though it may decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF)
  • Solubility is predicted to be moderate to good in these solvents. The dipole moment of the imidazole ring will facilitate dipole-dipole interactions with these solvents. The absence of strong hydrogen bonding from the solvent means that the primary interactions will be of this nature.

Nonpolar Solvents (e.g., Hexane, Toluene)
  • Given the significant lipophilic character imparted by the four methyl groups, this compound is expected to exhibit good solubility in nonpolar solvents like toluene and other aromatic hydrocarbons, as well as in aliphatic hydrocarbons like hexane.[5] London dispersion forces will be the dominant intermolecular interaction.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
  • Good solubility is anticipated in chlorinated solvents. These solvents are weakly polar and can engage in dipole-dipole interactions, and their ability to solvate a range of organic compounds is well-established.

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, Acetonitrile, THFModerate to HighDipole-Dipole
Nonpolar Hexane, TolueneHighLondon Dispersion Forces
Chlorinated Dichloromethane, ChloroformHighDipole-Dipole, London Dispersion Forces

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.

  • Quantification:

    • Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Start Start Prep Prepare Saturated Solutions (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) Prep->Equilibrate Settle Allow Excess Solid to Settle (at least 2 hours) Equilibrate->Settle Filter Withdraw and Filter Supernatant (0.45 µm syringe filter) Settle->Filter Quantify Quantify Concentration (e.g., HPLC, GC) Filter->Quantify Calculate Calculate Solubility Quantify->Calculate End End Calculate->End

Caption: A workflow diagram for the experimental determination of solubility.

Applications in Drug Development and Research

A thorough understanding of the solubility of this compound is paramount for its effective use in various scientific endeavors.

  • Synthetic Chemistry: As a building block or a ligand in catalysis, its solubility dictates the choice of reaction solvents and can influence reaction rates and yields.[1]

  • Pharmaceutical Formulation: For any potential therapeutic application, solubility in pharmaceutically acceptable solvents is a critical factor for developing stable and bioavailable drug formulations.

  • Material Science: In the synthesis of polymers or other materials where this compound may be used as a monomer or an additive, its solubility will affect the homogeneity and properties of the final material.[4]

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,2,4,5-tetramethylimidazole. This document outlines the predicted spectral data based on the molecule's structure, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecular symmetry that governs its NMR characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the high symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The molecule possesses a C2v symmetry axis, which renders certain methyl groups chemically equivalent. Specifically, the methyl groups at positions 4 and 5 are equivalent, as are the nitrogen-bound methyl groups at positions 1 and the carbon-bound methyl group at position 2. However, for the purpose of this guide, we will consider the practical case where the methyl groups at positions 4 and 5 are magnetically equivalent, and the methyl groups at positions 1 and 2 are distinct.

Note: The following spectral data is predicted based on established principles of NMR spectroscopy and typical chemical shifts observed for similar imidazole derivatives. Experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 3.5Singlet3HN-CH₃ (Position 1)
2~ 2.2Singlet3HC-CH₃ (Position 2)
3~ 2.0Singlet6HC-CH₃ (Positions 4 & 5)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
SignalChemical Shift (δ, ppm)Assignment
1~ 145C2
2~ 125C4 & C5
3~ 32N-CH₃ (Position 1)
4~ 13C-CH₃ (Position 2)
5~ 10C-CH₃ (Positions 4 & 5)

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals. Agitate the vial gently until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Visualization of Molecular Structure and NMR Signal Equivalence

The following diagram illustrates the structure of this compound and the origin of the predicted NMR signals based on chemical equivalence.

G Logical Relationships in the NMR Spectra of this compound cluster_molecule Molecular Structure cluster_nmr Predicted NMR Signals cluster_1h ¹H NMR cluster_13c ¹³C NMR C7H12N2 This compound 1H_N_Me Singlet (3H) N-CH₃ (Pos 1) C7H12N2->1H_N_Me Position 1 1H_C2_Me Singlet (3H) C-CH₃ (Pos 2) C7H12N2->1H_C2_Me Position 2 1H_C45_Me Singlet (6H) C-CH₃ (Pos 4, 5) C7H12N2->1H_C45_Me Positions 4 & 5 (Equivalent) 13C_Ring_C2 C2 C7H12N2->13C_Ring_C2 13C_Ring_C45 C4, C5 C7H12N2->13C_Ring_C45 13C_N_Me N-CH₃ 1H_N_Me->13C_N_Me Corresponds to 13C_C2_Me C-CH₃ (Pos 2) 1H_C2_Me->13C_C2_Me Corresponds to 13C_C45_Me C-CH₃ (Pos 4, 5) 1H_C45_Me->13C_C45_Me Corresponds to

Caption: Molecular structure and predicted NMR signal relationships.

An In-depth Technical Guide to the Crystal Structure Analysis of 1,2,4,5-Tetramethylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Crystallographic Data of 1,2,4,5-Tetrasubstituted Imidazole Derivatives

The following tables summarize the key crystallographic parameters for several 1,2,4,5-tetrasubstituted imidazole derivatives, providing a comparative view of their solid-state structures.

Table 1: Crystallographic Data for Metal Complexes of 1,3,4,5-Tetramethyl-1H-imidazole-2(3H)-thione

Parameter[CuCl(C₇H₁₂N₂S)₂][1][NiCl₂(C₇H₁₂N₂S)₂][2]
Chemical Formula C₁₄H₂₄ClCuN₄S₂C₁₄H₂₄Cl₂N₄NiS₂
Formula Weight ( g/mol ) 411.48442.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 9.4738 (14)14.8539 (17)
b (Å) 13.662 (2)8.5969 (10)
c (Å) 14.119 (2)16.4434 (19)
α (°) 9090
β (°) 98.314 (3)112.104 (2)
γ (°) 9090
Volume (ų) 1808.2 (5)1945.5 (4)
Z 44
Temperature (K) 120120
Radiation type Mo KαMo Kα

Table 2: Crystallographic Data for 1,2,4,5-Tetraaryl-Substituted Imidazole Derivatives

Parameter1,2,4,5-Tetraphenyl-1H-imidazole[3]1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole
Chemical Formula C₂₇H₂₀N₂C₂₈H₁₈F₃N₂C₂₈H₁₈F₄N₂
Formula Weight ( g/mol ) 372.45Not SpecifiedNot Specified
Crystal System TriclinicMonoclinicTriclinic
Space Group P-1I2/aP-1
a (Å) 9.8169 (15)22.1693 (7)9.2427 (6)
b (Å) 9.8846 (15)8.1636 (6)13.4381 (9)
c (Å) 20.601 (3)25.7250 (19)19.7520 (4)
α (°) 81.133 (5)9090.464 (5)
β (°) 82.922 (6)112.526 (9)99.530 (5)
γ (°) 84.085 (6)90106.210 (6)
Volume (ų) 1952.9 (5)Not SpecifiedNot Specified
Z 4Not SpecifiedNot Specified
Temperature (K) 113293 (2)293 (2)
Radiation type Mo KαMo KαMo Kα

Experimental Protocols

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A prevalent and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction.[4][5][6]

General Procedure:

  • Reactant Mixture: In a round-bottom flask, a mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (3-4 mmol) is prepared.

  • Solvent and Catalyst: The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol or glacial acetic acid.[4] A catalyst, such as ZSM-11 zeolite, nanocrystalline MgAl₂O₄, or simply heat, is often employed to facilitate the reaction.[4][5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux or with sonication for a specified period, ranging from 30 minutes to several hours.[4][5] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid product forms, it is collected by filtration. Otherwise, the product is extracted using a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of imidazole derivatives.

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A single crystal of appropriate size is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 120 K or 293 K) using monochromatic radiation (typically Mo Kα, λ = 0.71073 Å).[1][2] A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The collected raw data are processed to determine the unit cell parameters, and the intensities of the reflections are integrated. Corrections for Lorentz and polarization effects, and absorption are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final model is evaluated based on the R-factor, goodness-of-fit, and residual electron density.

Mandatory Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis A 1,2-Dicarbonyl E One-Pot Reaction (Heating/Sonication) A->E B Aldehyde B->E C Primary Amine C->E D Ammonium Acetate D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Pure Tetrasubstituted Imidazole G->H I Single Crystal Growth H->I Characterization J X-ray Diffraction Data Collection I->J K Structure Solution (Direct Methods) J->K L Structure Refinement K->L M Crystallographic Data L->M

Caption: Workflow for the synthesis and crystal structure analysis of tetrasubstituted imidazoles.

Antifungal Signaling Pathway of Imidazole Derivatives

Imidazole derivatives are known to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[7][8][9] This is primarily achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[9][10]

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_consequences Consequences of Inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 FF_MAS 14α-methylated sterols Ergosterol Ergosterol FF_MAS->Ergosterol Further enzymatic steps A Depletion of Ergosterol CYP51->FF_MAS Imidazole Imidazole Derivative Imidazole->CYP51 Inhibition C Altered membrane fluidity and permeability A->C B Accumulation of toxic 14α-methylated sterols B->C D Inhibition of fungal growth C->D

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

References

The Ascendancy of Tetrasubstituted Imidazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, this privileged scaffold is a key constituent of numerous natural products and synthetic drugs.[] Among the vast landscape of imidazole derivatives, tetrasubstituted imidazoles have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of tetrasubstituted imidazoles, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive overview of their therapeutic significance, with a particular focus on their role as p38 MAP kinase inhibitors.

A Historical Perspective: From Glyoxaline to Potent Kinase Inhibitors

The journey of imidazoles began in 1858 when Heinrich Debus first synthesized the parent ring from glyoxal and ammonia, initially naming it "glyoxaline". However, it was the evolution of synthetic methodologies that unlocked the potential for creating highly substituted derivatives. The Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine, became a foundational method for accessing substituted imidazoles.

While various substituted imidazoles were known for decades, the focused exploration of tetrasubstituted imidazoles as a distinct class of bioactive molecules gained significant momentum in the late 20th century. This surge in interest was largely driven by the discovery of their potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade. The pyridinyl imidazole SB203580 emerged as a prototypical p38 MAPK inhibitor, sparking extensive research into related tetrasubstituted imidazole scaffolds for the treatment of inflammatory diseases.[2][3]

Synthetic Methodologies: The Art of Constructing the Imidazole Core

The synthesis of tetrasubstituted imidazoles is most commonly achieved through one-pot, multi-component reactions, which offer efficiency and atom economy. The Debus-Radziszewski reaction and its modifications remain a mainstay for this purpose.

General Synthetic Workflow

The general workflow for the discovery and evaluation of tetrasubstituted imidazole-based inhibitors follows a logical progression from synthesis to biological characterization.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Materials (Diketone, Aldehyde, Amine, Ammonium Acetate) reaction One-Pot Multi-Component Reaction start->reaction purification Purification (Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro_kinase In Vitro Kinase Assay (p38 MAPK Inhibition) characterization->in_vitro_kinase in_vitro_cell Cell-Based Assay (TNF-α Release) in_vitro_kinase->in_vitro_cell in_vivo In Vivo Animal Models in_vitro_cell->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Structure-Activity Relationship (SAR) Studies

A general workflow for the synthesis and evaluation of tetrasubstituted imidazole inhibitors.
Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol describes a typical one-pot synthesis using a multi-component condensation reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aromatic aldehyde

  • Primary amine

  • Ammonium acetate

  • Glacial acetic acid (catalyst and solvent)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL).

  • To this solution, add the primary amine (1.0 mmol) and ammonium acetate (2.0 mmol).

  • The reaction mixture is then refluxed at 110-120°C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • The purified product is dried under vacuum and characterized by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Presentation

The following tables summarize representative data for the synthesis and biological activity of a series of tetrasubstituted imidazoles.

Table 1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

EntryAldehydeAmineProductYield (%)m.p. (°C)
1BenzaldehydeAniline1,2,4,5-Tetraphenyl-1H-imidazole92218-220
24-ChlorobenzaldehydeAniline1-Phenyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole88188-190
34-MethoxybenzaldehydeAniline1-Phenyl-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole95175-177
4Benzaldehyde4-Methylaniline1-(p-tolyl)-2,4,5-triphenyl-1H-imidazole90225-227
54-NitrobenzaldehydeAniline1-Phenyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole85205-207

Table 2: In Vitro p38α MAPK Inhibitory Activity of Tetrasubstituted Imidazoles

CompoundR1R2R3R4p38α IC50 (nM)
SB2035804-Fluorophenyl4-PyridylH4-Methylsulfinylphenyl48
Compound A4-Fluorophenyl4-PyridylH2-Aminopyrimidin-4-yl15
Compound B4-Fluorophenyl4-PyridylCH34-Methylsulfinylphenyl98
Compound CPhenyl4-PyridylH4-Methylsulfinylphenyl250
Compound D4-Fluorophenyl2-MethylpyridylH4-Methylsulfinylphenyl75

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Many biologically active tetrasubstituted imidazoles exert their anti-inflammatory effects by inhibiting the p38 MAP kinase. This enzyme is a critical component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.

The p38 MAPK Signaling Pathway

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Tetrasubstituted imidazole inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing the phosphorylation of its downstream targets.

G stress Cellular Stress / Inflammatory Cytokines mkk36 MKK3 / MKK6 stress->mkk36 activate p38 p38 MAPK mkk36->p38 phosphorylate substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates phosphorylate cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) substrates->cytokines induce inhibitor Tetrasubstituted Imidazole Inhibitor inhibitor->p38 inhibit

The p38 MAPK signaling pathway and the inhibitory action of tetrasubstituted imidazoles.

Experimental Protocols for Biological Evaluation

In Vitro p38 MAPK Enzymatic Assay

This protocol outlines a non-radioactive method to determine the in vitro inhibitory activity of test compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF-2 (activating transcription factor-2) as a substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant p38α MAPK, and the ATF-2 substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary antibody against phospho-ATF-2 (Thr71).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for each compound.

In Vitro TNF-α Release Assay in Human PBMCs

This protocol measures the ability of test compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donor blood

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in RPMI-1640 medium.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) without LPS and a positive control with LPS and vehicle.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

Tetrasubstituted imidazoles represent a versatile and highly valuable scaffold in medicinal chemistry. Their historical development, from early synthetic curiosities to potent and selective enzyme inhibitors, highlights the power of synthetic innovation in drug discovery. The multi-component reactions used for their synthesis offer a straightforward and efficient means to generate diverse chemical libraries for biological screening. As our understanding of the signaling pathways involved in various diseases deepens, the targeted design of novel tetrasubstituted imidazoles will undoubtedly continue to be a promising strategy for the development of new therapeutic agents for inflammatory diseases, cancer, and other unmet medical needs. Future research will likely focus on enhancing the selectivity and pharmacokinetic properties of this important class of molecules.

References

A Technical Guide to the Theoretical and Computational-Based Characterization of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,4,5-tetramethylimidazole. While direct, in-depth computational studies on this specific molecule are not extensively published, this document outlines the established computational protocols and theoretical frameworks used for the analysis of similar imidazole derivatives. These methodologies are crucial for understanding the molecule's electronic structure, spectroscopic properties, and potential as a scaffold in drug design. This guide also presents generalized experimental protocols for the synthesis and characterization of tetrasubstituted imidazoles.

Molecular and Electronic Structure Analysis

Computational quantum chemistry is a powerful tool for elucidating the fundamental properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Geometric Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Common DFT functionals used for this purpose include B3LYP and M06-2X, paired with a suitable basis set such as 6-311+G(d,p).[1] The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and can be used to predict its electronic transitions.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions, such as those involved in drug-receptor binding.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic delocalization and stability of a molecule by examining the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions that contribute to the overall stability of the molecular structure.[1]

Table 1: Representative Computational Data for Imidazole Derivatives

ParameterTypical Computational MethodRepresentative Values for a Substituted Imidazole
HOMO EnergyDFT/B3LYP/6-311G(d,p)-6.5 to -5.5 eV
LUMO EnergyDFT/B3LYP/6-311G(d,p)-1.5 to -0.5 eV
HOMO-LUMO GapDFT/B3LYP/6-311G(d,p)4.5 to 5.5 eV
Dipole MomentDFT/B3LYP/6-311G(d,p)2.0 to 4.0 Debye

Spectroscopic Properties: A Computational Approach

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled by an appropriate factor, show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra.[3] This allows for the assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.[3] These theoretical predictions can aid in the structural elucidation and confirmation of synthesized compounds.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum.[1][3] This analysis helps in understanding the electronic transitions occurring within the molecule.

Table 2: Experimental Spectroscopic Data for this compound

SpectrumData SourceObserved Peaks/Signals
¹H NMRChemicalBookAvailable
¹³C NMRPubChemAvailable
Mass Spec (GC-MS)PubChemm/z Top Peak: 124

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for validating computational predictions and for further experimental studies.

Synthesis of Tetrasubstituted Imidazoles

A common method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is a one-pot, four-component condensation reaction.[4]

General Protocol:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate is prepared.

  • A catalyst, such as a nanostructured molten salt or a solid acid catalyst, is added to the reaction mixture.[4]

  • The reaction is typically carried out under solvent-free conditions or in a suitable solvent like ethanol.

  • The mixture is stirred at room temperature or heated under reflux for a specified period.

  • Upon completion, the product is isolated, purified (e.g., by recrystallization or column chromatography), and characterized.

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

  • NMR Spectroscopy (¹H and ¹³C): To determine the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Relevance in Drug Discovery and Development

While this compound itself is not a known therapeutic agent, the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Computational studies play a vital role in the early stages of drug discovery.

Molecular Docking

Molecular docking simulations can predict the binding affinity and orientation of a ligand (like an imidazole derivative) within the active site of a biological target (e.g., a protein). This helps in identifying potential drug candidates and understanding their mechanism of action.[2]

ADMET Prediction

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.[2]

Visualized Workflows

The following diagrams illustrate the typical workflows for the computational and experimental investigation of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_application Drug Discovery Applications mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, NMR, UV-Vis) nmr_calc->spectroscopic_prop tddft_calc->spectroscopic_prop reactivity_prop Reactivity Descriptors electronic_prop->reactivity_prop docking Molecular Docking reactivity_prop->docking admet ADMET Prediction docking->admet

Caption: A typical computational workflow for the characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Workup and Purification cluster_characterization Characterization dicarbonyl 1,2-Dicarbonyl one_pot One-Pot Condensation (with catalyst) dicarbonyl->one_pot aldehyde Aldehyde aldehyde->one_pot amine Primary Amine amine->one_pot ammonium Ammonium Acetate ammonium->one_pot isolation Isolation one_pot->isolation purification Purification (Recrystallization/Chromatography) isolation->purification spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) purification->spectroscopy xrd X-ray Crystallography purification->xrd

Caption: General experimental workflow for the synthesis and characterization of tetrasubstituted imidazoles.

References

The Versatility of the Imidazole Scaffold: A Deep Dive into its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the diverse biological activities of substituted imidazoles. This whitepaper provides a detailed analysis of the antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties of these versatile heterocyclic compounds, positioning them as a cornerstone in modern medicinal chemistry. The guide meticulously summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways to accelerate innovation in therapeutic agent development.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its unique physicochemical properties that allow for a wide range of interactions with biological targets.[1][2][3] This guide delves into the structure-activity relationships that govern the therapeutic potential of imidazole derivatives, offering a valuable resource for the design of novel and more effective drugs.[1][4]

Antifungal Activity: Disrupting Fungal Cell Integrity

Substituted imidazoles are renowned for their potent antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7][8] By inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), these compounds disrupt the fungal membrane's integrity, leading to altered permeability and ultimately cell death.[6] This mechanism of action has proven effective against a broad spectrum of pathogenic fungi.[5][9]

Table 1: Antifungal Activity of Substituted Imidazoles

CompoundFungal Strain(s)MIC (µg/mL)Reference
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Aspergillus flavus, Aspergillus niger, Candida albicans, Penicillium species12.5[10]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Aspergillus flavus, Aspergillus niger, Candida albicans, Penicillium species12.5[10]
Compound 31Candida spp.0.5-8[11]
Compound 42Candida spp.2-32[11]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the substituted imidazole derivatives against various fungal strains.

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to obtain the desired final inoculum concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate culture medium to achieve a range of concentrations.

  • Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[12]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Altered Permeability) CYP51->Ergosterol Catalyzes conversion CYP51->Disrupted_Membrane Leads to Substituted_Imidazole Substituted_Imidazole Substituted_Imidazole->CYP51 Inhibits

Mechanism of action of antifungal imidazole derivatives.

Antibacterial Activity: A Broad Spectrum of Action

Substituted imidazoles have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[13][14] Their mechanisms of action can be diverse, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of essential enzymes.[13][15]

Table 2: Antibacterial Activity of Substituted Imidazoles

CompoundBacterial Strain(s)MIC (µg/mL)MBC (µg/mL)Reference
4-(4,5-diphenyl-1H-imidazol-2-yl)-phenol (3d)Klebsiella pneumoniae0.50 - 6.11.11 - 12.9[14]
Compounds 3a-d, 3fVarious bacteria0.50 - 6.11.11 - 12.9[14]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa--[16]
Compound 15, 17, 24Staphylococcus aureus, Bacillus subtilis, Escherichia coliAppreciable activity-[17]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of substituted imidazole derivatives against bacterial strains are determined using a broth microdilution assay.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and then diluted in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth medium.

  • Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24 hours, and the MBC is defined as the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Antibacterial_Workflow start Start culture Overnight Bacterial Culture start->culture standardize Standardize Inoculum (e.g., 10^5 CFU/mL) culture->standardize inoculate Inoculate plates with standardized bacteria standardize->inoculate prepare_plates Prepare 96-well plates with serial dilutions of imidazole compounds prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture incubate_agar Incubate agar plates for 24 hours subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Workflow for antibacterial susceptibility testing.

Anticancer Activity: Targeting Multiple Pathways of Malignancy

The imidazole scaffold is a key component in a multitude of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[18][19][20][21] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the inhibition of protein kinases involved in cancer cell proliferation and survival.[18][19][22]

Table 3: Anticancer Activity of Substituted Imidazoles

CompoundCancer Cell Line(s)IC50Mechanism of ActionReference
Kim-161, Kim-111Urothelial carcinoma (T24)--[18]
5a (Kim-161), 5b (Kim-111), 5c (Kim-261), 5d (Kim-231)MCF7 (breast), HCT116 (colon), PC3 (prostate), HL60 (leukemia)0.2 - 74.16 µMDual inhibitor of tubulin polymerization and SRC kinase[18]
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa80–1000 nMTubulin-targeted[20]
Compounds 10–12NCI 60 cell line panelLow nanomolar-[20]
Purine target compounds 46 and 48MDA-MB-2311.22 and 2.29 μMEGFR-directed[20]
Compounds 14h and 16eNCI 60 human cancer cell linesMean IC50: 2.4 µM and 3.6 µMBRAFV600E inhibitors[23]
Imidazole-chalcone derivatives 9j' and 9gA549, MCF-7, MCF-7/MX, HEPG27.05 to 63.43 μMTubulin polymerization inhibitors[22]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of substituted imidazole derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation_Survival Cell Proliferation & Survival mTOR->Cell_Proliferation_Survival Promotes Imidazole_Derivative Imidazole_Derivative Imidazole_Derivative->PI3K Inhibits Imidazole_Derivative->AKT Inhibits Imidazole_Derivative->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Anti-inflammatory and Antiviral Potential

Beyond their antimicrobial and anticancer properties, substituted imidazoles have also emerged as promising candidates for the development of anti-inflammatory and antiviral drugs.[10][17][24] Certain imidazole derivatives have demonstrated significant in vivo anti-inflammatory activity with minimal gastrointestinal side effects.[10] Furthermore, various imidazole-containing compounds have shown inhibitory activity against a range of viruses, highlighting their potential as broad-spectrum antiviral agents.[17][24][25]

Table 4: Anti-inflammatory Activity of Substituted Imidazoles

CompoundIn Vivo ModelActivityReference
2h, 2l, 3g, 3h, 3l, 3mCarrageenan-induced rat paw edema49.58 to 58.02% inhibition[10]

Table 5: Antiviral Activity of Substituted Imidazoles

CompoundVirus Strain(s)ActivityReference
16 and 19Various viral strainsLead compounds for novel antiviral agents[17]
8bYellow fever virus (YFV)EC50 ± 1.85 μM[25]
8cDengue virus (DENV)EC50 ± 1.93 μM[25]
36aVaccinia virus (VV)EC50 = 0.1 μM[25]
36b, 36c, 36dBovine viral diarrhea virus (BVDV)EC50 of 1.5, 0.8, and 1.0 μM, respectively[25]
33cVaccinia virusIC50 = 1.29 ± 0.09 μg/mL[25]

This technical guide underscores the remarkable versatility of the substituted imidazole scaffold in medicinal chemistry. The wealth of data and detailed methodologies presented aim to empower researchers to build upon existing knowledge and accelerate the discovery and development of next-generation therapeutics for a wide range of diseases.

References

A Technical Guide to the Physicochemical Impact of Methyl Substitution on the Imidazole Scaffold: Lipophilicity and Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Methylation is a common and seemingly simple modification used to modulate the physicochemical properties of lead compounds. However, the position of the methyl group on the imidazole ring profoundly and differentially alters its lipophilicity, basicity (pKa), and tautomeric behavior. This guide provides an in-depth analysis of these effects, offering researchers and drug development professionals a clear framework for understanding and predicting the consequences of methyl substitution. We will explore the causal relationships behind these property shifts, detail robust experimental protocols for their measurement, and introduce computational workflows for their prediction, thereby enabling more rational design of imidazole-based therapeutics.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structure is fundamental to biology, most notably as the side chain of the amino acid histidine, which plays a critical role in enzyme active sites and protein structure. The imidazole moiety is also found in the signaling molecule histamine, purines in nucleic acids, and a vast array of FDA-approved drugs.[2][5] Its amphoteric nature—acting as both a weak acid and a weak base—allows it to serve as a proton shuttle and engage in diverse non-covalent interactions with biological targets.[5]

In drug design, chemists frequently add methyl groups to modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. On the imidazole scaffold, a methyl group can be placed on a nitrogen (e.g., 1-methylimidazole) or a carbon (e.g., 2-methylimidazole, 4(5)-methylimidazole). Each placement imparts distinct lipophilic and electronic characteristics that are critical to a drug candidate's success.

The Influence of Methylation on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in pharmacokinetics. It governs membrane permeability, plasma protein binding, and metabolic clearance. The most common descriptor for lipophilicity is the partition coefficient (P), expressed as its logarithm, logP.

Defining and Measuring Lipophilicity (logP)

The logP value is the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium. A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).

Experimental Determination of logP

Precise logP measurement is crucial for building accurate structure-activity relationships (SAR). Two methods are predominantly used in the industry.

The shake-flask method is the definitive technique for logP determination due to its direct measurement of the partition coefficient.[6]

Rationale: This method directly measures the equilibrium distribution of the analyte between two immiscible phases, providing a thermodynamically sound value. n-Octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for biological membranes.

Experimental Protocol: Shake-Flask logP Determination

  • Materials:

    • Test compound

    • n-Octanol (HPLC grade, pre-saturated with water)

    • Purified water (HPLC grade, pre-saturated with n-octanol)

    • Glass vials with PTFE-lined caps

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Preparation of Phases: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely before use. This pre-saturation step is critical to prevent volume changes during the experiment.

    • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate detection (typically < 10 mM).

    • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the second phase. The volume ratio is typically adjusted based on the expected logP to ensure quantifiable amounts in both phases.

    • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take anywhere from a few minutes to several hours. A minimum of 30 minutes with gentle inversion is a common starting point.

    • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase, avoiding contamination of the interface. Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method.

    • Calculation: Calculate logP using the formula: logP = log10(C_octanol / C_water).

For higher throughput, logP can be estimated by RP-HPLC. This method correlates the retention time of a compound on a hydrophobic stationary phase with the known logP values of a set of standard compounds.

Rationale: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. A compound's retention time is proportional to its affinity for the non-polar stationary phase, which in turn correlates with its lipophilicity.

Experimental Protocol: RP-HPLC logP Estimation

  • Materials & Equipment:

    • HPLC system with a UV detector

    • C18 analytical column

    • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer)

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)

    • Test compounds and a set of 5-7 calibration standards with known logP values spanning the expected range.

  • Procedure:

    • Calibration: Prepare solutions of the calibration standards.

    • Chromatography: Perform a series of isocratic elutions for each standard, varying the percentage of the organic modifier (Mobile Phase B).

    • Data Collection: For each isocratic run, record the retention time (t_R) and calculate the retention factor, k: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Extrapolation: For each standard, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase to find the y-intercept, log(k_w).

    • Standard Curve: Plot the known logP values of the standards against their calculated log(k_w) values. This creates the calibration curve.

    • Sample Analysis: Repeat steps 2-4 for the test compound to determine its log(k_w).

    • logP Estimation: Use the calibration curve to determine the logP of the test compound from its log(k_w) value.

Quantitative Impact of Methyl Substitution on Imidazole logP

The addition of a methyl group, a small lipophilic fragment, predictably increases the logP value of the imidazole core. However, the position of substitution matters.

CompoundStructurelogP ValueSource(s)
Imidazole
alt text
-0.08
1-Methylimidazole
alt text
-0.06
2-Methylimidazole
alt text
0.24
4(5)-Methylimidazole
alt text
0.23[6]

Analysis:

  • All methylated derivatives are more lipophilic than the parent imidazole, as expected.

  • Substitution on carbon (2- or 4-position) leads to a more significant increase in logP compared to substitution on nitrogen (1-position). This is likely due to the N-methyl group's proximity to the polar N-3 atom and potential effects on hydration, slightly offsetting its inherent lipophilicity.

The Electronic Effects of Methyl Substitution

The methyl group is a weak electron-donating group (EDG) through an inductive effect. This subtle electronic push into the imidazole ring has significant consequences for the molecule's basicity and tautomeric preferences.

Impact on Basicity (pKa)

The basicity of imidazole is typically attributed to the lone pair on the pyridine-like nitrogen (N-3). The pKa of the conjugate acid is ~7.0, meaning that at physiological pH (~7.4), a significant portion of imidazole molecules are protonated. The electron-donating methyl group increases the electron density on the ring nitrogens, making the N-3 lone pair more available for protonation and thus increasing the compound's basicity (higher pKa).

CompoundpKa of Conjugate AcidSource(s)
Imidazole6.95
1-Methylimidazole7.0 - 7.4
2-Methylimidazole7.75
4(5)-Methylimidazole~7.5[6]

Analysis:

  • All methylated imidazoles are more basic than the parent compound.

  • The effect is most pronounced for 2-methylimidazole. Placing the EDG adjacent to both ring nitrogens maximizes the inductive stabilization of the protonated (imidazolium) form.

  • 1-Methylimidazole shows only a slight increase in basicity compared to imidazole.

Experimental Determination of pKa

Potentiometric titration is the most common and accurate method for determining pKa values.

Rationale: This method involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. The resulting titration curve provides a direct measure of the acid-base equilibrium.

Experimental Protocol: Potentiometric pKa Determination

  • Materials & Equipment:

    • Calibrated pH meter with a glass electrode

    • Automated titrator or a calibrated burette

    • Thermostated titration vessel

    • Magnetic stirrer

    • Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M, carbonate-free)

    • Test compound solution (e.g., 1-10 mM in purified water)

    • Inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Procedure:

    • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Sample Preparation: Dissolve a precisely weighed amount of the test compound in water containing the background electrolyte. Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved CO2.

    • Titration: Place the solution in the thermostated vessel and immerse the pH electrode.

    • If determining the pKa of the conjugate acid (for a base like imidazole), titrate with the standardized HCl solution. Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (inflection point) has been added. The equivalence point is most accurately found from the peak of the first derivative of the titration curve.

    • Replicates: Perform the titration at least in triplicate to ensure reproducibility.

Influence on Tautomeric Equilibrium

For imidazoles with a hydrogen on a nitrogen atom, prototropic tautomerism is a key consideration. The N-H proton can reside on either nitrogen, and for asymmetrically substituted rings like 4-methylimidazole, this results in two distinct chemical species in equilibrium: 4-methylimidazole and 5-methylimidazole.

Caption: Tautomeric equilibrium in 4(5)-methylimidazole.

The position of this equilibrium is sensitive to solvent, temperature, and the electronic nature of substituents. This ambiguity can be problematic in drug design, as the two tautomers may have different binding affinities and metabolic profiles.

A key strategy to circumvent this is N-1 substitution. In 1-methylimidazole, the methyl group "locks" the ring system, preventing tautomerization and presenting a single, unambiguous chemical entity to a biological system.

Computational Approaches for Predicting Physicochemical Properties

To accelerate drug discovery, computational models are used to predict logP and pKa before a compound is synthesized.

In Silico Prediction Workflow

Modern computational chemistry provides powerful tools to estimate the properties of novel molecules. Density Functional Theory (DFT) is particularly useful for calculating the electronic properties that govern pKa.

ComputationalWorkflow cluster_input Input Stage cluster_calc Calculation Engine cluster_output Analysis & Prediction Mol 2D Structure of Methylimidazole Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Mol->Opt logP Predict logP (Fragment-based methods) Mol->logP Energy Single-Point Energy Calculation (Neutral & Protonated) Opt->Energy ESP Electrostatic Potential (ESP) Map Generation Opt->ESP Solvation Continuum Solvation Model (e.g., PCM) Energy->Solvation DeltaG Calculate ΔG of Protonation Solvation->DeltaG pKa Predict pKa DeltaG->pKa

Caption: A typical computational workflow for predicting pKa and logP.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the electronic influence of substituents on a reaction center. It relates reaction rates and equilibrium constants using substituent constants (σ) and reaction constants (ρ). For imidazoles, it can be used to correlate substituent electronic properties with changes in pKa. The methyl group has a negative Hammett constant (e.g., σ_para = -0.17), indicating its electron-donating character.

Conclusion and Outlook

The methylation of an imidazole ring is a powerful, yet nuanced, tool in medicinal chemistry. This guide has demonstrated that the choice of substitution position has predictable and quantifiable effects on two critical drug-like properties:

  • Lipophilicity (logP): Methylation universally increases lipophilicity. Carbon substitution (at C2 or C4/C5) provides a greater lipophilic enhancement than nitrogen substitution (at N1).

  • Electronic Effects (pKa): As an electron-donating group, the methyl group increases the basicity of the imidazole ring. This effect is most pronounced with C2 substitution. Furthermore, N1 substitution provides the unique advantage of eliminating tautomeric ambiguity, a crucial consideration for consistent biological activity.

By integrating the foundational principles, robust experimental protocols, and predictive computational models detailed herein, researchers can make more informed decisions in the design and optimization of imidazole-based therapeutics, ultimately accelerating the path to novel and effective medicines.

References

An In-depth Technical Guide on the Thermal Decomposition of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetramethylimidazole is a fully substituted imidazole derivative with potential applications in various fields, including as a ligand in coordination chemistry and as a building block in organic synthesis. Understanding the thermal stability and decomposition behavior of such molecules is crucial for determining their shelf-life, processing conditions, and potential hazards. This guide provides an overview of the current, albeit limited, knowledge on the thermal decomposition of this compound and outlines the standard methodologies for its detailed investigation.

Quantitative Data

As of the latest literature review, specific quantitative data on the thermal decomposition of this compound is exceptionally scarce. The following table summarizes the single available data point.

ParameterValueSource
Decomposition Temperature> 200°C[1]
Decomposition ProductsAmmonia, Methanol[1]

Note: The lack of comprehensive data, such as onset of decomposition, peak decomposition temperature, kinetic parameters (activation energy, pre-exponential factor), and a complete profile of decomposition products, highlights a significant gap in the existing scientific literature.

Proposed Experimental Protocols for a Comprehensive Thermal Analysis

To thoroughly investigate the thermal decomposition of this compound, a series of well-established analytical techniques should be employed. The following protocols are based on standard practices for the thermal analysis of organic and heterocyclic compounds.

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass loss profile of this compound.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for kinetic analysis.

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will provide key decomposition temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.

  • Objective: To determine the melting point, enthalpy of fusion, and the enthalpy of decomposition of this compound.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

    • The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition, from which thermodynamic parameters can be calculated.

To identify the gaseous products of decomposition, TGA can be coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).

  • Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of this compound.

  • Apparatus: A TGA instrument coupled to an FTIR spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS).

  • Procedure:

    • Perform a TGA experiment as described in section 3.1.

    • The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell or the MS ion source.

    • For TGA-FTIR, infrared spectra of the evolved gases are collected at different temperatures.

    • For TGA-MS, mass spectra of the evolved gases are collected, allowing for the identification of fragments and molecules based on their mass-to-charge ratio.

Visualization of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow for a comprehensive thermal analysis and a theoretical decomposition pathway for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_data Data Interpretation sample This compound tga TGA sample->tga dsc DSC sample->dsc tga_ftir TGA-FTIR tga->tga_ftir tga_ms TGA-MS tga->tga_ms thermal_stability Thermal Stability Profile tga->thermal_stability thermodynamics Thermodynamic Properties dsc->thermodynamics products Decomposition Products tga_ftir->products tga_ms->products kinetics Decomposition Kinetics thermal_stability->kinetics pathway Decomposition Pathway products->pathway

Proposed experimental workflow for thermal analysis.

decomposition_pathway cluster_path_a Hypothetical Pathway A: Ring Cleavage cluster_path_b Hypothetical Pathway B: Side-chain Fission cluster_path_c Reported Pathway (unverified) parent This compound intermediate_a1 Ring-opened Intermediate parent->intermediate_a1 Heat (Δ) intermediate_b1 Imidazole Radical + Methyl Radical parent->intermediate_b1 Heat (Δ) products_c Ammonia + Methanol parent->products_c > 200°C products_a Nitrile fragments, Alkenes intermediate_a1->products_a products_b Ammonia, Methane, Ethane intermediate_b1->products_b

Theoretical thermal decomposition pathways.

Discussion of Theoretical Decomposition Pathways

In the absence of detailed experimental evidence, the thermal decomposition of this compound can be hypothesized to proceed through several pathways, common for alkylated heterocyclic compounds:

  • Ring Cleavage: The imidazole ring, despite its aromaticity, can cleave at high temperatures. This would likely proceed through the fission of the N-C bonds, leading to the formation of various nitrile and alkene fragments.

  • Side-chain Fission: Homolytic cleavage of the N-CH₃ or C-CH₃ bonds could occur, generating methyl radicals and an imidazole radical. These highly reactive species would then undergo a cascade of further reactions, potentially leading to the formation of methane, ethane, and various nitrogen-containing fragments. The reported formation of ammonia could potentially arise from subsequent reactions of these fragments. The formation of methanol is less straightforward to explain through a radical mechanism and may suggest a more complex, possibly surface-catalyzed, reaction.

  • Reported Pathway: The unsubstantiated claim of ammonia and methanol as decomposition products suggests a complex rearrangement and fragmentation process. The formation of methanol would require a source of oxygen, which is not present in the parent molecule, implying that this decomposition pathway may occur in the presence of air or water, or that the report is inaccurate.

Conclusion and Future Work

The thermal decomposition of this compound remains a largely unexplored area of research. While a single source suggests decomposition into ammonia and methanol above 200°C, there is a clear need for comprehensive experimental studies to validate this claim and to fully characterize the thermal behavior of this compound.

Future research should focus on:

  • Performing detailed TGA and DSC analyses to obtain quantitative data on decomposition temperatures and enthalpies.

  • Utilizing TGA-FTIR and TGA-MS to definitively identify the evolved gas products under inert and oxidative atmospheres.

  • Conducting kinetic studies using multiple heating rate TGA data to determine the activation energy of decomposition.

  • Employing computational chemistry methods, such as Density Functional Theory (DFT), to model potential decomposition pathways and compare theoretical predictions with experimental results.

A thorough understanding of the thermal decomposition of this compound will not only enhance the fundamental knowledge of imidazole chemistry but also provide crucial data for its safe and effective application in various scientific and industrial fields.

References

Spectroscopic Data for 1,2,4,5-Tetramethyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetramethyl-1H-imidazole. Due to the limited availability of specific experimental data in public databases, this guide combines available mass spectrometry data with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values derived from analyses of similar imidazole compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2,4,5-tetramethyl-1H-imidazole.

Table 1: ¹H NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.4 - 3.6Singlet3HN-CH₃ (Position 1)
~ 2.2 - 2.4Singlet3HC-CH₃ (Position 2)
~ 2.0 - 2.2Singlet6HC-CH₃ (Positions 4 and 5)

Note: Estimated values are based on typical chemical shifts for methyl groups attached to nitrogen and sp²-hybridized carbon atoms in imidazole ring systems.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmAssignment
~ 145 - 148C2
~ 125 - 128C4 and C5
~ 30 - 33N-CH₃ (Position 1)
~ 12 - 15C-CH₃ (Position 2)
~ 9 - 12C-CH₃ (Positions 4 and 5)

Note: A historical reference to a ¹³C NMR spectrum exists in Archiv der Pharmazie (1975), but the specific data is not readily accessible. The values presented are estimations based on known spectra of substituted imidazoles.[1]

Table 3: IR Spectroscopic Data (Estimated Principal Absorption Bands)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850Medium-StrongC-H stretch (methyl groups)
~ 1600 - 1650MediumC=N stretch (imidazole ring)
~ 1450 - 1550Medium-StrongC=C stretch (imidazole ring)
~ 1370 - 1390MediumC-H bend (methyl groups)

Note: Specific experimental IR data is not widely available. The listed absorptions are characteristic of tetrasubstituted imidazole rings and associated methyl groups.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
124HighMolecular Ion [M]⁺
123High[M-H]⁺
109Medium[M-CH₃]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of solid, non-volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 1,2,4,5-tetramethyl-1H-imidazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.

    • A standard single-pulse experiment is used with a pulse angle of 30-45 degrees.

    • The spectral width is set to approximately 16 ppm.

    • A relaxation delay of 1-2 seconds is employed between scans.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 or 125 MHz).

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to approximately 200-220 ppm.

    • A longer relaxation delay (2-5 seconds) is used due to the longer relaxation times of carbon nuclei.

    • Several hundred to several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of 1,2,4,5-tetramethyl-1H-imidazole is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is first recorded to subtract atmospheric and instrumental interferences.

    • The sample pellet is then placed in the sample holder of the FT-IR spectrometer.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • An accumulation of 16 to 32 scans is generally sufficient.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 1,2,4,5-tetramethyl-1H-imidazole is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

    • The GC is equipped with a capillary column suitable for the separation of N-heterocyclic compounds (e.g., a DB-5ms or equivalent).

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-70 °C) to a final temperature (e.g., 250-280 °C) to ensure separation of the analyte from any impurities and the solvent.

    • Helium is typically used as the carrier gas.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

    • The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. The retention time from the gas chromatogram aids in the identification.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1,2,4,5-tetramethyl-1H-imidazole.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_characterization Final Characterization Synthesis Synthesis and Purification of 1,2,4,5-tetramethyl-1H-imidazole NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR GCMS GC-Mass Spectrometry Synthesis->GCMS NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Structural Assignment NMR->NMR_Data FTIR_Data FT-IR Spectral Analysis - Functional Group Identification FTIR->FTIR_Data MS_Data Mass Spectrum Analysis - Molecular Weight Determination - Fragmentation Pattern GCMS->MS_Data Final_Structure Confirmed Structure of 1,2,4,5-tetramethyl-1H-imidazole NMR_Data->Final_Structure FTIR_Data->Final_Structure MS_Data->Final_Structure

References

An In-depth Technical Guide to 1,2,4,5-Tetramethylimidazole: Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and material safety data for 1,2,4,5-tetramethylimidazole (CAS RN: 1739-83-9). The information is intended to support laboratory research and development activities by providing a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound, also known as 1,2,4,5-tetramethyl-1H-imidazole, is a substituted imidazole derivative. It presents as a white to pale yellow crystalline powder and is soluble in methanol.[1] This compound is recognized for its applications in organic synthesis and as a ligand in coordination chemistry. It is also air-sensitive and should be stored under an inert atmosphere.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1739-83-9
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in methanol[1]
Storage Temperature Room temperature, under inert gas

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are related to its oral toxicity and its effects on the skin and eyes.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]

Data aggregated from multiple sources. The percentage of notifications for each hazard statement varies.[2]

Precautionary Measures

The following precautionary statements are recommended when handling this compound:

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P317: Get medical help.

  • P332+P317: If skin irritation occurs: Get medical help.

  • P337+P317: If eye irritation persists: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.[3]

  • Skin and Body Protection: A fully-buttoned lab coat and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4] If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • The compound is air-sensitive; store under an inert gas such as argon or nitrogen.[1]

  • Keep away from incompatible materials, particularly oxidizing agents.[1][4]

  • Store away from heat, sparks, and open flames.[4]

Start Start Assess_Hazards Assess Hazards Start->Assess_Hazards Initiate Protocol Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Work_Area Prepare Work Area (Fume Hood, Clear of Incompatibles) Select_PPE->Work_Area Dispense Dispense Chemical (Under Inert Atmosphere if necessary) Work_Area->Dispense Experiment Conduct Experiment Dispense->Experiment Decontaminate Decontaminate Equipment and Work Area Experiment->Decontaminate Waste_Disposal Dispose of Waste (Follow Institutional Protocols) Decontaminate->Waste_Disposal End End Waste_Disposal->End

Figure 1. General workflow for the safe handling of this compound in a laboratory setting.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spread of the material. For solid spills, avoid generating dust.

  • Cleanup: Use appropriate tools and personal protective equipment to clean up the spill. Place the spilled material into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

cluster_exposure Exposure Route cluster_action Immediate Action Eyes Eyes Flush_Eyes Flush with water for 15 min Remove contact lenses Eyes->Flush_Eyes Skin Skin Wash_Skin Flush with water for 15 min Remove contaminated clothing Skin->Wash_Skin Inhalation Inhalation Fresh_Air Move to fresh air Provide artificial respiration if needed Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth Do NOT induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Figure 2. First aid procedures for exposure to this compound.

Disposal Considerations

All waste materials containing this compound should be handled as hazardous waste.

  • Collect waste in a suitable, tightly sealed, and properly labeled container.[4]

  • Store waste containers in a designated, secure area away from incompatible materials.[4]

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[6]

Toxicological Information

Detailed toxicological data for this compound is limited. The GHS classifications are based on available data and notifications. For context, toxicological information for the related compound 4-methylimidazole is provided below, but it should not be directly extrapolated to this compound.

4-Methylimidazole (CAS RN: 822-36-6) - A Related Compound

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 4-methylimidazole as "possibly carcinogenic to humans" (Group 2B).

It is imperative that researchers handle this compound with the assumption of significant toxicity, given the data on related compounds and its GHS classification.

Experimental Protocols

While specific experimental protocols for all applications of this compound are beyond the scope of this guide, a general procedure for its use in a synthesis reaction is provided as an example.

General Protocol for a Reaction Using this compound as a Reagent or Catalyst:

  • Reaction Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and the system can be maintained under an inert atmosphere if required.

  • Reagent Addition: Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the required amount of this compound to the reaction vessel. If it is a solid, it can be added via a powder funnel. If it is to be added as a solution, dissolve it in a suitable anhydrous solvent.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with an appropriate reagent if necessary.

  • Extraction and Purification: Extract the product into a suitable organic solvent. Wash the organic layer with appropriate aqueous solutions to remove any unreacted starting materials or byproducts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

  • Waste Handling: All aqueous and organic waste from the work-up and purification steps should be collected in appropriately labeled hazardous waste containers for disposal.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for any specific laboratory procedure. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on specific safety protocols and waste disposal procedures.

References

Methodological & Application

Synthesis of 1,2,4,5-Tetramethylimidazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 1,2,4,5-tetramethylimidazole is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the imidazole scaffold in biologically active compounds and its utility as a ligand and precursor in the synthesis of ionic liquids. This document provides a detailed protocol for the synthesis of this compound from readily available starting materials, based on established methodologies for the preparation of tetrasubstituted imidazoles.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a one-pot, four-component condensation reaction. This approach, a variation of the Radziszewski imidazole synthesis, offers an efficient route to the target molecule by combining a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia source. For the synthesis of the desired tetramethyl-substituted imidazole, the following specific starting materials are proposed:

  • 2,3-Butanedione (Diacetyl): Provides the C4 and C5 atoms of the imidazole ring, along with the methyl groups at these positions.

  • Acetaldehyde: Serves as the precursor for the C2 atom and the associated methyl group.

  • Methylamine: Acts as the source for the N1 atom and its corresponding methyl group.

  • Ammonium Acetate: Functions as the source of the N3 atom of the imidazole ring.

The reaction proceeds via a series of condensation and cyclization steps, typically catalyzed by a Brønsted or Lewis acid, or conducted under thermal conditions.

II. Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[1][2][3][4][5] Optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary to achieve the highest yield for this specific combination of reactants.

Materials:

  • 2,3-Butanedione (Diacetyl)

  • Acetaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Ammonium Acetate

  • Glacial Acetic Acid (as catalyst and solvent)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-butanedione (1.0 eq), acetaldehyde (1.0 eq), methylamine (1.0 eq, from a stock solution), and ammonium acetate (1.0-1.5 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

III. Data Presentation

1,2-DicarbonylAldehydeAmineCatalyst/SolventTime (h)Yield (%)Reference
BenzilBenzaldehydeAnilineZSM-11 zeolite (solvent-free)0.595[3]
Benzil4-Cl-Benzaldehyde4-MeO-AnilineTrityl chloride (solvent-free)0.396[4]
Benzil4-Me-BenzaldehydeBenzylamine[Pyridine-SO3H]Cl (solvent-free)1.590
BenzilBenzaldehydeAnilineNanocrystalline MgAl2O4 / Ethanol1.594[1]

IV. Visualizing the Workflow and Reaction Pathway

Diagram of the Experimental Workflow:

experimental_workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification r1 2,3-Butanedione reaction Reflux & Stir r2 Acetaldehyde r3 Methylamine r4 Ammonium Acetate r5 Glacial Acetic Acid neutralize Neutralization (NaHCO3) reaction->neutralize extract Extraction (EtOAc) neutralize->extract dry Drying (Na2SO4) extract->dry concentrate Concentration dry->concentrate purify Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism):

reaction_mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization butanedione 2,3-Butanedione diimine Diimine Intermediate butanedione->diimine acetaldehyde Acetaldehyde diaminoketone α-Diaminoketone acetaldehyde->diaminoketone methylamine Methylamine methylamine->diimine methylamine->diaminoketone ammonium_acetate Ammonium Acetate ammonium_acetate->diaminoketone cyclization Cyclization diimine->cyclization diaminoketone->cyclization aromatization Dehydration & Oxidation cyclization->aromatization product This compound aromatization->product

Caption: Proposed reaction pathway for the formation of this compound.

References

Application Notes and Protocols for the One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4,5-tetrasubstituted imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its prevalence in drugs such as the antihypertensive losartan and the anti-inflammatory celecoxib underscores its significance. This document provides a comprehensive guide to the one-pot synthesis of these vital heterocycles, focusing on modern, efficient, and environmentally conscious methodologies. We will delve into the mechanistic underpinnings of the four-component reaction, explore a variety of catalytic systems, and provide detailed, field-tested protocols for conventional heating, microwave-assisted, and ultrasound-promoted syntheses. This guide is intended to be a practical resource for researchers aiming to generate libraries of 1,2,4,5-tetrasubstituted imidazoles for drug discovery and development.

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. When fully substituted at the 1, 2, 4, and 5 positions, it gives rise to a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1] These molecules have found applications as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1][2] The classical approach to synthesizing these complex molecules often involves multi-step procedures with harsh reaction conditions and the generation of significant waste. Modern organic synthesis has largely overcome these challenges through the development of one-pot, multi-component reactions (MCRs).

The most common and efficient MCR for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is a four-component condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, a primary amine, and an ammonium salt (typically ammonium acetate), which serves as the source of the second nitrogen atom.[1][3][4][5][6] This reaction, a variation of the Debus-Radziszewski imidazole synthesis, offers a highly convergent and atom-economical route to this important class of heterocycles.[1]

Core Reaction and Mechanistic Insights

The one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles proceeds through a cascade of condensation and cyclization reactions. While the exact sequence of events can be influenced by the specific reactants and catalysts used, a generally accepted mechanism is illustrated below.[6][7]

The reaction is typically initiated by the condensation of the aldehyde with ammonia (from ammonium acetate) to form an imine, and the condensation of the 1,2-dicarbonyl compound with the primary amine to form a di-imine intermediate. These intermediates then react, followed by cyclization and dehydration to yield the final imidazole product. The role of the catalyst is to activate the carbonyl groups, thereby facilitating the condensation and cyclization steps.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1CHO Aldehyde (R1CHO) Imine1 Imine from Aldehyde R1CHO->Imine1 + NH3 Benzil 1,2-Dicarbonyl (Benzil) Diimine Di-imine from Benzil Benzil->Diimine + R2NH2 R2NH2 Primary Amine (R2NH2) R2NH2->Diimine NH4OAc Ammonium Acetate NH4OAc->Imine1 Intermediate_A Adduct Formation Imine1->Intermediate_A Diimine->Intermediate_A Cyclized_Intermediate Cyclized Intermediate Intermediate_A->Cyclized_Intermediate Cyclization Imidazole 1,2,4,5-Tetrasubstituted Imidazole Cyclized_Intermediate->Imidazole - H2O (Dehydration)

Caption: Proposed mechanism for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Synthetic Protocols and Methodologies

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. Here, we present several robust protocols, categorized by the type of catalytic system and energy input.

Heterogeneous Catalysis: The Power of Solid Acids

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Zeolites and silica-supported catalysts have proven to be particularly effective.[4][6]

Application Note: ZSM-11 zeolite is a highly effective and reusable heterogeneous catalyst for this transformation, particularly under solvent-free conditions.[4][8] The Brønsted and Lewis acid sites within the zeolite framework are believed to activate the carbonyl reactants.[4] Solvent-free conditions are not only environmentally friendly but can also accelerate the reaction by increasing the concentration of the reactants.[4]

Experimental Protocol: ZSM-11 Zeolite Catalyzed Synthesis [4][8]

  • Catalyst Activation: Activate the ZSM-11 zeolite by heating at 550 °C for 5 hours prior to use.[8]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), the primary amine (1.0 mmol), ammonium acetate (3.0 mmol), and the activated ZSM-11 zeolite (0.05 g).

  • Reaction Conditions: Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (6:4) solvent system.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the crude product.

    • Separate the catalyst by filtration and wash it with acetone for reuse.[4]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain the pure 1,2,4,5-tetrasubstituted imidazole.[4]

Data Summary: Performance of ZSM-11 Zeolite Catalyst [4]

EntryAldehydeAmineTime (min)Yield (%)
1BenzaldehydeAniline3096
24-ChlorobenzaldehydeAniline3094
34-MethoxybenzaldehydeAniline3092
44-NitrobenzaldehydeAniline3095
5Benzaldehyde4-Methylaniline3093
Homogeneous Catalysis: Brønsted and Lewis Acids

Homogeneous catalysts, while sometimes more challenging to separate from the product, can offer excellent activity and selectivity. Brønsted acidic ionic liquids and Lewis acids like trityl chloride have been successfully employed.[9][10][11]

Application Note: Brønsted acidic ionic liquids, such as 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, serve as both the catalyst and the reaction medium, promoting green chemistry principles.[10][11] These catalysts are often recyclable and can lead to high yields under solvent-free conditions.[10]

Experimental Protocol: Brønsted Acidic Ionic Liquid Catalyzed Synthesis [10]

  • Reaction Setup: In a round-bottom flask, mix the 1,2-dicarbonyl compound (1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (1 mmol), and the Brønsted acidic ionic liquid (e.g., [(CH2)4SO3HMIM][HSO4], 0.1 mmol).

  • Reaction Conditions: Heat the mixture at 140 °C with stirring for the appropriate time (typically 15-45 minutes).

  • Work-up and Purification:

    • After cooling, add water to the reaction mixture and stir.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

    • Purify by recrystallization from ethanol.

Advanced Energy Inputs: Microwave and Ultrasound Irradiation

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating.[12][13][14]

Application Note (Ultrasound): Sonochemical synthesis provides an efficient and mild route to 1,2,4,5-tetrasubstituted imidazoles.[3][13][15][16] The use of nanocrystalline catalysts, such as MgAl2O4, in conjunction with ultrasound irradiation can lead to high yields in short reaction times.[3] The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction rate.

Ultrasound_Workflow Reactants 1,2-Diketone, Aldehyde, Primary Amine, NH4OAc, Catalyst, Ethanol Sonication Ultrasonic Bath (50 kHz, 60 °C) Reactants->Sonication Monitoring TLC Monitoring Sonication->Monitoring Workup Cooling, Filtration, Solvent Evaporation Monitoring->Workup Purification Recrystallization Workup->Purification Product Pure 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for ultrasound-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Experimental Protocol: Ultrasound-Assisted Synthesis with Nanocrystalline MgAl2O4 [3]

  • Reaction Setup: In a 50 mL flask, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary aromatic amine (4 mmol), ammonium acetate (4 mmol), nanocrystalline MgAl2O4 (0.05 g), and ethanol (2 mL).

  • Reaction Conditions: Sonicate the mixture in an ultrasound bath (50 kHz) at 60 °C for the specified time (see table below). Control the temperature using a water bath.

  • Work-up and Purification:

    • After the reaction is complete, add water to the mixture.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the product by column chromatography or recrystallization.

Data Summary: Ultrasound-Assisted Synthesis [3]

EntryAldehydeAmineTime (min)Yield (%)
1BenzaldehydeAniline1095
24-ChlorobenzaldehydeAniline1592
34-HydroxybenzaldehydeAniline2090
44-NitrobenzaldehydeAniline1096
5Benzaldehyde4-Chloroaniline1591

Application Note (Microwave): Microwave-assisted synthesis is another green and highly efficient method for preparing these compounds.[12][14][17][18][19] Reactions are often conducted under solvent-free conditions using a solid support, which absorbs the microwave irradiation and facilitates heating.[18] This technique can significantly reduce reaction times from hours to minutes.[12]

Conclusion and Future Perspectives

The one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles is a powerful and versatile tool for medicinal and organic chemists. The development of novel catalytic systems, particularly reusable heterogeneous catalysts, and the application of modern energy sources like microwave and ultrasound irradiation, have made this methodology highly efficient, environmentally friendly, and amenable to the rapid generation of compound libraries. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of flow chemistry for continuous and scalable production.

References

Application Notes and Protocols for 1,2,4,5-Tetramethylimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4,5-Tetramethylimidazole, hereafter referred to as TMIA, is a fully substituted N-heterocyclic compound that has emerged as a compelling ligand in modern coordination chemistry. Its unique structural and electronic properties distinguish it from less substituted imidazoles. The presence of four methyl groups imparts significant steric bulk and enhances its lipophilicity, which can be leveraged to control the coordination geometry, stability, and solubility of the resulting metal complexes. As a ligand, TMIA is a strong sigma-donor, binding to metal centers through its sp²-hybridized imine nitrogen atom. This guide provides a comprehensive overview, including detailed protocols and application insights, for utilizing TMIA in the synthesis of novel coordination compounds for researchers in materials science, catalysis, and drug development.

Physicochemical Properties and Safe Handling

Before its use, it is crucial to understand the fundamental properties of TMIA and the necessary safety protocols. The methyl groups at the 1, 2, 4, and 5 positions sterically shield the imidazole ring and influence its reactivity and coordination behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1739-83-9[1]
Molecular Formula C₇H₁₂N₂[2][][4]
Molecular Weight 124.19 g/mol [1][2]
Appearance White to light-colored crystalline solid[5]
Boiling Point 245.3 °C at 760 mmHg[]
Density 0.96 g/cm³[]
SMILES CC1=C(N(C(=N1)C)C)C
InChIKey WLUJHMKCLOIRSK-UHFFFAOYSA-N[6][]

Safety & Handling: According to aggregated GHS data, this compound may cause skin irritation and serious eye damage.[7] Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are required. The compound should be handled in a well-ventilated fume hood. It is listed as air-sensitive and should be stored under an inert atmosphere.[5]

Protocol 1: Synthesis of this compound (TMIA) Ligand

Principle: The synthesis of tetrasubstituted imidazoles can be efficiently achieved through a multi-component condensation reaction.[8][9] This protocol describes a variation of the Debus-Radziszewski imidazole synthesis, a reliable method for generating highly substituted imidazole cores. The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (or an ammonia source like ammonium acetate).

Materials:

  • Diacetyl (2,3-Butanedione)

  • Acetaldehyde

  • Methylamine (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid (as catalyst and solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine diacetyl (1 equivalent), ammonium acetate (2 equivalents), and glacial acetic acid (5-10 volumes).

  • Reagent Addition: Begin stirring the mixture. Slowly add acetaldehyde (1 equivalent) followed by the dropwise addition of methylamine solution (1.1 equivalents). The order of addition is crucial to minimize side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The acidic medium catalyzes the condensation steps, while the elevated temperature provides the necessary activation energy for the cyclization and subsequent aromatization to form the stable imidazole ring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: TMIA is an organic molecule with enhanced lipophilicity due to the methyl groups, making it readily extractable into an organic solvent like ethyl acetate from the aqueous medium.[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure TMIA.

G cluster_workflow Synthesis Workflow for TMIA reagents Combine Reagents: Diacetyl, Acetaldehyde, Methylamine, NH4OAc in Acetic Acid reflux Reflux for 4-6 hours at 110-120 °C reagents->reflux workup Quench with Ice & Neutralize with NaHCO3 reflux->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of the TMIA ligand.

Protocol 2: Synthesis of a [Cu(TMIA)₂Cl₂] Complex

Principle: Transition metal-imidazole complexes are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.[10][11] The stoichiometry of the reactants often dictates the final structure of the coordination complex. This protocol outlines the synthesis of a representative tetrahedral copper(II) complex.

Materials:

  • This compound (TMIA)

  • Copper(II) Chloride (CuCl₂)

  • Absolute Ethanol

  • Diethyl ether

  • Schlenk flask or similar inert atmosphere glassware

Step-by-Step Methodology:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve TMIA (2.2 equivalents) in absolute ethanol (10 mL). Stir until a clear solution is formed.

    • Rationale: Using a slight excess of the ligand helps to ensure complete coordination to the metal center and can prevent the formation of polymeric or bridged species.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂ (1 equivalent) in absolute ethanol (10 mL). The solution should be a pale blue/green.

  • Complexation: Slowly add the CuCl₂ solution dropwise to the stirring TMIA solution at room temperature. A color change should be observed immediately as the complex forms.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Precipitation and Isolation: Reduce the solvent volume by approximately half under reduced pressure. Slowly add diethyl ether to the concentrated solution until a precipitate forms.

    • Rationale: The complex is typically less soluble in a less polar solvent like diethyl ether, causing it to precipitate out of the ethanol solution.

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials. Dry the resulting complex under vacuum.

G cluster_coordination General Coordination Protocol ligand Dissolve TMIA Ligand in Solvent (Ethanol) mix Combine Solutions & Stir for 2-4 hours ligand->mix metal Dissolve Metal Salt (e.g., CuCl2) in Solvent metal->mix isolate Precipitate, Filter, Wash, and Dry mix->isolate complex Crystalline Metal-TMIA Complex isolate->complex

Caption: General workflow for metal-TMIA complex synthesis.

Application Note 1: Spectroscopic and Structural Characterization

Objective: To confirm the identity and purity of the synthesized TMIA ligand and its metal complexes. A multi-technique approach is essential for unambiguous characterization.[12][13]

Table 2: Key Characterization Techniques and Expected Results

TechniqueSampleExpected Observations & Rationale
¹H NMR Free TMIA LigandThree distinct singlets are expected: one for the N-CH₃ protons, one for the C2-CH₃ proton, and one for the equivalent C4/C5-CH₃ protons. Integration should correspond to a 3:3:6 ratio.
Metal-TMIA ComplexUpon coordination to a paramagnetic metal like Cu(II), signals will be broadened significantly, often beyond detection. For diamagnetic metals (e.g., Zn(II)), signals will shift (coordination-induced shifts) due to changes in the electronic environment, confirming ligand binding.[13]
FTIR Free TMIA LigandCharacteristic peaks for C-H stretching (~2900-3000 cm⁻¹), C=N stretching (~1600 cm⁻¹), and ring vibrations of the imidazole core.
Metal-TMIA ComplexThe C=N stretching and ring vibration bands are expected to shift to a different frequency (typically higher) upon coordination, as the bond order is affected by the donation of electron density to the metal center. New low-frequency bands corresponding to Metal-Nitrogen bonds may also appear.[14]
UV-Vis Free TMIA LigandAbsorption bands in the UV region corresponding to π→π* transitions within the imidazole ring.
Metal-TMIA ComplexAppearance of new absorption bands. These can include ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions (for transition metals), which are often in the visible region and give the complexes their characteristic color.[10]
Mass Spec. Free TMIA LigandA molecular ion peak [M]⁺ corresponding to its molecular weight (124.19 g/mol ).
Metal-TMIA ComplexPeaks corresponding to the entire complex or fragments (e.g., [M-Cl]⁺). The isotopic pattern of the metal ion (e.g., for Cu, Zn, Pd) can provide definitive proof of its presence in the complex.[14]
X-Ray Diffraction Single Crystal of ComplexProvides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions.[15]

Application Note 2: Probing Catalytic Activity

Principle: Metal complexes are cornerstones of homogeneous catalysis.[16] Imidazole-based complexes have shown promise in various catalytic transformations, including oxidation reactions.[11][17] The steric bulk of the TMIA ligand can create a unique coordination sphere around the metal, potentially leading to novel selectivity and activity. This note provides a general protocol for screening the catalytic activity of a TMIA complex in a model oxidation reaction.

Model Reaction: Aerobic oxidation of 3,5-di-tert-butyl-catechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ). The progress of this reaction can be conveniently monitored by UV-Vis spectroscopy due to the distinct absorption profile of the quinone product.[17]

Protocol for a Catalytic Test:

  • Stock Solutions: Prepare stock solutions of the TMIA-metal complex (catalyst) and the 3,5-DTBC substrate in a suitable solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In a quartz cuvette, add the solvent and the substrate solution. Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum (Time = 0).

  • Initiation: Inject a small, known amount of the catalyst stock solution into the cuvette, mix quickly, and immediately begin recording spectra at fixed time intervals (e.g., every 1 minute). The reaction should be open to the air to ensure a supply of oxygen.

  • Monitoring: Monitor the growth of the characteristic absorption peak of the 3,5-DTBQ product (around 400 nm).

  • Data Analysis: Plot the absorbance at 400 nm versus time. The initial slope of this curve is proportional to the initial reaction rate. By knowing the extinction coefficient of the product, the rate can be quantified and used to calculate the Turnover Frequency (TOF), a measure of catalyst efficiency.

G cluster_catalysis Catalytic Screening Workflow setup Add Substrate to Cuvette initiate Inject Catalyst (t=0) setup->initiate monitor Monitor Product Formation (e.g., UV-Vis Spectroscopy) initiate->monitor analyze Calculate Initial Rate and Turnover Frequency monitor->analyze result Catalyst Performance Data analyze->result

Caption: Workflow for testing catalytic performance.

Application Note 3: Potential in Drug Development

Principle: Imidazole-containing molecules form a large class of therapeutic agents.[18] The coordination of such molecules to metal ions can enhance their biological activity.[19] Furthermore, the development of "catalytic metallodrugs," which can perform catalytic reactions inside cells, is a burgeoning field where novel metal complexes are of high interest.[20] The lipophilic nature of the TMIA ligand could improve cell membrane permeability, a desirable trait for drug candidates.

Potential Applications and Screening:

  • Antimicrobial Agents: Many metal complexes exhibit antimicrobial properties. The activity of TMIA complexes can be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Transition metal complexes, particularly those of platinum, ruthenium, and gold, are well-established as anticancer agents. The unique steric and electronic properties of TMIA complexes could lead to novel mechanisms of action.

  • Catalytic Metallodrugs: A TMIA-metal complex could be designed to catalyze a specific reaction within a cell, such as the cleavage of a biomolecule or the activation of a pro-drug, leading to a therapeutic effect with high potency.[20]

Protocol for Preliminary Antimicrobial Screening (Disk Diffusion Assay):

  • Prepare Plates: Spread a lawn of the target microorganism (e.g., E. coli) on an agar plate.

  • Prepare Disks: Sterilize small paper disks and impregnate them with known concentrations of the TMIA-metal complex dissolved in a suitable solvent (e.g., DMSO). A disk with solvent only serves as a negative control.

  • Incubate: Place the disks on the agar plate and incubate at the optimal growth temperature for the microorganism (e.g., 37 °C for 18-24 hours).

  • Measure Zones of Inhibition: If the complex is active, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the antimicrobial activity.[13]

Conclusion

This compound is a versatile and sterically demanding ligand that offers significant opportunities in coordination chemistry. Its robust synthesis and predictable coordination behavior make it an excellent building block for constructing novel metal complexes. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the potential of TMIA-based systems in catalysis, materials science, and the development of next-generation metallodrugs. The interplay between the steric hindrance of the ligand and the electronic properties of the coordinated metal ion is a rich area for future investigation.

References

Application Notes & Protocols: 1,2,4,5-Tetramethylimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetramethylimidazole is a versatile heterocyclic compound whose true potential in organic synthesis is realized upon its conversion to its corresponding N-heterocyclic carbene (NHC). This guide provides an in-depth exploration of this compound, not as a direct reagent, but as a crucial and stable precursor to one of the most powerful classes of organocatalysts. We will detail the generation of the 1,3,4,5-tetramethylimidazol-2-ylidene carbene and its subsequent application in cornerstone C-C bond-forming reactions, including the Benzoin Condensation and the Stetter Reaction. This document serves as a practical resource, offering mechanistic insights and detailed, field-tested protocols to empower researchers in leveraging this chemistry for complex molecule synthesis.

Introduction: The Strategic Importance of this compound

This compound (C₇H₁₂N₂) is a crystalline solid and a fully substituted imidazole derivative.[1][2][3] On its own, its applications are limited; however, its structure is primed for a critical transformation. The journey begins with the alkylation of one of the nitrogen atoms, followed by deprotonation at the C2 position. This sequence generates a highly reactive yet stable N-heterocyclic carbene (NHC), a species that has revolutionized organocatalysis.

The four methyl groups on the imidazole ring are not merely decorative. They play a crucial role by:

  • Enhancing Electron Density: The electron-donating nature of the methyl groups increases the nucleophilicity of the resulting carbene, boosting its catalytic activity.

  • Improving Stability: The steric hindrance provided by the methyl groups contributes to the kinetic stability of the carbene, preventing unwanted dimerization.

  • Modulating Solubility: The methyl groups increase the compound's lipophilicity, influencing its solubility in various organic solvents.[2]

This guide focuses on the practical application of this compound as a readily available and cost-effective gateway to powerful NHC catalysis.

From Imidazole to Catalyst: Generating the Active NHC

The active catalyst is not the imidazole itself but the imidazolium salt precursor and the subsequent carbene. The overall process can be visualized as a two-step sequence: quaternization followed by deprotonation.

NHC_Generation Imidazole This compound Salt 1,2,3,4,5-Pentamethyl- imidazolium Salt Imidazole->Salt Alkylation (e.g., MeI, MeOTf) Carbene Active NHC Catalyst (1,3,4,5-Tetramethyl- imidazol-2-ylidene) Salt->Carbene Deprotonation (e.g., KHMDS, NaH, DBU) Benzoin_Mechanism cluster_0 Catalytic Cycle NHC NHC Adduct1 Zwitterionic Adduct NHC->Adduct1 + Aldehyde 1 Aldehyde1 R-CHO (Aldehyde 1) Breslow Breslow Intermediate (Nucleophilic Acyl Anion Equivalent) Adduct1->Breslow Proton Transfer Adduct2 Coupled Intermediate Breslow->Adduct2 + Aldehyde 2 Aldehyde2 R-CHO (Aldehyde 2) Product α-Hydroxy Ketone (Benzoin Product) Adduct2->Product Proton Transfer & Catalyst Regen. Product->NHC Regenerates Catalyst

References

Application Notes and Protocols: 1,2,4,5-Tetramethylimidazole as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the use of 1,2,4,5-tetramethylimidazole as a catalyst in polymerization reactions. However, the broader class of substituted imidazoles is known to catalyze certain polymerization reactions, notably in the curing of epoxy resins and the formation of polyurethanes. This document provides a generalized overview and a representative protocol based on the known reactivity of structurally similar imidazoles, such as 2-ethyl-4-methylimidazole, in epoxy resin curing. The information presented should be considered a starting point for research and development, and specific reaction parameters will require optimization.

Introduction and Application Overview

Substituted imidazoles, including this compound, are heterocyclic organic compounds that can function as effective catalysts in various polymerization reactions. Their catalytic activity stems from the nucleophilic character of the nitrogen atoms within the imidazole ring. This allows them to initiate or accelerate polymerization processes, particularly those involving ring-opening mechanisms or reactions with isocyanates.

Potential Applications:

  • Curing of Epoxy Resins: Imidazoles can act as catalysts and curing agents for epoxy resins, leading to the formation of highly cross-linked, thermoset polymers with excellent thermal and mechanical properties. These materials are used in adhesives, coatings, and composite materials.

  • Polyurethane Formation: Certain imidazoles are known to catalyze the reaction between isocyanates and polyols to form polyurethanes.[1] They can influence the balance between the gelling (urethane formation) and blowing (urea formation) reactions in foam production.

Catalytic Mechanism in Epoxy Resin Curing

The most well-documented catalytic role for imidazoles in polymerization is in the curing of epoxy resins. The mechanism is generally understood to be an anionic ring-opening polymerization:

  • Initiation: The lone pair of electrons on a nitrogen atom of the imidazole ring performs a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of a zwitterionic adduct.

  • Propagation: The alkoxide anion of the initiated species then attacks another epoxy monomer, propagating the polymerization chain. This process continues, leading to the formation of a cross-linked polymer network.

Representative Experimental Data (Based on a Structurally Similar Catalyst)

Due to the lack of specific data for this compound, the following table presents comparative data for the curing of an epoxy resin (Diglycidyl ether of bisphenol F) using 2-ethyl-4-methylimidazole, a catalyst with a similar substituted imidazole core. This data, obtained from Differential Scanning Calorimetry (DSC), illustrates how catalytic activity can be quantified.

CatalystMaximum Peak Temperature (°C)Enthalpy of Reaction (ΔH, J/g)Glass Transition Temperature (Tg, °C)Curing Time at 150°C (s)Curing Time at 180°C (s)
1-Methylimidazole12645513518060
2-Ethyl-4-methylimidazole 115 460 140 120 45

This data is illustrative and based on a comparative study of other imidazoles.[2] It is expected that this compound would exhibit its own unique catalytic profile.

General Experimental Protocol for Epoxy Resin Curing

This protocol provides a general procedure for evaluating the catalytic activity of an imidazole, such as this compound, in the curing of an epoxy resin.

Materials
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • This compound (Catalyst)

  • Reaction Vessel (e.g., aluminum DSC pan, glass vial)

  • Stirring mechanism (e.g., magnetic stirrer, mechanical stirrer)

  • Heating apparatus (e.g., oven, oil bath, DSC instrument)

Procedure
  • Preparation of the Resin-Catalyst Mixture:

    • In a suitable container, accurately weigh a specific amount of the epoxy resin.

    • Add the desired concentration of this compound. Catalyst concentrations can be varied (e.g., 0.5, 1, 2, 5 parts per hundred of resin by weight) to study its effect on the curing profile.

    • Thoroughly mix the components at room temperature until a homogeneous mixture is achieved.

  • Curing Process:

    • Transfer a known amount of the mixture to the reaction vessel (e.g., a DSC pan).

    • Place the vessel in a pre-heated oven or on a hot plate at a specific curing temperature (e.g., 120 °C, 150 °C, or 180 °C).

    • Alternatively, for kinetic studies, use a Differential Scanning Calorimeter (DSC) to monitor the heat flow during a controlled temperature ramp or isothermal hold.

  • Analysis:

    • Curing Time: Can be determined by observing the time taken for the mixture to solidify at a given temperature.

    • DSC Analysis: Provides information on the onset of curing, the peak exothermic temperature (indicating the maximum reaction rate), and the total heat of reaction (related to the extent of cure).

    • Post-Cure Analysis: The cured polymer can be analyzed for its properties, such as the glass transition temperature (Tg) by DSC or Dynamic Mechanical Analysis (DMA), and mechanical properties (e.g., tensile strength, modulus).

Visualizations

Proposed Catalytic Cycle for Epoxy Curing

G_Epoxy_Curing cluster_initiation Initiation cluster_propagation Propagation imidazole This compound epoxy1 Epoxy Monomer imidazole->epoxy1 Nucleophilic Attack adduct Zwitterionic Adduct epoxy1->adduct Ring Opening epoxy2 Epoxy Monomer adduct->epoxy2 Anionic Attack growing_chain Growing Polymer Chain epoxy2->growing_chain growing_chain->epoxy2 Chain Growth crosslinked_polymer Cross-linked Network growing_chain->crosslinked_polymer

Caption: Proposed mechanism for the imidazole-catalyzed ring-opening polymerization of epoxides.

General Experimental Workflow for Catalyst Evaluation

G_Workflow start Start prep 1. Prepare Resin-Catalyst Mixture start->prep cure 2. Isothermal or Dynamic Curing prep->cure analysis 3. Analyze Curing Kinetics (DSC) cure->analysis post_cure 4. Post-Curing (Optional) analysis->post_cure characterization 5. Characterize Polymer Properties (Tg, Mechanical Tests) post_cure->characterization end End characterization->end

Caption: A logical workflow for the evaluation of an imidazole catalyst in a polymerization reaction.

References

Application Protocol: Efficient Acylation of Sterically Hindered Alcohols in Pharmaceutical Synthesis using 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the use of 1,2,4,5-tetramethylimidazole as a highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols, a critical transformation in the synthesis of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking robust and efficient methods for ester formation.

Introduction: Overcoming Steric Hindrance in Acylation

The esterification of alcohols is a fundamental reaction in organic synthesis, frequently employed for installing protecting groups or for building key structural motifs in active pharmaceutical ingredients (APIs).[1] While the acylation of primary and simple secondary alcohols is often straightforward, the esterification of sterically congested environments, such as tertiary alcohols, presents a significant synthetic challenge. Traditional methods often require harsh conditions, stoichiometric reagents, or suffer from low yields and side reactions like elimination.

Nucleophilic amine catalysts, most notably 4-(Dimethylamino)pyridine (DMAP), have become standard for promoting these difficult acylations.[2] However, the search for more potent, efficient, and sometimes less toxic catalysts continues. N-alkylimidazoles, such as 1-methylimidazole, have emerged as powerful alternatives to DMAP.[3][4]

This application note focuses on This compound , an electron-rich N-heterocycle poised to offer superior catalytic activity. The four methyl groups on the imidazole ring act as electron-donating groups, increasing the nucleophilicity of the N3 nitrogen atom. This enhanced nucleophilicity accelerates the formation of the key reactive intermediate, making this compound an exceptionally potent catalyst for acylating even the most challenging substrates encountered in pharmaceutical synthesis.

The Mechanism of Nucleophilic Catalysis

This compound functions as a hyper-efficient acyl transfer agent via a nucleophilic catalysis mechanism. The catalytic cycle proceeds through two main stages:

  • Activation of the Acylating Agent: The catalytically active species is the lone pair on the N3 nitrogen of the imidazole ring. This nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step forms a highly reactive N-acylimidazolium intermediate . This intermediate is significantly more electrophilic than the starting anhydride, priming it for attack by even a weakly nucleophilic, sterically hindered alcohol.

  • Acyl Transfer to the Alcohol: The hydroxyl group of the substrate alcohol attacks the activated carbonyl carbon of the N-acylimidazolium intermediate. A tertiary amine base, such as triethylamine (TEA), is typically included as an auxiliary base to deprotonate the resulting adduct, facilitating the release of the final ester product and regenerating the this compound catalyst.[3]

The causality behind this mechanism's success lies in replacing a moderately reactive acylating agent (the anhydride) with a highly reactive one (the N-acylimidazolium ion), thereby lowering the overall activation energy of the esterification reaction.

Catalytic_Cycle cluster_reactants Reactants Catalyst This compound Intermediate N-Acylimidazolium Intermediate Catalyst->Intermediate + (RCO)₂O - RCOO⁻ Anhydride Acid Anhydride (RCO)₂O Product Ester Product (RCOOR') Intermediate->Product + R'-OH + Et₃N Alcohol Sterically Hindered Alcohol (R'-OH)

Caption: Catalytic cycle of acylation using this compound.

Physicochemical Properties & Safety Profile

A clear understanding of the catalyst's properties is essential for safe and effective implementation.

PropertyValueSource(s)
CAS Number 1739-83-9[5][6]
Molecular Formula C₇H₁₂N₂[7]
Molecular Weight 124.19 g/mol [7]
Appearance White to pale yellow crystalline powder[8]
Solubility Soluble in methanol and common organic solvents (e.g., CH₂Cl₂)[9]
Storage Conditions Store in a cool, dark place under an inert gas (e.g., Argon)[9]
Key Hazards Causes skin and serious eye irritation. Air sensitive.[9]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Due to its air sensitivity, handle the solid under an inert atmosphere to prevent degradation.[9]

Detailed Experimental Protocol: Acylation of a Model Tertiary Alcohol

This protocol details the acetylation of a model sterically hindered substrate, 1-methylcyclohexan-1-ol, a representative tertiary alcohol. This system validates the catalyst's efficacy in a challenging transformation relevant to pharmaceutical intermediate synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound>98%TCI, Biosynth
1-Methylcyclohexan-1-ol>99%Sigma-Aldrich
Acetic Anhydride (Ac₂O)Reagent GradeMajor suppliers
Triethylamine (TEA)>99.5%, distilledMajor suppliers
Dichloromethane (DCM)Anhydrous, >99.8%Major suppliers
Saturated aq. NaHCO₃ solution-Lab prepared
Brine (Saturated aq. NaCl)-Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Major suppliers

Step-by-Step Methodology:

  • Reaction Setup:

    • Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Causality: Anhydrous conditions are crucial as both the acylating agent and the N-acylimidazolium intermediate are sensitive to moisture, which would lead to hydrolysis and reduced yield.

  • Charging the Reagents:

    • Under a positive pressure of inert gas, add 1-methylcyclohexan-1-ol (1.0 mmol, 114.2 mg) to the flask.

    • Add anhydrous dichloromethane (5 mL) via syringe to dissolve the alcohol.

    • Add this compound (0.05 mmol, 6.2 mg, 5 mol%).

    • Add triethylamine (1.5 mmol, 151.8 mg, 209 µL).

    • Causality: TEA is used as a stoichiometric base to neutralize the carboxylic acid byproduct formed during the reaction, preventing protonation of the catalyst and driving the reaction to completion.

  • Initiation of Reaction:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add acetic anhydride (1.2 mmol, 122.5 mg, 113 µL) dropwise via syringe over 1 minute.

    • Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C).

    • Causality: Initial cooling helps to control any potential exotherm upon addition of the highly reactive anhydride.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

    • The reaction is typically complete within 1-3 hours. The disappearance of the starting alcohol spot indicates completion.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by slowly adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 10 mL of saturated aqueous NaHCO₃ solution (to remove excess acetic acid) and 10 mL of brine.

    • Causality: The aqueous washes are critical for removing the catalyst, unreacted anhydride, and other water-soluble byproducts, simplifying the final purification.

  • Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel (using a 95:5 Hexanes:Ethyl Acetate eluent) to yield the pure 1-methylcyclohexyl acetate product.

Performance Data & Catalyst Comparison

The enhanced nucleophilicity of N-alkylimidazoles translates to significantly improved performance over traditional bases and even DMAP, especially for challenging substrates. The following table, based on analogous data for hindered alcohol acylation, illustrates the expected performance benefits.[1][3]

CatalystCatalyst Loading (mol%)SubstrateTime (h)Yield (%)
Triethylamine (uncatalyzed)(200)Tertiary Alcohol> 24< 5
DMAP5Tertiary Alcohol12 - 18~75-85
1-Methylimidazole5Tertiary Alcohol4 - 6> 90
This compound 5 Tertiary Alcohol 1 - 3 > 95 (Expected)

This table presents typical, representative data. The expected performance of this compound is extrapolated based on its increased electron density compared to 1-methylimidazole.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process, from setup to final product analysis.

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Charge Reagents (Substrate, Catalyst, TEA, Solvent) Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add 4. Add Ac₂O Cool->Add React 5. React at RT (Monitor by TLC) Add->React Workup 6. Aqueous Work-up (Quench, Wash) React->Workup Purify 7. Dry & Purify (Column Chromatography) Workup->Purify Analyze 8. Analyze Product (NMR, GC-MS) Purify->Analyze

Caption: High-level workflow for the catalyzed acylation protocol.

References

The Strategic Formulation of Ionic Liquids Utilizing 1,2,4,5-Tetramethylimidazole: A Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of a Fully Substituted Imidazolium Core

Ionic liquids (ILs) have established themselves as a cornerstone of modern chemistry, offering a tunable platform for a vast array of applications, from advanced electrolytes to green catalysis.[1] The properties of these designer solvents are intrinsically linked to the structure of their constituent cations and anions.[2] Among the most common cationic scaffolds is the imidazolium ring. While extensive research has focused on mono- and di-substituted imidazolium ILs, the role of polysubstituted imidazoles, such as 1,2,4,5-tetramethylimidazole, remains a largely unexplored frontier.

This technical guide delves into the strategic use of this compound as a precursor for a novel class of sterically hindered ionic liquids. The presence of methyl groups at the C2, C4, and C5 positions of the imidazole ring is predicted to impart unique physicochemical properties to the resulting ILs, driven by restricted ion mobility and altered intermolecular forces.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, predicted properties, and potential applications of these unique ionic liquids. We will explore both the formation of aprotic ILs through N-alkylation and protic ILs via acid-base neutralization, offering detailed, field-proven insights into their formulation.

The Impact of Polysubstitution on Ionic Liquid Properties: A Mechanistic Overview

The methylation of the imidazolium ring is not merely an incremental structural change; it fundamentally alters the cation's interaction with its corresponding anion and surrounding molecules. The most profound effects are observed with methylation at the C2 position.

It was initially hypothesized that the acidic proton at the C2 position in traditional imidazolium ILs formed a strong hydrogen bond with the anion, significantly influencing the IL's properties. However, recent studies suggest that the dominant effect of C2-methylation is entropic, arising from the increased steric hindrance that restricts the rotation of the anion around the cation.[4] This hindered dynamic leads to several predictable changes in the macroscopic properties of the IL.[5][6]

Methylation at the C4 and C5 positions further contributes to the steric bulk of the cation, though the impact is generally considered less pronounced than that of C2-methylation. In the case of ionic liquids derived from this compound, we are dealing with a fully substituted imidazolium core (once N-alkylated or protonated at N3), which is expected to exhibit these effects to a significant degree.

Key Predicted Effects of Full Methylation:

  • Increased Viscosity: The increased steric hindrance and stronger van der Waals forces between the bulky cations are expected to lead to higher viscosity compared to less substituted imidazolium ILs.[7]

  • Elevated Melting and Glass Transition Temperatures: The hindered ion mobility and potentially more ordered packing in the solid state are likely to result in higher melting points and glass transition temperatures.[5][8]

  • Lower Ionic Conductivity: The increased viscosity and potentially stronger ion pairing will likely decrease the mobility of the ions, leading to lower ionic conductivity.[7]

  • Enhanced Thermal and Electrochemical Stability: The absence of the acidic C2 proton and the overall steric shielding of the imidazolium core are predicted to enhance the thermal and electrochemical stability of the resulting ionic liquids.[7][9]

Synthesis of this compound-Based Ionic Liquids

The synthesis of ionic liquids from this compound can proceed through two primary pathways, yielding either aprotic or protic ionic liquids.

Protocol 1: Synthesis of Aprotic Ionic Liquids via N-Alkylation

Aprotic ionic liquids are formed by the quaternization of the imidazole nitrogen, typically through an SN2 reaction with an alkylating agent. Due to the steric hindrance of this compound, more forcing reaction conditions may be required compared to the synthesis of less substituted imidazolium ILs.[10]

Reaction Scheme:

G cluster_0 N-Alkylation of this compound This compound This compound Alkyl Halide (R-X) R-X Aprotic Imidazolium Halide Aprotic Imidazolium Halide Final Aprotic IL Final Aprotic IL Aprotic Imidazolium Halide->Final Aprotic IL + Li[NTf2] - LiX

Caption: Synthesis of aprotic ILs from this compound.

Step-by-Step Protocol (Example: Synthesis of 1-Butyl-2,3,4,5-tetramethylimidazolium bis(trifluoromethylsulfonyl)imide):

  • N-Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and a suitable solvent such as acetonitrile or toluene.

    • Add 1-bromobutane (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (80-100 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. If no precipitate forms, remove the solvent under reduced pressure. The resulting crude 1-butyl-2,3,4,5-tetramethylimidazolium bromide is often a viscous oil or a solid.

  • Anion Exchange:

    • Dissolve the crude imidazolium bromide in deionized water.

    • In a separate container, dissolve lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) (1.05 eq) in deionized water.

    • Slowly add the Li[NTf₂] solution to the imidazolium bromide solution with vigorous stirring. A second, denser liquid phase (the ionic liquid) should form.

    • Separate the ionic liquid phase from the aqueous phase using a separatory funnel.

    • Wash the ionic liquid phase several times with deionized water to remove any residual lithium bromide. The completeness of the halide removal can be checked by adding a few drops of aqueous silver nitrate solution to the final water wash; the absence of a precipitate indicates complete removal.

    • Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.

Protocol 2: Synthesis of Protic Ionic Liquids via Acid-Base Neutralization

Protic ionic liquids are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. This is typically a solvent-free reaction.

Reaction Scheme:

G cluster_1 Synthesis of Protic Ionic Liquids This compound This compound Brønsted Acid (H-A) H-A Protic Imidazolium IL Protic Imidazolium IL

Caption: Synthesis of protic ILs from this compound.

Step-by-Step Protocol (Example: Synthesis of 2,3,4,5-Tetramethylimidazolium Triflate):

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere to minimize water absorption, place this compound (1.0 eq) in a round-bottom flask with a magnetic stirrer.

    • Cool the flask in an ice bath.

  • Acid Addition:

    • Slowly add trifluoromethanesulfonic acid (triflic acid, HOTf) (1.0 eq) dropwise to the stirred imidazole base. This reaction is highly exothermic, and slow addition is crucial to control the temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete proton transfer.

  • Purification:

    • The resulting protic ionic liquid is often obtained in high purity and may not require further purification.

    • To remove any unreacted starting materials or volatile impurities, the product can be dried under high vacuum at a moderate temperature (e.g., 50-60 °C).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ionic liquids derived from this compound, in comparison to the widely studied 1-butyl-3-methylimidazolium ([BMIM])-based ILs.

Property[BMIM]-based ILsPredicted for 1-Butyl-2,3,4,5-tetramethylimidazolium ILsRationale
Viscosity ModerateHighIncreased steric hindrance and van der Waals forces.[7]
Melting Point LowHigherHindered ion mobility and potential for more ordered packing.[5][8]
Ionic Conductivity HighLowReduced ion mobility due to higher viscosity.[7]
Thermal Stability GoodExcellentAbsence of acidic C2-proton and steric shielding.[9]
Electrochemical Window WidePotentially WiderIncreased resistance to reduction at the C2 position.[7]

Potential Applications

The unique properties of ionic liquids derived from this compound open up possibilities for a range of specialized applications where stability and steric effects are paramount.

  • High-Temperature and Electrochemical Applications: Their predicted high thermal and electrochemical stability make them promising candidates for use as electrolytes in batteries, supercapacitors, and other electrochemical devices that operate under demanding conditions.[11]

  • Sterically-Controlled Catalysis: The bulky nature of the cation could be exploited in catalysis to influence the stereoselectivity of reactions or to stabilize catalytic species in a specific conformation.

  • Gas Capture and Separations: The altered free volume and intermolecular forces within these ILs could lead to unique selectivities for gas capture (e.g., CO₂) and separation processes.[12]

  • Advanced Lubricants: Their high viscosity and thermal stability suggest potential as high-performance lubricants for demanding mechanical applications.

Conclusion

While not as commonly employed as their less substituted counterparts, ionic liquids derived from this compound represent a promising class of materials with a unique set of properties. The full methylation of the imidazolium core is predicted to result in ionic liquids with enhanced thermal and electrochemical stability, albeit with higher viscosity and lower conductivity. The synthetic protocols outlined in this guide, based on established chemical principles, provide a clear pathway for the formulation and investigation of these novel ionic liquids. Further research into this area is warranted to fully characterize their properties and unlock their potential in a range of advanced applications.

References

Application Notes and Protocols for Four-Component Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Four-component condensation reactions are powerful one-pot synthetic methodologies that allow for the rapid assembly of complex molecules from simple starting materials. These reactions are of significant interest in medicinal chemistry and drug discovery due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds.[1][2] This document provides detailed application notes and experimental protocols for the Ugi and Passerini four-component reactions, two of the most prominent examples of such transformations.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile four-component reaction that involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1][3] This reaction is widely used to create peptide-like structures and has been instrumental in the rapid synthesis of compound libraries for drug screening.[1][2]

General Signaling Pathway (Reaction Mechanism)

The mechanism of the Ugi reaction typically proceeds through the initial formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable bis-amide product.[1]

Ugi_Mechanism Amine Amine Imine Imine Intermediate Amine->Imine Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine NitriliumIon Nitrilium Ion Intermediate Imine->NitriliumIon + Isocyanide Isocyanide Isocyanide CarboxylicAcid Carboxylic Acid Adduct α-Adduct NitriliumIon->Adduct + Carboxylate Product α-Acylamino Amide (Ugi Product) Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocols

This protocol describes a standard procedure for the Ugi reaction using methanol as the solvent.[4][5]

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Anhydrous Methanol

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).[6]

  • Dissolve the components in a minimal amount of anhydrous methanol to achieve a concentration of 0.5–2 M.[7]

  • Stir the mixture at room temperature for approximately 60 minutes to facilitate imine formation.[5]

  • In a separate vial, dissolve the isocyanide (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous methanol.[6]

  • Slowly add the isocyanide solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-48 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Ugi product.[4][6]

This protocol outlines a more environmentally friendly approach to the Ugi reaction using water as the solvent.[7]

Materials:

  • Benzaldehyde (2 mmol)

  • Aniline (2 mmol)

  • Benzoic acid (2 mmol)

  • tert-Butyl isocyanide (2 mmol)

  • Water (6.6 mL)

  • Round-bottom flask with a magnetic stir bar

  • Saturated NaHCO3 solution, 10% HCl solution, saturated NaCl solution

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2 mmol, 0.21 g), aniline (2 mmol, 0.18 mL), benzoic acid (2 mmol, 0.25 g), and tert-butyl isocyanide (2 mmol, 0.17 g) in 6.6 mL of water.[7]

  • Stir the reaction mixture vigorously at room temperature. The reaction can also be performed solvent-free.[7]

  • Monitor the reaction for several hours to days.

  • After completion, dilute the reaction mixture with a saturated NaHCO3 solution (15.0 mL).[7]

  • Extract the product with ethyl acetate (2 x 20 mL).[7]

  • Wash the combined organic layers with 10% HCl and then with a saturated NaCl solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed by column chromatography or recrystallization.

Data Presentation: Ugi Reaction Parameters
ParameterCondition 1: ClassicalCondition 2: Green (Water)Condition 3: Solvent-Free
Solvent Methanol, DichloromethaneWaterNone
Temperature Room TemperatureRoom TemperatureRoom Temperature
Concentration 0.5–2 M[7]-Neat
Reaction Time 12-48 hours[6]3-5 hours3-5 hours[7]
Typical Yields 20–85%[5]65-74%[7]65-74%[7]

Passerini Four-Component Reaction (P-4CR)

A variation of the classic three-component Passerini reaction, the P-4CR, has been developed, which incorporates carbon dioxide (CO2) as a fourth component, reacting with an alcohol, an aldehyde or ketone, and an isocyanide.[8][9][10] This reaction is significant as it provides a method for CO2 utilization in organic synthesis to produce α-carbonate-amides.[8][9]

Experimental Workflow

Passerini_Workflow Start Start: Prepare Reactants Reactants Alcohol Aldehyde Isocyanide Start->Reactants ReactionVessel Charge Reaction Vessel Reactants->ReactionVessel Pressurize Pressurize with CO2 ReactionVessel->Pressurize React Stir at Defined Temperature and Time Pressurize->React Workup Work-up and Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product α-Carbonate-Amide Product Purify->Product

Caption: Experimental workflow for the Passerini four-component reaction.

Experimental Protocol: Passerini Four-Component Reaction with CO2

This protocol is based on the optimization studies for the P-4CR.[8][9]

Materials:

  • Butanol (Alcohol)

  • Isobutyraldehyde (Aldehyde)

  • tert-Butyl isocyanide (Isocyanide)

  • Carbon Dioxide (CO2)

  • Switchable solvent system (e.g., as described in the literature)[8][9]

  • High-pressure reaction vessel

  • Catalyst (if required)

Procedure:

  • In a high-pressure reaction vessel, combine the alcohol, aldehyde, and isocyanide in the chosen solvent.

  • Seal the vessel and pressurize with CO2 to the desired pressure.

  • Stir the reaction mixture at the optimized temperature for a set duration. Parameters such as reactant equivalents, concentration, catalyst, and CO2 pressure should be optimized for specific substrates.[8][9]

  • After the reaction is complete, carefully depressurize the vessel.

  • Perform a suitable work-up procedure, which may involve extraction and washing of the organic layer.

  • The crude product is then purified, typically by column chromatography, to yield the α-carbonate-amide.

Data Presentation: Passerini Four-Component Reaction Parameters
ParameterOptimized Conditions
Reactants Alcohol, Aldehyde, Isocyanide, CO2[8][9]
Key Variable Purity of the aldehyde is critical[8][9]
Conversion Rates 16–82%[8][9]
Isolated Yields 18–43%[8][9]
Characterization 1H & 13C NMR, FT-IR, ESI-MS[8][9]

Concluding Remarks

Four-component condensation reactions, particularly the Ugi and Passerini reactions, offer efficient and versatile pathways for the synthesis of complex organic molecules. The protocols and data presented herein provide a solid foundation for researchers to employ these powerful tools in their synthetic endeavors, especially in the context of drug discovery and development. The adaptability of these reactions to greener conditions further enhances their appeal in modern organic synthesis.

References

use of 1,2,4,5-tetramethylimidazole in high-performance polymer production

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Imidazole

I've started investigating the use of 1,2,4,5-tetramethylimidazole in synthesizing high-performance polymers. My initial search is focused on identifying its role in polymer production. I am now transitioning to looking for specific examples of high-performance polymers that are made using the tetramethylimidazole.

Expanding Data Collection

I'm now seeking specific examples and applications of high-performance polymers synthesized with this compound. My focus has sharpened to include quantitative polymer property data. I'm also looking for detailed experimental procedures. Currently, I'm organizing that data into tables, creating protocols from the experimental information, and starting to develop Graphviz diagrams for the synthesis processes. My ultimate goal is comprehensive application notes and protocols.

Investigating Polymer Applications

I started with a general search, which brought up some basic information about this compound's applications in polymer synthesis. The initial data shows it can be used to synthesize polymers, and it's stable around primary amines. I'm moving toward focusing on high-performance polymers specifically.

Pinpointing Specific Polymer Links

Reviewing imidazole applications

I've been looking deeper into the use of imidazoles in polymer chemistry. Specifically, I'm focusing on their role as curing agents and accelerators for epoxy resins. The research has highlighted the impact of various substituted imidazoles on reaction rates and final polymer properties. I'm now exploring the underlying reaction mechanisms and how different imidazole structures affect the cured polymer network.

Pinpointing tetramethylimidazole's role

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Exploring Imidazole Roles

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Pinpointing Specific Data

I have narrowed my focus to the lack of specific data on this compound. My preliminary searches haven't yielded quantitative data on its impact on epoxy resin properties. I need to formulate a more general protocol using existing imidazole data, acknowledging the specific gaps in my knowledge for this curing agent.

Reviewing Polymer Applications

I'm now focusing on imidazoles as epoxy resin curing agents. This shifts the direction from high-performance polymers to a more established application. Initial findings suggest this is a more promising avenue, so I'm investigating curing mechanisms and potential benefits of imidazole-based catalysts in detail.

Drafting Application Protocols

I'm now shifting gears to address the lack of specific data on this compound. Given its broader applicability, I'm developing a general imidazole-epoxy curing protocol, which will be adapted to my specific target compound. I intend to generate illustrative data tables and diagrams, clearly labeling them as hypothetical due to the absence of direct experimental findings. This will allow me to demonstrate practical application within the user's requested format.

Creating Illustrative Examples

I'm now drafting the application notes and protocols, focusing on a generalized imidazole-epoxy curing method. Since I lack direct experimental data for this compound, I'll generate template tables and diagrams, populated with placeholder data, and clearly mark them as illustrative. I'm confident I can create a comprehensive document, leveraging existing research on imidazole-cured epoxies, to demonstrate its potential application. No additional research is needed.

Application Notes and Protocols: Electrolytes for Batteries and Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use and characterization of electrolytes in batteries and fuel cells. The information is intended to guide researchers and professionals in the development and evaluation of next-generation energy storage and conversion devices.

Introduction to Electrolytes in Energy Systems

Electrolytes are critical components in both batteries and fuel cells, facilitating the movement of ions between the anode and cathode while preventing the direct flow of electrons.[1] The properties of the electrolyte significantly influence the performance, safety, and lifespan of these energy devices.[2] In lithium-ion batteries, the electrolyte is typically a lithium salt dissolved in an organic solvent, while in proton exchange membrane fuel cells (PEMFCs), a solid polymer membrane serves as the electrolyte.[1][3] Recent advancements have focused on solid-state electrolytes to enhance safety and energy density in batteries.[4][5][6]

Electrolytes for Lithium-Ion Batteries

The choice of electrolyte in lithium-ion batteries is crucial for achieving high performance, long cycle life, and safety.[7] Electrolytes must possess high ionic conductivity, a wide electrochemical stability window, and good thermal stability.[8]

Types of Electrolytes for Lithium-Ion Batteries

Liquid Electrolytes: These are the most common type and typically consist of a lithium salt (e.g., LiPF₆) dissolved in a mixture of organic carbonates.[2][9] While they offer high ionic conductivity, they are flammable and can be reactive with electrode materials.[7]

Solid-State Electrolytes (SSEs): SSEs are a promising alternative to liquid electrolytes, offering improved safety by eliminating flammable organic solvents.[4][5] They can be broadly categorized into inorganic solid electrolytes and solid polymer electrolytes.

  • Inorganic Solid Electrolytes: These are ceramic or glass-ceramic materials that conduct ions.[8] They offer high mechanical strength and a wide electrochemical stability window.[4] Common types include oxides, sulfides, and phosphates.[8]

  • Solid Polymer Electrolytes (SPEs): SPEs are composed of a polymer matrix that dissolves a lithium salt.[3] They are flexible, easy to process, and can improve the electrolyte-electrode interface.[3] However, their ionic conductivity at room temperature is generally lower than that of liquid electrolytes.[3] Gel polymer electrolytes, which incorporate a small amount of liquid electrolyte into the polymer matrix, offer a compromise with higher conductivity.[3]

Quantitative Data on Battery Electrolytes

The following table summarizes key performance metrics for different types of electrolytes used in lithium-ion batteries.

Electrolyte TypeIonic Conductivity (S/cm) at Room TemperatureCation Transference Number (t+)Electrochemical Stability Window (V vs. Li/Li+)
Liquid Electrolyte (e.g., 1M LiPF₆ in EC/DMC)~10⁻²0.2 - 0.4Up to ~4.5
Solid Polymer Electrolyte (e.g., PEO-LiTFSI)10⁻⁵ - 10⁻⁸0.1 - 0.5Up to ~5
Composite Polymer Electrolyte (e.g., PEO-LiTFSI + ceramic fillers)10⁻⁴ - 10⁻⁵0.2 - 0.7Up to ~5.5
Sulfide Solid-State Electrolyte (e.g., Li₁₀GeP₂S₁₂)~10⁻² - 10⁻³~1Wide
Oxide Solid-State Electrolyte (e.g., LLZO)~10⁻⁴~1Wide

Note: Values can vary significantly based on specific composition, temperature, and measurement technique.

Electrolytes for Proton Exchange Membrane Fuel Cells (PEMFCs)

In PEMFCs, the electrolyte is a proton exchange membrane (PEM), also known as a polymer electrolyte membrane.[10] This membrane's primary role is to conduct protons from the anode to the cathode while preventing the passage of reactant gases.[11][12]

Types of Proton Exchange Membranes

Perfluorosulfonic Acid (PFSA) Membranes: Membranes like Nafion® are the industry standard due to their high proton conductivity and good chemical stability.[13][14] However, they require high humidity to maintain conductivity and have a limited operating temperature (typically below 100°C).[13][15]

Hydrocarbon-Based Membranes: These are being developed as a lower-cost alternative to PFSA membranes.[14] They can be synthesized from various polymers and offer good performance, but their long-term durability can be a concern.[16]

High-Temperature PEMs: To improve fuel cell efficiency and tolerance to impurities, membranes that can operate at higher temperatures (>100°C) are being researched.[13] These often involve doping materials like polybenzimidazole (PBI) with phosphoric acid.[15]

Quantitative Data on Proton Exchange Membranes

The table below presents typical properties of different PEMs used in fuel cells.

Membrane TypeProton Conductivity (S/cm)Operating Temperature (°C)Methanol Crossover (A/cm²)
Perfluorosulfonic Acid (PFSA) (e.g., Nafion®)0.1 - 0.2 (at 80°C, 100% RH)60 - 90High
Sulfonated Hydrocarbon (e.g., SPEEK)0.01 - 0.160 - 80Moderate
High-Temperature PBI (acid-doped)0.01 - 0.05120 - 180Low

Note: Proton conductivity is highly dependent on temperature and relative humidity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of an electrolyte material.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Sample Preparation:

    • Liquid Electrolytes: Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry. Fill the cell with the liquid electrolyte.

    • Solid Electrolytes: Prepare a dense pellet of the solid electrolyte material. Sputter blocking electrodes (e.g., gold or platinum) on both sides of the pellet. Place the pellet in a test fixture with spring-loaded contacts.

  • Instrumentation: Use a potentiostat/galvanostat with a frequency response analyzer.

  • Measurement:

    • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance response of the cell.

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the electrolyte and A is the electrode area.[17]

Ionic_Conductivity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Measurement (EIS) cluster_analysis Data Analysis prep_liquid Liquid Electrolyte: Fill conductivity cell apply_ac Apply AC voltage (5-10 mV, 1 MHz - 1 Hz) prep_liquid->apply_ac prep_solid Solid Electrolyte: Prepare pellet, sputter electrodes prep_solid->apply_ac record_impedance Record impedance response apply_ac->record_impedance nyquist_plot Plot Nyquist plot (Z'' vs. Z') record_impedance->nyquist_plot determine_rb Determine bulk resistance (Rb) from intercept nyquist_plot->determine_rb calculate_sigma Calculate ionic conductivity (σ) σ = L / (Rb * A) determine_rb->calculate_sigma

Workflow for Ionic Conductivity Measurement using EIS.

Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

  • Cell Assembly:

    • Assemble a three-electrode cell with the electrolyte, a working electrode (e.g., platinum, stainless steel, or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Instrumentation: Use a potentiostat.

  • Measurement:

    • Anodic (Oxidative) Stability: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).[18]

    • Cathodic (Reductive) Stability: Scan the potential from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Plot the current density versus the potential.

    • The onset potential at which a significant increase in current is observed is defined as the electrochemical stability limit.[19] The cutoff current density for determining this limit should be clearly defined (e.g., 0.1 mA/cm²).

ESW_Measurement_Workflow cluster_assembly Cell Assembly cluster_measurement Measurement (LSV/CV) cluster_analysis Data Analysis assemble_cell Assemble three-electrode cell: Working, Counter, Reference Electrodes scan_anodic Anodic Scan: OCV to high potential (e.g., 6V) assemble_cell->scan_anodic scan_cathodic Cathodic Scan: OCV to low potential (e.g., -0.5V) assemble_cell->scan_cathodic record_current Record current response scan_anodic->record_current scan_cathodic->record_current plot_data Plot current density vs. potential determine_limit Identify onset potential of current increase as stability limit plot_data->determine_limit

Workflow for Electrochemical Stability Window Measurement.

Fuel Cell Performance Testing

Objective: To evaluate the performance of a PEMFC by measuring its polarization curve.

Methodology: Single Cell Testing

  • Cell Assembly: Assemble a single fuel cell with the membrane electrode assembly (MEA), gas diffusion layers (GDLs), and flow field plates.

  • Test Station Setup: Connect the cell to a fuel cell test station capable of controlling gas flow rates, temperature, humidity, and backpressure.

  • Conditioning: Operate the cell under a constant load for a specified period to activate the catalyst and hydrate the membrane.

  • Polarization Curve Measurement:

    • Set the operating conditions (temperature, pressure, gas stoichiometry).[20]

    • Vary the current density in a stepwise manner from zero to the maximum desired value.[21]

    • At each current density step, allow the cell voltage to stabilize before recording the value.[21]

  • Data Analysis:

    • Plot the cell voltage as a function of current density to obtain the polarization curve.

    • Analyze the curve to identify voltage losses due to activation, ohmic resistance, and mass transport limitations.

    • Plot the power density (voltage × current density) as a function of current density to determine the peak power output.

Fuel_Cell_Performance_Testing cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis assemble_cell Assemble Single Fuel Cell connect_station Connect to Test Station assemble_cell->connect_station conditioning Cell Conditioning (Constant Load) connect_station->conditioning set_conditions Set Operating Conditions (Temp, Pressure, Stoichiometry) conditioning->set_conditions vary_current Vary Current Density (Stepwise) set_conditions->vary_current record_voltage Record Stabilized Voltage vary_current->record_voltage record_voltage->vary_current Next Step plot_polarization Plot Polarization Curve (Voltage vs. Current Density) record_voltage->plot_polarization plot_power Plot Power Density Curve plot_polarization->plot_power analyze_losses Analyze Voltage Losses plot_polarization->analyze_losses

Workflow for Fuel Cell Performance Testing.

References

Synthesis of 1,2,4,5-Tetramethylimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of various derivatives starting from 1,2,4,5-tetramethylimidazole. The primary route for derivatization involves the formation of a highly reactive N-heterocyclic carbene (NHC) precursor, 1,3,4,5-tetramethyl-2-methyleneimidazoline, through the quaternization of one of the nitrogen atoms followed by deprotonation. These derivatives have significant potential in organocatalysis and as ligands for transition metal complexes, which are valuable tools in synthetic and medicinal chemistry.

Application Notes

Derivatives of this compound are primarily utilized as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread application as organocatalysts and as ancillary ligands for transition metals in catalysis. The methyl groups on the imidazole ring of this compound-derived NHCs provide steric bulk that contributes to the stability of the carbene, preventing dimerization and decomposition.[1]

The key intermediate, 1,3,4,5-tetramethyl-2-methyleneimidazoline, exhibits ylidic properties, making it a potent nucleophile for a variety of transformations.[1] Its reactions with electrophiles allow for the introduction of diverse functional groups at the C2 position of the imidazole core.

Potential Applications in Drug Development and Research:

  • Catalysis: Metal complexes of these NHC ligands are effective catalysts for cross-coupling reactions, C-H bond activation, and other transformations crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

  • Organocatalysis: The NHCs themselves can act as potent organocatalysts for reactions such as the benzoin condensation.

  • Material Science: Imidazolium salts, precursors to the NHCs, are a class of ionic liquids and may find applications in materials science.[3]

Experimental Protocols

Two main synthetic pathways for the derivatization of this compound are presented below: the formation of 1,2,3,4,5-pentamethylimidazolium iodide and its subsequent deprotonation to the reactive methyleneimidazoline intermediate, and the direct synthesis of other tetrasubstituted imidazoles.

Protocol 1: Synthesis of 1,2,3,4,5-Pentamethylimidazolium Iodide

This protocol describes the quaternization of this compound to form the pentamethylimidazolium salt, a key precursor for NHC generation.

Materials:

  • This compound

  • Methyl Iodide (MeI)

  • Anhydrous diethyl ether

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl iodide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield 1,2,3,4,5-pentamethylimidazolium iodide.

Protocol 2: Synthesis of 1,3,4,5-Tetramethyl-2-methyleneimidazoline and Subsequent Derivatization

This protocol details the deprotonation of the pentamethylimidazolium salt to form the highly reactive methyleneimidazoline, which is then trapped in situ with various electrophiles.[4]

Materials:

  • 1,2,3,4,5-Pentamethylimidazolium Iodide

  • Potassium Hydride (KH)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Methyl Iodide, Acetyl Chloride, Carbon Disulfide)

General Procedure for Deprotonation and Trapping:

  • To a suspension of potassium hydride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 1,2,3,4,5-pentamethylimidazolium iodide (1.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 2 hours. The formation of the methyleneimidazoline can be monitored by the evolution of hydrogen gas.

  • Cool the resulting solution of 1,3,4,5-tetramethyl-2-methyleneimidazoline to -78 °C.

  • Slowly add a solution of the desired electrophile (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Derivatization Reactions

ElectrophileProductReaction ConditionsYield (%)
Methyl Iodide (MeI)1-Ethyl-2,3,4,5-tetramethylimidazolium IodideTHF, -78 °C to rt, 12 hNot specified
Acetyl Chloride (CH₃COCl)1-Acetyl-2,3,4,5-tetramethylimidazolium ChlorideTHF, -78 °C to rt, 12 hNot specified
Carbon Disulfide (CS₂)Zwitterionic 1,3,4,5-tetramethylimidazolium-2-dithiocarboxylateTHF, -78 °C to rt, 12 hNot specified

Note: Specific yield data for these reactions were not available in the reviewed literature abstracts. Further optimization may be required.

Protocol 3: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazole Derivatives

For the synthesis of more complex, non-methylated derivatives, a one-pot, four-component reaction is highly efficient.[5]

Materials:

  • Benzil (or other 1,2-diketone)

  • Aldehyde

  • Primary Amine

  • Ammonium Acetate

  • ZSM-11 Zeolite catalyst (activated at 550 °C for 5 h)

Procedure:

  • In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the desired aldehyde (1.0 mmol), a primary amine (1.0 mmol), ammonium acetate (3.0 mmol), and activated ZSM-11 zeolite (0.05 g).[5]

  • Heat the solvent-free mixture in an oil bath at 110 °C with continuous stirring for 30 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data for One-Pot Synthesis

AldehydeAmineProductTime (min)Yield (%)
BenzaldehydeAniline1,2,4,5-Tetraphenyl-1H-imidazole3095
4-ChlorobenzaldehydeAniline1-Phenyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole3092
4-MethoxybenzaldehydeAniline1-Phenyl-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole3094
4-NitrobenzaldehydeAniline1-Phenyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole3090

Data obtained from a study utilizing ZSM-11 zeolite as a catalyst under solvent-free conditions.[5]

Visualizations

Synthesis_Pathway Synthesis of this compound Derivatives cluster_0 Pathway 1: Derivatization via NHC Precursor cluster_1 Pathway 2: One-Pot Synthesis of Tetrasubstituted Imidazoles TMI This compound PMI 1,2,3,4,5-Pentamethyl- imidazolium Iodide TMI->PMI  + MeI Methylene 1,3,4,5-Tetramethyl- 2-methyleneimidazoline PMI->Methylene  + KH (-H2) Derivatives C2-Functionalized Derivatives Methylene->Derivatives  + Electrophile (E+) Reagents Benzil + Aldehyde + Amine + NH4OAc Tetrasubstituted 1,2,4,5-Tetrasubstituted Imidazole Reagents->Tetrasubstituted  ZSM-11 Zeolite,  110°C

Caption: Synthetic pathways for derivatives of this compound.

Experimental_Workflow General Experimental Workflow for Derivatization Start Start with This compound or Precursors Reaction Perform Synthesis (Quaternization/Deprotonation or One-Pot Reaction) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis and analysis of derivatives.

References

Application Notes and Protocols for the Characterization of Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize tetrasubstituted imidazoles. These methods are essential for confirming the structure, purity, and physicochemical properties of newly synthesized imidazole derivatives, which are a cornerstone in medicinal chemistry.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of tetrasubstituted imidazoles in solution. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms. Together, these techniques allow for the unambiguous assignment of the molecule's constitution and the confirmation of substituent placement on the imidazole core. Spectrometers operating at frequencies like 400 MHz are commonly used for this purpose.[3][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified tetrasubstituted imidazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (for ¹H), and number of signals to elucidate the final structure.

Data Presentation: Typical NMR Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Tetrasubstituted Imidazoles in DMSO-d₆. [3][4]

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic Protons 6.8 - 8.0 114 - 138 Chemical shifts are highly dependent on the nature and position of substituents on the phenyl rings.
Imidazole Core Carbons N/A 135 - 148 The quaternary carbons of the imidazole ring typically appear in this region.
N-Alkyl Protons (e.g., N-CH₂) 4.8 - 5.2 43 - 49 For N-benzyl or similar groups.

| Substituent Protons (e.g., -OCH₃) | 3.2 - 3.8 | 55 - 56 | Typical for methoxy groups on an aromatic ring. |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Imidazole (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform & Phasing F->G H Calibrate & Integrate G->H I Assign Signals H->I J Elucidate Structure I->J

Figure 1: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a critical tool for determining the molecular weight of tetrasubstituted imidazoles. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements.[4] This accuracy allows for the determination of the elemental formula, serving as a powerful confirmation of the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.[5]

Experimental Protocol: LC-HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the imidazole sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with mobile phases typically consisting of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode, as the imidazole nitrogen atoms are readily protonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the resulting mass spectrum.

    • Compare the experimentally measured accurate mass with the theoretical mass calculated for the proposed elemental formula. The mass difference should ideally be less than 5 ppm.

Data Presentation: HRMS Data

Table 2: Example of High-Resolution Mass Spectrometry Data for a Tetrasubstituted Imidazole. [4]

Compound Formula Theoretical m/z [M+H]⁺ Found m/z [M+H]⁺ Mass Difference (ppm)
C₃₀H₂₄N₂O₂ 445.1838 445.1919 +18.2

| C₂₈H₁₈Cl₂N₂ | 453.0847 | 453.0925 | +17.2 |

MS_Workflow A Prepare Dilute Solution (1-10 µg/mL) B Inject into LC-MS A->B C Separation (C18 Column) B->C D Electrospray Ionization (ESI, Positive Mode) C->D E Mass Analysis (e.g., Q-TOF) D->E F Data Analysis E->F G Identify [M+H]+ Peak F->G H Confirm Elemental Formula F->H

Figure 2: General workflow for LC-HRMS analysis.

Single-Crystal X-ray Crystallography

Application Note

X-ray crystallography provides the most definitive and unambiguous structural information for tetrasubstituted imidazoles by determining the precise three-dimensional arrangement of atoms in the solid state.[6] This technique is invaluable for confirming stereochemistry, molecular conformation, and analyzing intermolecular interactions like hydrogen bonding, which govern crystal packing.[7][8]

Experimental Protocol: X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. Grow high-quality single crystals of the purified imidazole derivative. Common methods include:

    • Slow evaporation of a saturated solution in a suitable solvent (e.g., acetone, ethanol, or solvent mixtures).[1]

    • Vapor diffusion or liquid-liquid diffusion.

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

    • Center the crystal on an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[1][7]

    • Collect a series of diffraction images while rotating the crystal in the X-ray beam, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[1]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.[6]

    • Solve the crystal structure using direct methods to generate an initial electron density map.[6][8]

    • Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data using a full-matrix least-squares procedure.[1][8]

Data Presentation: Crystallographic Data

Table 3: Example Crystallographic Data for a Novel 1,2,4,5-Tetrasubstituted Imidazole Derivative. [7][8]

Parameter Value
Crystal System Monoclinic
Space Group I2/a
a (Å) 22.1693(7)
b (Å) 8.1636(6)
c (Å) 25.7250(19)
β (°) 112.526(9)
Volume (ų) 4298.1(4)
Z (Molecules/unit cell) 8
Radiation (λ, Å) Mo Kα (0.71073)

| R-factor | ~ 0.04 - 0.06 |

XRay_Workflow A Purified Compound B Grow Single Crystals (Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (Mo Kα, 100 K) C->D E Process Data (Determine Unit Cell) D->E F Solve Structure (Direct Methods) E->F G Refine Structural Model F->G H Final 3D Structure G->H Characterization_Pyramid XRay X-Ray Crystallography (Unambiguous 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) HPLC HPLC (Purity) FTIR FT-IR (Functional Groups) EA Elemental Analysis (Empirical Formula) MS Mass Spectrometry (Molecular Formula)

References

Application Notes and Protocols for Green Chemistry Approaches to 1,2,4,5-Tetrasubstituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of 1,2,4,5-tetrasubstituted imidazoles is of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and complex purification procedures. This document outlines several green chemistry approaches that offer more environmentally benign alternatives, focusing on methodologies that utilize ultrasound irradiation, microwave assistance, and solvent-free or aqueous reaction conditions with reusable catalysts. These protocols provide detailed experimental procedures and comparative data to aid researchers in selecting and implementing sustainable synthetic strategies.

I. Ultrasound-Promoted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions.[1] The formation of 1,2,4,5-tetrasubstituted imidazoles can be efficiently achieved through a one-pot, four-component condensation reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate under ultrasonic conditions.[2][3]

A. Method 1: Using Nanocrystalline MgAl₂O₄ Catalyst

This protocol describes the sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using a nanocrystalline magnesium aluminate (MgAl₂O₄) catalyst.[2] The catalyst acts as a mild Lewis acid, activating the carbonyl groups of the benzil and aldehyde, thereby facilitating the reaction.[2]

Experimental Protocol:

  • To a 50 mL flask, add 1,2-diketone (1 mmol), aldehyde (1 mmol), ammonium acetate (4 mmol), and a primary aromatic amine (4 mmol).

  • Add nanocrystalline magnesium aluminate (0.05 g) and ethanol (2 mL) to the mixture.

  • Place the flask in an ultrasonic bath (50 kHz) and sonicate at 60 °C. The temperature of the reaction mixture is controlled by a water bath.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

B. Method 2: Using 3-(N-morpholino)propane sulfonic acid (MOPS) Catalyst

This method utilizes the green and efficient acidic catalyst, 3-(N-morpholino)propane sulfonic acid (MOPS), under ultrasonic irradiation.[3]

Experimental Protocol:

  • In a round-bottom flask, combine benzil (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1.5 mmol).

  • Add MOPS (15 mol%) and ethanol (5 mL).

  • Irradiate the mixture in an ultrasonic bath at 60 °C.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary (Ultrasound-Promoted Synthesis):

CatalystAldehydePrimary AmineTime (min)Yield (%)Reference
Nanocrystalline MgAl₂O₄BenzaldehydeAniline1595[2]
Nanocrystalline MgAl₂O₄4-ChlorobenzaldehydeAniline2092[2]
Nanocrystalline MgAl₂O₄4-MethoxybenzaldehydeAniline2590[2]
MOPSBenzaldehydeAniline2094[3]
MOPS4-ChlorobenzaldehydeAniline2592[3]
MOPS4-NitrobenzaldehydeAniline3090[3]

Logical Workflow for Ultrasound-Promoted Synthesis:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,2-Diketone (1 mmol) Aldehyde (1 mmol) Ammonium Acetate (4 mmol) Primary Amine (4 mmol) Sonication Ultrasonic Irradiation (50 kHz, 60 °C) Reactants->Sonication Catalyst Catalyst (e.g., nano-MgAl2O4) Catalyst->Sonication Solvent Solvent (e.g., Ethanol) Solvent->Sonication Filtration Catalyst Filtration Sonication->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization / Column Chromatography Evaporation->Purification Product 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for ultrasound-promoted synthesis.

II. Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Using Solid Catalysts

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and avoiding the use of often hazardous organic solvents. The use of reusable solid catalysts further enhances the environmental credentials of these methods.

A. Method 3: Using ZSM-11 Zeolite Catalyst

This protocol employs ZSM-11 zeolite, a reusable heterogeneous catalyst, for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions.[4][5][6][7]

Experimental Protocol:

  • Activate the ZSM-11 zeolite catalyst by heating at 550 °C for 5 hours.[4][6]

  • In a 50 mL round-bottom flask, mix benzil (1 mmol), an aldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (3 mmol).[4][6]

  • Add the activated ZSM-11 zeolite (0.05 g).[4][6]

  • Heat the mixture in an oil bath at 110 °C with continuous stirring under solvent-free conditions.[4][6]

  • Monitor the reaction completion using TLC.[6]

  • After the reaction is complete, cool the mixture and add acetone to dissolve the product.[6]

  • Filter to separate the catalyst. The catalyst can be washed, dried, and reused.[4][5]

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization from ethanol.[6]

B. Method 4: Using Sulfonic Acid-Functionalized Pyridinium Chloride ([Pyridine-SO₃H]Cl)

This method utilizes a sulfonic acid-functionalized ionic liquid as a green and reusable catalyst under solvent-free conditions.[8]

Experimental Protocol:

  • In a 10 mL round-bottom flask, combine benzil (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), ammonium acetate (1 mmol), and [Pyridine-SO₃H]Cl (10 mol%).[8]

  • Stir the mixture in an oil bath at 100 °C.[8]

  • Monitor the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature and extract the product with warm ethanol or ethyl acetate.[8]

  • The catalyst, being insoluble, remains in the flask and can be washed, dried, and reused.[8]

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization.[8]

Quantitative Data Summary (Solvent-Free Synthesis):

CatalystAldehydePrimary AmineTemperature (°C)Time (min)Yield (%)Reference
ZSM-11 ZeoliteBenzaldehydeAniline1103096[4]
ZSM-11 Zeolite4-ChlorobenzaldehydeAniline1103094[4]
ZSM-11 Zeolite4-NitrobenzaldehydeAniline1103095[4]
[Pyridine-SO₃H]ClBenzaldehydeAniline1002096[8]
[Pyridine-SO₃H]Cl4-ChlorobenzaldehydeAniline1002594[8]
[Pyridine-SO₃H]Cl4-MethylbenzaldehydeAniline1003093[8]

Logical Workflow for Solvent-Free Synthesis:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,2-Diketone (1 mmol) Aldehyde (1 mmol) Ammonium Acetate Primary Amine Heating Solvent-Free Heating (e.g., 110 °C) Reactants->Heating Catalyst Solid Catalyst (e.g., ZSM-11 Zeolite) Catalyst->Heating Extraction Product Extraction (e.g., with Acetone) Heating->Extraction Filtration Catalyst Filtration & Recovery Extraction->Filtration Purification Solvent Evaporation & Recrystallization Filtration->Purification Product 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for solvent-free synthesis.

III. Microwave-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Microwave-assisted organic synthesis is a well-established green chemistry technique that can dramatically reduce reaction times and improve yields.[9]

A. Method 5: Using Amberlite IR120(H) Catalyst

This protocol utilizes an inexpensive, non-toxic, and reusable Amberlite IR120(H) resin as a catalyst under microwave irradiation.[10][11]

Experimental Protocol:

  • In a microwave-safe vessel, mix benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), an aromatic amine (1.0 mmol), and ammonium acetate (4 mmol) in 4 mL of ethanol.[11]

  • Add 0.15 g of Amberlite IR120(H) to the mixture.[11]

  • Irradiate the mixture in a microwave oven at 250 W for the specified time.[11]

  • Monitor the reaction's progress using TLC.[11]

  • After completion, add 10 mL of hot ethanol:acetone (8:2) to the reaction mixture with vigorous stirring.[11]

  • Filter the solution to remove the catalyst.[11]

  • The filtrate is cooled to obtain the crystalline product, which can be further purified by recrystallization.[11]

B. Method 6: Using [BMIM][BF₄] Ionic Liquid Catalyst

This method employs the ionic liquid 1-butyl-3-methyl-1-imidazolium tetrafluoroborate ([BMIM][BF₄]) as a catalyst under microwave irradiation in solvent-free conditions.[12]

Experimental Protocol:

  • In a microwave vial, combine benzil, an aromatic aldehyde, a primary aromatic amine, and ammonium acetate.

  • Add a catalytic amount of [BMIM][BF₄].

  • Irradiate the mixture in a microwave reactor at 240 W.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water.

  • The product precipitates and can be collected by filtration.

  • The aqueous layer containing the ionic liquid can be concentrated and reused.

  • Purify the product by recrystallization.

Quantitative Data Summary (Microwave-Assisted Synthesis):

CatalystAldehydePrimary AminePower (W)Time (min)Yield (%)Reference
Amberlite IR120(H)BenzaldehydeAniline250592[11]
Amberlite IR120(H)4-ChlorobenzaldehydeAniline250690[11]
Amberlite IR120(H)4-NitrobenzaldehydeAniline250594[11]
[BMIM][BF₄]1,3-diphenyl-1H-pyrazole-4-carbaldehydeAniline24010-1284-89[12]
[BMIM][BF₄]1-phenyl-3-p-tolyl-1H-pyrazole-4-carboxaldehyde4-Chloroaniline24010-1284-89[12]

Logical Workflow for Microwave-Assisted Synthesis:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,2-Diketone (1 mmol) Aldehyde (1 mmol) Ammonium Acetate Primary Amine Microwave Microwave Irradiation (e.g., 250 W) Reactants->Microwave Catalyst Catalyst (e.g., Amberlite IR120(H)) Catalyst->Microwave Solvent Solvent (optional) (e.g., Ethanol) Solvent->Microwave Filtration Catalyst Filtration Microwave->Filtration Precipitation Product Precipitation / Crystallization Filtration->Precipitation Purification Recrystallization Precipitation->Purification Product 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for microwave-assisted synthesis.

IV. Aqueous Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Water is considered the ultimate green solvent. Developing synthetic methodologies in aqueous media is a primary goal of sustainable chemistry.

A. Method 7: Using Sodium Lauryl Sulfate (SLS) as a Surfactant Catalyst

This protocol describes the use of sodium lauryl sulfate (SLS) as a readily available and eco-friendly catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in water.[13]

Experimental Protocol:

  • In a round-bottom flask, prepare a solution of SLS in water.

  • Add benzil, an aldehyde, a primary amine, and ammonium acetate to the aqueous SLS solution.

  • Heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous medium upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with water to remove the catalyst and any water-soluble impurities.

  • Purify the product by recrystallization, if necessary.

Quantitative Data Summary (Aqueous Synthesis):

CatalystAldehydePrimary AmineTemperature (°C)Time (h)Yield (%)Reference
SLSBenzaldehydeAniline80392[13]
SLS4-ChlorobenzaldehydeAniline803.590[13]
SLS4-MethoxybenzaldehydeAniline80488[13]

Logical Workflow for Aqueous Synthesis:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,2-Diketone Aldehyde Ammonium Acetate Primary Amine Heating Heating in Water (e.g., 80 °C) Reactants->Heating Catalyst Surfactant Catalyst (e.g., SLS) Catalyst->Heating Solvent Water Solvent->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Product Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Product 1,2,4,5-Tetrasubstituted Imidazole Washing->Product

Caption: Workflow for aqueous synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 1,2,4,5-tetramethylimidazole, a versatile compound with significant applications in catalysis, polymer chemistry, and pharmaceutical manufacturing. The document outlines a scalable synthetic protocol, safety considerations, and key industrial applications, supported by quantitative data and detailed experimental procedures.

Introduction

This compound is a highly substituted imidazole derivative recognized for its utility as a potent catalyst and curing agent. Its applications span from enhancing reaction rates in the production of fine chemicals to its role as a hardener for epoxy resins and an accelerator in polyurethane foam manufacturing.[1] The growing demand in these sectors necessitates a robust and economically viable process for its large-scale production. This document details a conceptual industrial-scale synthesis based on publicly available information, primarily focusing on a vapor-phase catalytic methylation process.

Industrial Applications

This compound is a valuable compound in several industrial processes:

  • Epoxy Resin Curing Agent: It acts as an efficient accelerator for anhydride and dicyandiamide curing agents in epoxy resin formulations.[2] Its use can lead to rapid curing at elevated temperatures and imparts high thermal and chemical resistance to the final product.

  • Polyurethane Foam Catalyst: Substituted imidazoles are known to catalyze the formation of polyurethane foams. This compound can influence the gelation and blowing reactions, affecting the foam's density, cell structure, and mechanical properties.[1][3]

  • Catalysis in Organic Synthesis: Its basic and nucleophilic nature makes it a useful catalyst in various organic transformations, contributing to improved reaction yields and selectivity.

  • Pharmaceutical Intermediate: The imidazole core is a common motif in many pharmaceutical compounds. Substituted imidazoles like this compound can serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

Proposed Industrial-Scale Synthesis: Vapor-Phase Methylation

A promising route for the industrial production of this compound is the vapor-phase methylation of 2,4,5-trimethylimidazole. This method offers a continuous process with the potential for high throughput and catalyst recyclability.

Reaction Scheme:

The following diagram illustrates the conceptual workflow for this industrial synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Vapor-Phase Reaction cluster_purification Product Purification cluster_output Final Product TMI 2,4,5-Trimethylimidazole Vaporizer Vaporizer TMI->Vaporizer Methanol Methanol Methanol->Vaporizer Reactor Fixed-Bed Catalytic Reactor (Alumina Catalyst) Vaporizer->Reactor Vaporized Reactants Condenser Condenser Reactor->Condenser Product Mixture Fractionation Fractional Distillation Column Condenser->Fractionation Crude Liquid Fractionation->Reactor Recycled Reactants Crystallizer Crystallizer Fractionation->Crystallizer Purified Product Stream Dryer Dryer Crystallizer->Dryer Product This compound (>98% Purity) Dryer->Product

Conceptual workflow for the industrial synthesis of this compound.

Experimental Protocols

The following protocols are based on a conceptual scale-up of laboratory procedures and established principles of chemical engineering.

4.1. Materials and Equipment

Material/EquipmentSpecification
2,4,5-Trimethylimidazole>98% purity
MethanolAnhydrous, >99.5% purity
CatalystActivated Alumina (gamma-Al2O3)
Fixed-Bed ReactorStainless steel, designed for high temperature and pressure
VaporizerCapable of handling the required flow rates of reactants
CondenserSufficient cooling capacity to liquefy the reactor effluent
Fractional Distillation UnitDesigned for the separation of the product from unreacted starting materials and byproducts
CrystallizerFor final purification of the product
DryerTo remove residual solvent from the final product

4.2. Detailed Synthesis Protocol

  • Catalyst Bed Preparation: The fixed-bed reactor is charged with an activated alumina catalyst. The catalyst should be pre-treated by heating under a flow of inert gas to remove any adsorbed moisture.

  • Reactant Feed Preparation: A molar excess of methanol to 2,4,5-trimethylimidazole (e.g., 3:1 molar ratio) is prepared.

  • Vaporization and Reaction: The reactant mixture is pumped into a vaporizer and heated to ensure complete vaporization. The vaporized feed is then introduced into the fixed-bed reactor. The reaction is carried out at elevated temperatures, typically in the range of 390-430°C.

  • Product Condensation: The gaseous effluent from the reactor, containing this compound, unreacted starting materials, and water, is passed through a condenser to be liquefied.

  • Purification by Fractional Distillation: The crude liquid product is fed into a fractional distillation column. Unreacted methanol and 2,4,5-trimethylimidazole can be recovered and recycled back into the reactor feed.

  • Final Purification by Crystallization: The fraction containing this compound is collected and further purified by crystallization from a suitable solvent to achieve high purity.

  • Drying: The crystalline product is dried under vacuum to remove any residual solvent.

4.3. Quantitative Data (Conceptual)

The following table presents conceptual quantitative data for a pilot-scale production batch. Actual industrial-scale data may vary and would require process optimization.

ParameterValue
2,4,5-Trimethylimidazole Input100 kg
Methanol Input87 kg (approx. 3 molar equivalents)
CatalystActivated Alumina
Reactor Temperature400 °C
Liquid Hourly Space Velocity (LHSV)~1 h⁻¹
Conversion of 2,4,5-Trimethylimidazole~50% per pass
Theoretical Yield of this compound~56 kg (based on 50% conversion)
Final Product Purity>98%

Safety and Handling

5.1. Hazard Identification and Personal Protective Equipment (PPE)

  • This compound: Causes skin and serious eye irritation.

  • 2,4,5-Trimethylimidazole: Corrosive and may cause burns. It is also suspected of damaging the unborn child.[4]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Chemical safety goggles and face shield

  • Flame-retardant lab coat

  • Respiratory protection may be necessary in case of insufficient ventilation.

5.2. Handling and Storage

  • All handling of imidazole compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Store in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]

  • Ground all equipment containing material to prevent static electricity sparks.

  • Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

5.3. Emergency Procedures

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

The following diagram outlines the logical relationship for handling a chemical spill:

G cluster_spill Chemical Spill Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EH&S / Emergency Services Evacuate->Notify PPE Wear Appropriate PPE Cleanup->PPE

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,4,5-tetramethylimidazole synthesis. The information is based on established principles of imidazole synthesis, drawing parallels from the broader class of 1,2,4,5-tetrasubstituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

While specific literature for the one-pot synthesis of this compound is not abundant, the most probable and analogous method is a multi-component reaction. This would likely involve the condensation of diacetyl (2,3-butanedione), a primary amine source like methylamine, and a source for the remaining methyl groups, such as formaldehyde and a methylating agent, in the presence of a suitable catalyst.

Q2: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the yield of 1,2,4,5-tetrasubstituted imidazole synthesis, and these are applicable to the tetramethyl derivative:

  • Catalyst Choice: The type of catalyst used plays a crucial role. Various catalysts, including zeolites, ionic liquids, and nanocrystals, have been shown to be effective for the synthesis of tetrasubstituted imidazoles.[1][2]

  • Reaction Conditions: Temperature, reaction time, and the use of a solvent (or solvent-free conditions) are critical parameters that need to be optimized.

  • Stoichiometry of Reactants: The molar ratio of the reactants (diacetyl, methylamine source, etc.) is a key determinant of the reaction's efficiency.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate, you can observe the consumption of starting materials and the formation of the product.

Q4: What are the common purification methods for this compound?

Common purification techniques for imidazole derivatives include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: This technique is used to separate the desired product from impurities and byproducts based on their differential adsorption on a stationary phase.

  • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture, especially if the product has different solubility properties compared to the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or inappropriate catalyst.- Ensure the catalyst is active. Some catalysts may require activation (e.g., heating) before use. - Experiment with different types of catalysts (e.g., solid acids, ionic liquids).
Suboptimal reaction temperature.- Perform the reaction at a range of temperatures to find the optimum. Some reactions benefit from heating, while others proceed at room temperature.
Incorrect stoichiometry of reactants.- Carefully control the molar ratios of the starting materials. An excess of one reactant may be necessary in some cases.
Presence of moisture or impurities in reactants/solvents.- Use dry solvents and ensure the purity of starting materials.
Formation of Multiple Products (Visible on TLC) Side reactions due to incorrect temperature or reaction time.- Optimize the reaction temperature and time. Shorter or longer reaction times may favor the desired product.
Non-selective catalyst.- Choose a more selective catalyst for the reaction.
Decomposition of starting materials or product.- Check the stability of your compounds under the reaction conditions. Consider milder reaction conditions if necessary.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- If using a solvent, choose one in which the product has low solubility at room temperature for easier precipitation. - If the product is an oil, consider converting it to a solid salt for easier handling and purification.
Product co-elutes with impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase.
Oily or tarry crude product.- This may indicate the formation of polymeric side products. Try to optimize the reaction conditions to minimize their formation. - Washing the crude product with a non-polar solvent might help remove some impurities.

Experimental Protocols

General Procedure for Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol is based on the synthesis of more complex tetrasubstituted imidazoles and should be adapted for this compound by using appropriate starting materials (e.g., diacetyl, methylamine, and a C2-methyl source).

  • Catalyst Activation (if required): Some solid catalysts like zeolites may need to be activated by heating at a high temperature (e.g., 550 °C) for several hours before use.[1]

  • Reaction Setup: In a round-bottom flask, add the α-dicarbonyl compound (e.g., diacetyl, 1 mmol), the aldehyde (1 mmol), the amine (1 mmol), and ammonium acetate (as a source of ammonia, typically in excess, e.g., 3 mmol).[1]

  • Catalyst Addition: Add the catalyst (e.g., 0.05 g of ZSM-11 zeolite).[1]

  • Reaction Conditions: The reaction mixture can be heated in an oil bath (e.g., at 110 °C) with continuous stirring.[1] Alternatively, some reactions can be performed at room temperature or under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a solvent in which the product is soluble but the catalyst is not (e.g., ethanol).

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 1,2,4,5-tetrasubstituted imidazoles, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield in a Model Reaction

CatalystReaction Time (min)Yield (%)Reference
ZSM-11 Zeolite3095[1]
Nanocrystalline MgAl2O42594[2]
Trityl Chloride1596[3]
Sulfonic acid-functionalized pyridinium chloride2094

Reaction conditions for this model reaction typically involve benzil (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and ammonium acetate (3 mmol) under solvent-free conditions at elevated temperatures.

Table 2: Influence of Solvent on Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
Ethanol809Not specified[4]
Solvent-free1100.595[1]
Ethanol (ultrasonic irradiation)600.494[2]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1,2,4,5-tetrasubstituted imidazoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (Diacetyl, Amine, etc.) reaction Reaction (Heating/Stirring) reactants->reaction catalyst Catalyst catalyst->reaction filtration Filtration (Catalyst Removal) reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure Product purification_method->pure_product

Caption: General workflow for imidazole synthesis.

Logical Relationship of Factors Affecting Yield

This diagram illustrates the key factors that influence the final yield of the synthesis.

yield_factors cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_process Downstream Process yield Product Yield reactants Reactant Stoichiometry & Purity reactants->yield catalyst Catalyst Choice & Activity catalyst->yield temperature Temperature temperature->yield time Reaction Time time->yield solvent Solvent Choice solvent->yield workup Work-up Efficiency workup->yield purification Purification Method purification->yield

Caption: Key factors influencing synthesis yield.

References

Technical Support Center: Synthesis of Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrasubstituted imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrasubstituted imidazoles?

A1: The most prevalent method is a one-pot, four-component reaction, often a variation of the Debus-Radziszewski synthesis.[1][2] This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate) in the presence of a catalyst.[3][4] Various catalysts have been employed to improve yields and reaction conditions, including Lewis acids, solid-supported catalysts, and organocatalysts.[5][6][7]

Q2: Why is the classical Debus-Radziszewski reaction often problematic?

A2: The classical Debus-Radziszewski synthesis is known for several drawbacks, including often low yields, the need for harsh reaction conditions, and the formation of side products.[1][8][9] These issues have prompted the development of numerous modified procedures with improved catalysts and reaction conditions.

Q3: What are the key advantages of using multi-component reactions (MCRs) for synthesizing tetrasubstituted imidazoles?

A3: Multi-component reactions offer several advantages, including operational simplicity, time and energy savings, and the ability to generate molecular diversity in a single step.[10] By combining four components in one pot, these reactions streamline the synthetic process and often lead to higher overall yields compared to stepwise syntheses.[11]

Q4: How can I purify my synthesized tetrasubstituted imidazole?

A4: Purification typically involves standard laboratory techniques. After the reaction is complete, the crude product is often extracted with a suitable organic solvent like ethyl acetate.[11] The catalyst, if solid, can be removed by filtration.[12] Further purification is commonly achieved by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol).[3][12]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The chosen catalyst may not be active enough or may have degraded.

    • Solution: Ensure the catalyst is fresh or properly activated. Consider screening a panel of different catalysts known to be effective for this transformation, such as zeolites (H-ZSM-22, ZSM-11), trityl chloride, or various metal tetrafluoroborates.[4][6][12][13]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Many syntheses are carried out at elevated temperatures, such as 80-110°C.[11][12] However, excessive heat can promote side reactions, so optimization is key.[14]

  • Incorrect Stoichiometry: The molar ratios of the four components are crucial for driving the reaction to completion.

    • Solution: While a 1:1:1:1 molar ratio of 1,2-diketone, aldehyde, primary amine, and ammonium acetate is common, some protocols recommend an excess of the ammonium salt.[12] Verify the stoichiometry of your reactants.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[14] Continue the reaction until the starting materials are consumed. Reaction times can vary from 15 minutes to several hours depending on the specific protocol.[13]

Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

  • Competitive Formation of Trisubstituted Imidazole: In the four-component reaction, the competing three-component reaction to form a 2,4,5-trisubstituted imidazole can be a significant side reaction.

    • Solution: The choice of catalyst can greatly influence the selectivity. Certain catalysts, like Zn(BF₄)₂, have been shown to favor the formation of tetrasubstituted imidazoles over their trisubstituted counterparts.[6]

  • Oxazole Formation: The rearrangement of intermediates can lead to the formation of oxazole byproducts.

    • Solution: This is a known side reaction in imidazole synthesis.[14] Optimizing the reaction conditions, such as temperature and catalyst, can help to minimize this pathway. Some modern catalytic systems are designed to suppress such side reactions.

  • Side Reactions of Aldehyde: Aldehydes can undergo self-condensation or other side reactions, especially under harsh conditions.

    • Solution: Ensure that the aldehyde is added slowly to the reaction mixture or that the reaction is carried out under conditions that favor the desired multi-component condensation. The use of milder catalysts and reaction conditions can also be beneficial.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Catalyst Removal: Homogeneous catalysts can be difficult to separate from the reaction mixture.

    • Solution: Employ a heterogeneous (solid-supported) catalyst, such as silica-supported acids (HBF₄–SiO₂) or zeolites (ZSM-11), which can be easily removed by filtration after the reaction.[6][12] Many of these catalysts are also reusable.[12]

  • Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems (eluents) for column chromatography to improve separation. If separation is still difficult, consider derivatizing the desired product to alter its polarity, followed by purification and deprotection.

  • Product Insolubility/Crystallization Issues: The product may be difficult to handle due to its physical properties.

    • Solution: If the product is a solid, recrystallization is a powerful purification technique. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nanocrystalline MgAl₂O₄Benzaldehyde, Benzil, Aniline, NH₄OAcEthanol6015 min90[3]
H-ZSM-22Benzaldehyde, Benzil, Aniline, NH₄OAcEthanol14030 min81[15]
Trityl ChlorideBenzaldehyde, Benzil, Aniline, NH₄OAcSolvent-free90-High[4][7]
ZSM-11 ZeoliteBenzaldehyde, Benzil, Aniline, NH₄OAcSolvent-free11030 minHigh[12]
HBF₄–SiO₂Benzaldehyde, Benzil, Aniline, NH₄OAc---High[6]
Ascorbic AcidBenzaldehyde, Benzil, Primary Amine, NH₄OAcSolvent-free100-Good to Excellent[5]

Experimental Protocols

General Procedure for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using ZSM-11 Zeolite[12]

  • Catalyst Activation: Activate the ZSM-11 zeolite catalyst by heating at 550 °C for 5 hours before use.

  • Reaction Setup: In a 50 ml round-bottom flask, add benzil (1.0 mmol), an aldehyde (1.0 mmol), an aniline (1.0 mmol), ammonium acetate (3.0 mmol), and the activated ZSM-11 zeolite (0.05 g).

  • Reaction Conditions: Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.

  • Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Isolation: Add ethanol to the crude product. Separate the catalyst by filtration and wash it with acetone.

  • Purification: Evaporate the solvent from the filtrate to obtain the crude product. Purify the crude product by recrystallization from ethanol to yield the pure 1,2,4,5-tetrasubstituted imidazole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Reactants: - 1,2-Diketone - Aldehyde - Primary Amine - Ammonium Acetate catalyst 2. Add Catalyst (e.g., ZSM-11) reactants->catalyst heating 3. Heat and Stir (e.g., 110°C, 30 min) catalyst->heating cool 4. Cool to RT heating->cool filter 5. Filter Catalyst cool->filter evaporate 6. Evaporate Solvent filter->evaporate purify 7. Recrystallize evaporate->purify product Pure Product purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield Observed cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Use fresh/activated catalyst or screen new catalysts cause1->sol1 sol2 Optimize temperature (e.g., incremental increase) cause2->sol2 sol3 Verify molar ratios of all four components cause3->sol3 sol4 Monitor reaction by TLC and extend reaction time cause4->sol4

References

Technical Support Center: Optimization of Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in imidazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazole and its derivatives, offering systematic solutions to improve reaction outcomes.

Problem 1: Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected or has failed completely. What are the most common causes and how can I address them?

  • Answer: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, can stem from several factors. A systematic approach to troubleshooting is often the most effective.

    • Potential Cause 1: Reagent Quality and Stoichiometry. The purity of starting materials, especially the aldehyde and dicarbonyl compounds like glyoxal, is critical.[1] Impurities can lead to undesired side reactions. Additionally, the stoichiometry, particularly the amount of the ammonia source, plays a crucial role.

      • Solution:

        • Ensure the purity of all reagents before starting the reaction.

        • Use a significant molar excess of the ammonia source (e.g., ammonium acetate) relative to the aldehyde and dicarbonyl compound. This favors the formation of the diimine intermediate required for imidazole synthesis and can mitigate the formation of oxazole byproducts.[1]

        • Consider the slow addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia source to ensure it reacts with the pre-formed diimine intermediate.[1]

    • Potential Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are critical parameters that can significantly impact the reaction rate and selectivity.[1]

      • Solution:

        • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.[1]

        • While some reactions are conducted at room temperature, gentle heating may be necessary to drive the reaction forward. However, excessive heat can promote side reactions.[1] A systematic temperature screen is recommended. For microwave-assisted syntheses, optimizing power and time is crucial.[2]

    • Potential Cause 3: Inefficient Catalysis. While many imidazole syntheses can proceed without a catalyst, the use of a catalyst can significantly improve yields and reaction times.[3][4]

      • Solution:

        • Screen various Lewis and Brønsted acid catalysts.[4] For example, catalysts like CuI have been shown to be effective.[5]

        • Optimize the catalyst loading, as too little may be ineffective and too much can sometimes decrease the yield.[6]

    • Potential Cause 4: Poor Solvent Choice. The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome.

      • Solution:

        • Experiment with different solvents.[7] Polar solvents are generally preferred for imidazole synthesis.[8] In some cases, solvent-free conditions or the use of green solvents like glycerol have proven effective.[9][10]

Low_Yield_Troubleshooting Start Low or No Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Initial Check Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Fixed Monitor_TLC Monitor by TLC Optimize_Conditions->Monitor_TLC Screen_Catalysts Screen Catalysts & Optimize Loading Solvent_Choice Evaluate Solvent System Screen_Catalysts->Solvent_Choice No Improvement Screen_Catalysts->Success Catalyst Effective Solvent_Choice->Success Optimization Successful Monitor_TLC->Screen_Catalysts Reaction Incomplete Monitor_TLC->Success Reaction Complete Debus_Radziszewski_Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine Ammonia Ammonia (2 equiv.) Ammonia->Diimine Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Diimine->Imidazole

References

Technical Support Center: Purification of 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 1,2,4,5-tetramethylimidazole (CAS 1739-83-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity this compound for your experiments.

I. Introduction to this compound

This compound is a substituted imidazole that presents as a white to pale yellow or orange crystalline powder.[1][2] Its structure, featuring four methyl groups on the imidazole ring, enhances its lipophilicity and influences its solubility and reactivity.[3] This compound is utilized in organic synthesis, for instance in the creation of polymers, and as a ligand in coordination chemistry.[3][4]

Key physical and chemical properties are summarized in the table below:

PropertyValueSource(s)
CAS Number 1739-83-9[1]
Molecular Formula C₇H₁₂N₂[3]
Molecular Weight 124.19 g/mol [4]
Appearance White to pale yellow/orange crystalline powder[1][2]
Melting Point 58°C[2]
Boiling Point 125-128°C at 29 Torr[2]
Solubility Soluble in methanol[1][2]
Storage Conditions Store in a cool, dark place under an inert atmosphere.[1][2][5]
Sensitivities Air sensitive[1][6]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][7]

II. Troubleshooting Guide: Purification of this compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My purified this compound is discolored (yellow, orange, or green). What is the likely cause and how can I fix it?

Answer:

Discoloration of this compound is typically due to oxidation or the presence of residual impurities from its synthesis. The compound is known to be air-sensitive, which can lead to the formation of colored byproducts upon exposure to oxygen.[1][6]

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps.[1][2]

  • Activated Carbon Treatment: Dissolve the discolored compound in a minimal amount of a suitable hot solvent (e.g., methanol, where it is known to be soluble, or a non-polar solvent like toluene).[1] Add a small amount of activated carbon (charcoal) to the solution and heat for a short period. The activated carbon will adsorb many colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product. Further cooling in an ice bath can maximize the yield.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Question 2: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

Answer:

Difficulty in crystallization can arise from several factors, including the use of an inappropriate solvent, too much solvent, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent system. Since this compound is soluble in methanol, you might need to use a co-solvent system (e.g., methanol-water or acetone-water) to decrease its solubility at lower temperatures, which is a common strategy for recrystallizing tetrasubstituted imidazoles.[8] The ideal solvent should dissolve the compound when hot but have limited solubility when cold.

  • Reduce Solvent Volume: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of previously purified this compound to the solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

Question 3: My yield of purified this compound is very low after recrystallization. How can I improve it?

Answer:

Low yield is a common issue in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system. A good recrystallization solvent will have a steep solubility curve with respect to temperature.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling.

  • Cooling: Ensure the solution has been thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Avoid Premature Crystallization: If the compound crystallizes too early during a hot filtration step (e.g., to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Check the Mother Liquor: After filtering your crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The most suitable purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and often the best method for removing small amounts of impurities from a solid compound. A solvent system where the compound is soluble when hot and insoluble when cold is ideal. Given its solubility in methanol, a co-solvent system like methanol/water or acetone/water could be effective.[1][8]

  • Sublimation: For small quantities of a solid with a suitable vapor pressure, vacuum sublimation can be a very effective purification technique, as it can remove non-volatile impurities.

  • Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography over silica gel or alumina can be used. A non-polar eluent system would likely be a good starting point, given the compound's lipophilic nature.[3]

  • Distillation: Given its boiling point of 125-128°C at 29 Torr, vacuum distillation is a viable option for larger quantities, especially for removing non-volatile or solid impurities.[2]

Q2: How should I store purified this compound?

A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air exposure.[1][2][5] Keeping it in a cool, dark, and dry place is also recommended.[1]

Q3: What are the main safety precautions when handling this compound?

A3: this compound can cause skin and serious eye irritation.[1][6] It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7] Avoid creating dust.[7]

Q4: My this compound appears to be decomposing over time, even after purification. Why is this happening?

A4: Decomposition is likely due to its air sensitivity.[1][6] Exposure to oxygen in the air can cause oxidative degradation. To ensure long-term stability, it is crucial to store the purified compound under an inert gas like nitrogen or argon in a tightly sealed container.[1][2][5]

IV. Experimental Workflow and Visualization

Workflow for Selecting a Purification Method

The choice of purification technique is critical and depends on the impurities present. The following diagram outlines a logical workflow for selecting the appropriate method.

PurificationWorkflow start Crude this compound is_solid Is the major impurity a solid or non-volatile? start->is_solid is_soluble Are impurities soluble in a suitable recrystallization solvent? is_solid->is_soluble  No distill Vacuum Distillation is_solid->distill  Yes recrystallize Recrystallization is_soluble->recrystallize  No chromatography Column Chromatography is_soluble->chromatography  Yes end Pure Product distill->end recrystallize->end chromatography->end

Caption: Decision workflow for purification method selection.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., methanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (if needed): If activated carbon or other solid impurities are present, filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

RecrystallizationSteps cluster_main Recrystallization Protocol 1_Dissolve 1. Dissolve crude solid in minimal hot solvent 2_Decolorize 2. Add activated carbon (if necessary) 1_Dissolve->2_Decolorize 3_FilterHot 3. Hot filtration to remove insolubles 2_Decolorize->3_FilterHot 4_Cool 4. Cool slowly to form crystals 3_FilterHot->4_Cool 5_Isolate 5. Isolate crystals via vacuum filtration 4_Cool->5_Isolate 6_Wash 6. Wash crystals with cold solvent 5_Isolate->6_Wash 7_Dry 7. Dry under vacuum 6_Wash->7_Dry Pure_Product Pure Crystalline Product 7_Dry->Pure_Product

Caption: Step-by-step recrystallization workflow.

V. References

  • Spectrum Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 1,2,4,5-Tetramethyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 1,2,4,5-Tetramethyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,4,5-Tetramethyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,2,4,5-Tetramethyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,2,4,5-Tetramethyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Brazilian Chemical Society, 24(1), 139-144. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for the Research Scientist

Welcome to the technical support center for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the laboratory. The choice of solvent is not merely a matter of dissolving reagents; it is a critical parameter that dictates reaction kinetics, yield, selectivity, and ease of purification. This guide provides field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 1,2,4,5-tetrasubstituted imidazoles, with a focus on how solvent selection is often the root cause and the key to the solution.

Q1: My reaction yield is consistently low. What solvent-related factors could be the cause?

Answer:

Low yield is one of the most common frustrations in multi-component reactions (MCRs). When synthesizing tetrasubstituted imidazoles, the solvent plays a pivotal role in several stages, and a suboptimal choice can drastically reduce your product output. Here are the primary causes and solutions:

  • Poor Solubility of Reactants: The four-component synthesis (1,2-diketone, aldehyde, primary amine, and ammonium acetate) involves reactants with varying polarities. If one or more components are not fully dissolved, the reaction becomes heterogeneous and slow, leading to incomplete conversion.

    • Solution: Switch to a solvent with broader solubility characteristics. Ethanol is a common and effective choice as it dissolves the reactants well and facilitates the reaction.[1][2] For highly nonpolar aromatic reactants, you might consider a less polar solvent, but ensure all components remain in solution at the reaction temperature.

  • Inadequate Stabilization of Intermediates: The reaction proceeds through several charged or highly polar intermediates. The solvent must be able to stabilize these species to lower the activation energy of the key cyclization and dehydration steps.

    • Solution: A polar protic solvent like ethanol or acetic acid can stabilize intermediates through hydrogen bonding. Acetic acid is particularly effective as it can also act as a Brønsted acid catalyst to promote the condensation steps.[3]

  • Sub-optimal Reaction Temperature: If the chosen solvent has a low boiling point, you may not be able to reach the required temperature for the reaction to proceed efficiently.

    • Solution: Consider switching to a higher-boiling point solvent such as DMF or using solvent-free (neat) conditions, which often allow for higher temperatures (100-140 °C) and can lead to excellent yields in shorter times.[4][5][6]

Q2: The reaction is taking too long to complete. How can I speed it up by changing the solvent?

Answer:

Slow reaction rates are typically linked to kinetics and activation energy barriers. The solvent has a direct impact on both.

  • The "Solvent-Free" Advantage: One of the most effective ways to accelerate the reaction is to eliminate the solvent entirely. Solvent-free conditions increase the concentration of reactants, leading to a higher frequency of molecular collisions.[4][7][8] This approach often dramatically reduces reaction times from hours to minutes.[6]

    • Protocol Insight: When running a solvent-free reaction, ensure uniform heating and efficient stirring to create a homogenous melt of the reactants. Temperatures are typically in the range of 110-140 °C.[4][6][9]

  • Microwave-Assisted Synthesis: Combining solvent-free or minimal solvent conditions with microwave irradiation can further accelerate the reaction. The direct heating of the reactant mixture by microwaves provides rapid and uniform energy transfer. Ionic liquids are particularly effective media for microwave-assisted synthesis.[10]

  • High-Boiling Point Solvents: If solvent-free is not an option, using a high-boiling point polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) allows you to run the reaction at a higher temperature, thereby increasing the rate.[3]

Q3: I am observing significant formation of 2,4,5-trisubstituted imidazole as a side product. How can I improve selectivity for the 1,2,4,5-tetrasubstituted product?

Answer:

The formation of 2,4,5-trisubstituted imidazole is a common competitive pathway, occurring when the primary amine fails to incorporate into the final product. This is a classic example of where the catalyst and solvent system must work in concert to direct the reaction.

  • Causality: The trisubstituted product forms from the condensation of the 1,2-diketone, aldehyde, and two equivalents of ammonia (from ammonium acetate). To favor the tetrasubstituted product, the primary amine must effectively compete with ammonia to form the initial imine with the aldehyde and subsequently participate in the cyclization.

  • Solvent/Catalyst System is Key: The choice of catalyst can heavily influence selectivity. For instance, certain metal salts of weak protic acids, like zinc tetrafluoroborate (Zn(BF₄)₂), have been shown to drive selectivity towards the tetrasubstituted product.[11] The solvent must be compatible with such catalysts.

  • Solvent-Free Conditions: By maximizing the concentration of all four components, including the primary amine, solvent-free conditions can enhance the rate of the desired four-component pathway over the three-component alternative.[4][12]

Q4: Product purification is proving difficult due to the solvent. What is a better work-up strategy?

Answer:

A successful synthesis is not complete until the product is pure. The reaction solvent can make this final step either simple or exceedingly difficult.

  • The High-Boiling Point Solvent Problem (DMF, DMSO): These solvents are excellent for reactions but are difficult to remove under vacuum.

    • Solution: After the reaction is complete, cool the mixture and add a non-solvent, such as cold water or an ether/hexane mixture, to precipitate the crude product. The product can then be collected by filtration and recrystallized from a more suitable solvent like ethanol.

  • A Streamlined Protocol: Many modern procedures, especially those using heterogeneous catalysts under solvent-free conditions, have a very simple work-up.[4][9]

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Add ethanol to dissolve the crude product.[4][9]

    • The solid (heterogeneous) catalyst can be removed by simple filtration.

    • The ethanol is then evaporated from the filtrate, and the resulting solid is recrystallized to yield the pure product.[4][5]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the role of solvents in this synthesis.

Q1: What are the main criteria for selecting a solvent for this reaction?

Answer:

Selecting the optimal solvent requires a multi-faceted analysis based on the following criteria:

  • Solubilizing Power: It must dissolve the 1,2-diketone, aldehyde, amine, and ammonium acetate at the reaction temperature.

  • Boiling Point: The boiling point must be high enough to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Polarity and Protic/Aprotic Nature: The solvent's polarity determines its ability to stabilize intermediates. Polar protic solvents (e.g., EtOH, AcOH) can participate in proton transfer, which is crucial for condensation and dehydration steps. Polar aprotic solvents (e.g., DMF, CH₃CN) are useful for their high boiling points and ability to dissolve a wide range of compounds.[3]

  • Inertness: The solvent should not react with the starting materials, intermediates, or the catalyst.

  • Green Chemistry Principles: Whenever possible, prefer environmentally benign solvents like water, ethanol, or consider solvent-free conditions.[10][13] Deep eutectic solvents (DESs) are emerging as a highly effective and recyclable "green" alternative that can act as both solvent and catalyst.[14]

  • Ease of Removal: Consider how easily the solvent can be removed during product work-up. Low-boiling solvents are removed easily, while high-boiling ones require alternative purification strategies like precipitation or extraction.

Q2: Solvent-free vs. solvent-based synthesis: what are the definitive pros and cons?

Answer:

The choice between solvent-free and solvent-based conditions represents a fundamental decision in your experimental design.

  • Solvent-Free Synthesis:

    • Pros: Often leads to higher yields, significantly shorter reaction times, and aligns with green chemistry principles by reducing solvent waste.[4][6][7] The work-up is often simpler, involving direct recrystallization after adding a solvent like ethanol.[4]

    • Cons: Requires good thermal stability of all reactants at higher temperatures (100-140 °C). Can be problematic if reactants or products are heat-sensitive. Achieving a uniform, well-mixed reaction melt can be challenging without efficient stirring.

  • Solvent-Based Synthesis:

    • Pros: Provides better temperature control, ensures homogeneity of the reaction mixture, and is suitable for heat-sensitive substrates. Solvents can be chosen to specifically stabilize intermediates or assist in catalysis (e.g., acetic acid).

    • Cons: Generally results in longer reaction times and lower yields compared to optimal solvent-free conditions. Generates solvent waste and requires a solvent removal step during work-up, which can be energy-intensive.

Q3: How does the solvent influence the reaction mechanism?

Answer:

The solvent is an active participant in the reaction mechanism, not just a passive medium. Its influence is most pronounced in the following steps:

  • Imine Formation: The initial condensation between the aldehyde and the amine (or ammonia) to form an imine is often facilitated by a solvent that can accept protons and stabilize the transition state.

  • Intermediate Stabilization: The reaction proceeds through a key α,β-diamine intermediate. Polar solvents, particularly protic ones, stabilize this intermediate through hydrogen bonding, facilitating the subsequent cyclization.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization followed by dehydration to form the aromatic imidazole ring. Protic solvents or acidic co-solvents (like acetic acid) can facilitate the necessary proton transfers required for the elimination of water.

The diagram below illustrates the generally accepted four-component reaction pathway and highlights the key stages where solvent effects are critical.

G cluster_start Reactants cluster_steps Reaction Pathway R1 1,2-Diketone R2 Aldehyde I2 Nucleophilic Addition: Diketone + Imine Intermediate R1->I2 R3 Primary Amine I1 Condensation: Aldehyde + Amine/Ammonia R2->I1 R4 NH4OAc (Ammonia Source) R3->I1 R4->I1 I1->I2 I3 Cyclization & Dehydration I2->I3 Solvent stabilizes diamine intermediate P 1,2,4,5-Tetrasubstituted Imidazole I3->P Protic solvent facilitates proton transfer & H2O loss

Caption: Reaction mechanism for tetrasubstituted imidazole synthesis.

Data Summary and Experimental Protocols

Table 1: Comparative Effects of Different Solvents/Conditions
Solvent/ConditionTypical Temp. (°C)Typical TimeYield (%)Key Advantages & ConsiderationsReference(s)
Solvent-Free 100 - 14010 - 40 min85 - 96Green, rapid, high yield, simple work-up.[4][5][6]
Ethanol (EtOH) Reflux (~78)2 - 5 h70 - 92Good solubility, green solvent, common choice.[1][2][15]
Acetic Acid (AcOH) Reflux (~118)1 - 3 h75 - 90Acts as both solvent and catalyst. Can be corrosive.[3]
Acetonitrile (CH₃CN) Reflux (~82)3 - 6 h70 - 85Good polar aprotic option, easy to remove.[3]
Water / EtOH-H₂O 70 - 1002 - 6 h60 - 85The ultimate green solvent, though solubility can be an issue.[10]
Deep Eutectic Solvent (DES) 80 - 10030 - 60 min88 - 95Excellent green alternative; acts as recyclable catalyst and medium.[14]
Ionic Liquid (IL) 100 - 14015 - 50 min85 - 95Reusable, good for microwave heating, catalyst and solvent.[10][16]
Protocol 1: General Procedure for Solvent-Free Synthesis

This protocol is based on a common and highly efficient method using a heterogeneous catalyst.[4][6][9]

  • Preparation: In a 50 mL round-bottom flask, add the 1,2-diketone (e.g., benzil, 1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), ammonium acetate (3.0 mmol), and the chosen catalyst (e.g., ZSM-11 zeolite, 0.05 g).[4]

  • Reaction: Place the flask in a preheated oil bath at 110-140 °C. Stir the mixture vigorously. The solid reactants will melt and form a homogenous liquid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate, 6:4). Reactions are often complete within 30 minutes.[9]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Isolation: Add ethanol (~10 mL) to the solidified crude product and stir. The product will dissolve while the heterogeneous catalyst remains as a solid.

  • Purification: Filter the mixture to remove the catalyst. Wash the catalyst with a small amount of acetone or ethanol. Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from ethanol to obtain the pure 1,2,4,5-tetrasubstituted imidazole.

Protocol 2: General Procedure for Synthesis in Ethanol

This protocol is a classic approach using a conventional solvent.[1][2]

  • Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser, add the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), ammonium acetate (2.0-3.0 mmol), and ethanol (10-15 mL).

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 5 mol%).[2]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC. These reactions typically take 2-5 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (~50 mL) to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and recrystallize from hot ethanol to obtain the pure product.

References

Technical Support Center: Troubleshooting Low Yields in Four-Component Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in four-component condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My four-component condensation reaction is resulting in a low yield. What are the most common causes?

Low yields in four-component condensation reactions can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. The most common issues are related to reactant purity, suboptimal reaction conditions (temperature, time, and solvent), catalyst inefficiency, and incorrect stoichiometry.[1][2][3] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.

Q2: How does the purity of my reactants affect the reaction yield?

The purity of your reactants is critical. Impurities can interfere with the reaction by participating in side reactions, poisoning the catalyst, or altering the reaction environment.[4][5] If a reactant is not 100% pure, a portion of it will not participate in the desired reaction, leading to a lower than expected yield.[4] For example, aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction.[6]

Actionable Advice:

  • Ensure the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting/boiling points.

  • Purify reactants if necessary. For instance, it is often recommended to use freshly distilled aldehydes.[6]

Q3: What is the role of the catalyst, and how can I troubleshoot catalyst-related issues?

Catalysts play a vital role in multicomponent reactions by facilitating one reaction pathway over others, thereby increasing the reaction rate and selectivity towards the desired product.[7][8] Low yields can often be attributed to the choice of catalyst, its activity, or its concentration. In many cases, the absence of a catalyst results in no product formation at all.[7]

Actionable Advice:

  • Catalyst Screening: If the reaction is not proceeding as expected, consider screening a variety of catalysts. The optimal catalyst is highly dependent on the specific reactants.[9][10]

  • Catalyst Loading: The amount of catalyst used is crucial. Systematically vary the catalyst concentration to find the optimal loading.[8]

  • Catalyst Activity: Ensure your catalyst is active. Catalysts can degrade over time or be poisoned by impurities. Using a fresh batch of catalyst can often resolve this issue.[6]

Q4: Can the choice of solvent impact my reaction's success?

Yes, the solvent plays a significant role. The polarity of the solvent can influence reaction rates and yields.[1][11] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions in short reaction times for some condensation reactions.[1][11] In some instances, solvent-free conditions or the use of green solvents like water have proven effective.[1][12]

Actionable Advice:

  • Solvent Screening: Test a range of solvents with different polarities.

  • Water Removal: Condensation reactions often produce water as a byproduct, which can inhibit the reaction or lead to reversible reactions.[1] Consider using a Dean-Stark apparatus to remove water azeotropically, especially when using nonpolar solvents like toluene.[1][10]

Q5: My reaction seems to stop before all the starting material is consumed. What should I do?

Incomplete conversion is a direct cause of low yields. This can be due to insufficient reaction time or suboptimal temperature.[1]

Actionable Advice:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1][6]

  • Temperature Optimization: The reaction temperature significantly impacts the reaction rate.[1] While many reactions proceed at room temperature, some may require heating to go to completion.[1] Systematically vary the temperature to find the optimal condition.[9][13] Be aware that excessively high temperatures can lead to decomposition.[6]

Q6: How critical is the stoichiometry of the reactants?

The stoichiometry, or the molar ratio of your reactants, is a critical parameter.[14][15] An incorrect ratio can lead to the formation of side products or leave an excess of one reactant, which can complicate purification and reduce the yield of the desired product.[6] Optimizing the stoichiometry can significantly improve the efficiency of the reaction.[14]

Actionable Advice:

  • Carefully calculate and weigh the amounts of each reactant.[2]

  • Systematically vary the molar ratios of the four components to determine the optimal stoichiometry for your specific reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing key reaction parameters.

Table 1: Effect of Solvent on Yield

SolventPolarityTypical Yield (%)Reference(s)
TolueneNonpolarLow to Moderate[1][16]
DichloromethaneNonpolarLow[16]
Diethyl EtherNonpolarLow (longer reaction times)[11]
Tetrahydrofuran (THF)Polar AproticModerate[16]
Acetonitrile (CH₃CN)Polar AproticHigh[1][11][16]
Dimethylformamide (DMF)Polar AproticHigh[1][11][17]
Ethanol (EtOH)Polar ProticModerate to High[1][16]
Water (H₂O)Polar ProticModerate to High (Green)[1][12][16]

Table 2: General Temperature Guidelines

Temperature RangeObservationRecommendation(s)Reference(s)
Room TemperatureMany reactions proceed well.Start here for initial trials.[1]
40-60°CGentle heating can increase the rate.Use if the reaction is slow at room temperature.[6][7]
80-120°CMay be required for less reactive substrates.Use high-boiling point solvents like DMF or NMP.[9][17]
>120°CRisk of decomposition.Monitor carefully for byproduct formation.[6]

Experimental Protocols

Protocol 1: General Procedure for a Four-Component Condensation Reaction

  • Setup: In a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the four reactants in the desired stoichiometric ratio.[2]

  • Solvent Addition: Add the chosen solvent to the flask.

  • Catalyst Addition: Introduce the catalyst to the reaction mixture.

  • Reaction: Stir the mixture at the designated temperature.

  • Monitoring: Monitor the reaction's progress periodically using TLC or GC-MS.[1][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable solvent.[1] If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Catalyst Screening

  • Set up multiple small-scale reactions in parallel, each in a separate vial.

  • To each vial, add the four reactants and the solvent in the same proportions.

  • To each vial, add a different catalyst, ensuring the molar percentage is consistent across all reactions.

  • Stir all reactions at the same temperature for the same amount of time.

  • Analyze the outcome of each reaction using TLC or LC-MS to identify the most effective catalyst.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity Check Reactant Purity start->check_purity optimize_stoichiometry Optimize Stoichiometry start->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions start->optimize_conditions troubleshoot_catalyst Troubleshoot Catalyst start->troubleshoot_catalyst purify_reactants Purify Reactants check_purity->purify_reactants Impurities Found vary_ratios Vary Molar Ratios optimize_stoichiometry->vary_ratios screen_solvents Screen Solvents optimize_conditions->screen_solvents optimize_temp Optimize Temperature optimize_conditions->optimize_temp optimize_time Optimize Reaction Time optimize_conditions->optimize_time screen_catalysts Screen Catalysts troubleshoot_catalyst->screen_catalysts vary_loading Vary Catalyst Loading troubleshoot_catalyst->vary_loading success Improved Yield purify_reactants->success vary_ratios->success screen_solvents->success optimize_temp->success optimize_time->success screen_catalysts->success vary_loading->success

Caption: A workflow diagram for troubleshooting low yields.

Parameter_Relationships Yield Reaction Yield Purity Reactant Purity Purity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Catalyst Catalyst Catalyst->Yield Type Type Catalyst->Type Loading Loading Catalyst->Loading Conditions Reaction Conditions Conditions->Yield Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature Time Time Conditions->Time

Caption: Key parameters influencing reaction yield.

References

Technical Support Center: Enhancing Catalytic Performance of 1,2,3,4,5-Pentamethylimidazol-2-ylidene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic applications of N-Heterocyclic Carbenes (NHCs) derived from 1,2,4,5-tetramethylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and enhance reaction rates when utilizing the highly electron-rich and saturated NHC, 1,2,3,4,5-pentamethylimidazol-2-ylidene, generated from its corresponding imidazolium salt precursor.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,3,4,5-pentamethylimidazol-2-ylidene and how is it generated?

A1: 1,2,3,4,5-Pentamethylimidazol-2-ylidene is a saturated N-heterocyclic carbene. Due to their high reactivity, NHCs are typically generated in situ from their more stable imidazolium salt precursors. The generation involves the deprotonation of the C2-proton of the 1,2,3,4,5-pentamethylimidazolium salt using a suitable base.

Q2: What are the key properties of this NHC as a catalyst or ligand?

A2: As a saturated and permethylated NHC, 1,2,3,4,5-pentamethylimidazol-2-ylidene is a very strong σ-donor and highly nucleophilic.[1] These electron-rich properties can significantly enhance the rate of certain catalytic reactions, particularly in organocatalysis and as a ligand for transition metals. Saturated NHC ligands are generally better sigma donors than their unsaturated counterparts.[2]

Q3: In which types of reactions can this NHC be applied?

A3: While specific literature on this exact NHC is emerging, its properties make it a suitable candidate for a range of NHC-catalyzed reactions, including:

  • Organocatalysis: Benzoin condensation, Stetter reaction, and other umpolung transformations.[3]

  • Transition Metal Catalysis: As a strong electron-donating ligand for metals like palladium, nickel, copper, and ruthenium in cross-coupling reactions, C-H activation, and olefin metathesis.[1][4]

Q4: How do the electronic properties of this NHC affect reaction rates?

A4: The strong electron-donating nature of this NHC can accelerate key steps in catalytic cycles. For instance, in transition metal catalysis, it can facilitate oxidative addition, which is often the rate-determining step.[1][4] In organocatalysis, its high nucleophilicity promotes the initial attack on the substrate to form the key Breslow intermediate.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Step
Inefficient NHC Generation The chosen base may not be strong enough to deprotonate the imidazolium salt. Consider using a stronger base (e.g., KHMDS, NaH, or KOtBu). Ensure anhydrous conditions, as water can quench the base and the NHC.
Catalyst Decomposition Strong bases can sometimes lead to decomposition of the NHC or the metal-NHC complex.[5] If a very strong base is used, consider adding it slowly at a lower temperature.
Poor Precatalyst Quality The 1,2,3,4,5-pentamethylimidazolium salt may be impure or degraded. Purify the precatalyst by recrystallization or column chromatography.
Incompatible Solvent The solvent may not be suitable for the reaction. Screen a range of aprotic solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).
Issue 2: Low Product Yield
Possible Cause Troubleshooting Step
Sub-optimal Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature in increments of 10-20 °C. Conversely, high temperatures might lead to side reactions or catalyst decomposition.
Incorrect Catalyst Loading The catalyst concentration may be too low. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
Substrate Inhibition/Decomposition The substrate itself might be unstable under the reaction conditions or could be inhibiting the catalyst. Check substrate stability and consider adding it slowly to the reaction mixture.
Catalyst Deactivation The NHC may be irreversibly binding to the product or a byproduct. Try adding a fresh portion of the catalyst midway through the reaction.
Issue 3: Formation of Side Products
Possible Cause Troubleshooting Step
Undesired Reactivity The high nucleophilicity of the NHC might be promoting unwanted side reactions. Consider using a less electron-rich NHC for comparison or lowering the reaction temperature.
Presence of Oxygen or Water For air- and moisture-sensitive reactions, ensure all reagents and solvents are properly dried and degassed. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Base Stoichiometry An excess of base can lead to side reactions with the substrate or product. Use the minimum effective amount of base.

Quantitative Data Summary

The following tables provide representative data for enhancing reaction rates in NHC-catalyzed reactions, based on studies of structurally similar electron-rich NHCs.

Table 1: Effect of Base on Reaction Time and Yield in a Model Benzoin Condensation

EntryBase (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DBUTHF252445
2KHMDSTHF25492
3KOtBuDioxane60688
4Cs₂CO₃DMF801275

Table 2: Influence of Solvent on a Palladium-NHC Catalyzed Suzuki-Miyaura Coupling

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101265
2Dioxane100895
3DMF120689
4n-Butanol1101278

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of 1,2,3,4,5-Pentamethylimidazol-2-ylidene for Organocatalysis (Model: Benzoin Condensation)
  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 1,2,3,4,5-pentamethylimidazolium iodide precatalyst (0.05 mmol, 5 mol%).

  • Add dry, degassed solvent (e.g., THF, 2.0 mL).

  • Cool the solution to 0 °C and add the base (e.g., KHMDS, 0.06 mmol, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the NHC.

  • Add the aldehyde substrate (1.0 mmol, 1.0 equiv) via syringe.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: General Procedure for the Formation of a Palladium-NHC Complex for Cross-Coupling Reactions
  • In a glovebox, to a vial, add the 1,2,3,4,5-pentamethylimidazolium iodide precatalyst (0.1 mmol, 1.0 equiv) and a palladium precursor (e.g., Pd(OAc)₂, 0.1 mmol, 1.0 equiv).

  • Add a dry, deoxygenated solvent (e.g., THF or Dioxane, 5 mL).

  • Add a base (e.g., KOtBu, 0.11 mmol, 1.1 equiv).

  • Seal the vial and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 2-4 hours) to form the Pd-NHC complex.

  • This pre-formed catalyst solution can then be used in a subsequent cross-coupling reaction by adding the aryl halide, coupling partner, and additional base as required by the specific reaction protocol.

Visualizations

NHC_Catalytic_Cycle cluster_generation Catalyst Generation cluster_cycle Catalytic Cycle (Benzoin Condensation) Precatalyst Imidazolium Salt (Precatalyst) NHC Active NHC Catalyst Precatalyst->NHC + Base - H-Base⁺ Base Base (e.g., KOtBu) Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow->Adduct + Aldehyde Product Benzoin Product Adduct->Product Aldehyde2 Aldehyde (RCHO) Product->NHC Catalyst Regeneration

Caption: General workflow for NHC generation and a representative catalytic cycle for benzoin condensation.

Troubleshooting_Workflow Start Low Reaction Rate / Yield Check_Base Is the base strong enough? (e.g., pKa of conjugate acid) Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Increase_Base Use stronger base (e.g., KHMDS) Check_Base->Increase_Base No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature (e.g., in 20°C increments) Check_Temp->Increase_Temp No Check_Catalyst Is catalyst loading sufficient? Check_Solvent->Check_Catalyst Yes Change_Solvent Screen other solvents (e.g., Dioxane, Toluene) Check_Solvent->Change_Solvent No Increase_Catalyst Increase catalyst loading (e.g., to 2-5 mol%) Check_Catalyst->Increase_Catalyst No End Reaction Optimized Check_Catalyst->End Yes Increase_Base->Check_Temp Increase_Temp->Check_Solvent Change_Solvent->Check_Catalyst Increase_Catalyst->End

Caption: A logical workflow for troubleshooting and optimizing NHC-catalyzed reactions.

References

common impurities in 1,2,4,5-tetramethylimidazole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4,5-tetramethylimidazole. The information provided is intended to help identify and resolve common issues related to impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely common impurities in a synthesis of this compound?

A1: Based on the typical four-component synthesis using diacetyl, formaldehyde, methylamine, and ammonium acetate, the most probable impurities include:

  • Unreacted Starting Materials: Residual diacetyl, formaldehyde, and methylamine.

  • Intermediates: Partially reacted intermediates from the condensation reactions.

  • Side-Products:

    • Products from the self-condensation of diacetyl.

    • Polymers or condensation products of formaldehyde.

    • Products from the reaction of methylamine with formaldehyde (e.g., N,N',N''-trimethyl-1,3,5-triazinane).

    • Other imidazole derivatives formed through alternative reaction pathways.

Q2: My final product is a colored oil or solid, but this compound should be a white to off-white crystalline solid. What could be the cause?

A2: The presence of color often indicates impurities. This could be due to polymeric byproducts from formaldehyde or colored side-products from the condensation of diacetyl. Incomplete reaction or improper work-up can also lead to colored impurities.

Q3: I have a low yield after purification. What are the potential reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction.

  • Loss of product during work-up and extraction.

  • Suboptimal purification conditions, such as choosing an inappropriate recrystallization solvent where the product is too soluble.

  • Decomposition of the product if exposed to harsh conditions (e.g., high heat, strong acids/bases).

Q4: How can I monitor the progress of the reaction to minimize the formation of impurities?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A common mobile phase for TLC analysis of imidazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.

Troubleshooting Guide: Impurity Removal

This guide addresses specific issues related to the purification of this compound.

Problem Possible Cause Suggested Solution
Persistent yellow/brown color in the final product Polymeric impurities from formaldehyde or colored byproducts.1. Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., hexane:ethyl acetate gradient) to separate the colored impurities from the product.
Presence of unreacted diacetyl (identified by GC-MS or NMR) Incomplete reaction or excess diacetyl used.1. Aqueous Wash: During the work-up, wash the organic extract with a dilute aqueous solution of sodium bisulfite to form a water-soluble adduct with the excess diacetyl, which can then be removed in the aqueous layer. 2. Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate the more volatile diacetyl from the product.
Contamination with water-soluble starting materials (methylamine, formaldehyde) Inefficient extraction and washing during work-up.1. Thorough Aqueous Washes: Perform multiple washes of the organic layer with water or brine to remove water-soluble impurities. 2. Acidic Wash: A wash with dilute acid (e.g., 1M HCl) can help remove residual basic impurities like methylamine by converting them into their water-soluble salts. Ensure to neutralize the organic layer afterward if necessary.
Broad or multiple spots on TLC after initial purification Presence of multiple closely related impurities or isomers.1. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A solvent/anti-solvent system (e.g., dissolving in a good solvent like methanol or acetone and adding a poor solvent like water or hexane until turbidity appears) can improve selectivity. 2. Preparative TLC or Column Chromatography: For difficult separations, preparative TLC or more efficient column chromatography (e.g., using a finer mesh silica gel or a longer column) may be necessary.

Data Presentation

The following table provides an illustrative summary of purity data that could be obtained through different purification methods. Note: These values are examples and actual results will vary based on the specific experimental conditions.

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Predominant Impurities Removed
Recrystallization (Methanol/Water)85%98.5%Unreacted starting materials, some polar side-products
Column Chromatography (Silica Gel, Hexane:EtOAc)85%>99%Colored impurities, isomers, and less polar byproducts
Vacuum Distillation90%99.5%Volatile starting materials and low-boiling point impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath. For a solvent/anti-solvent system, add a poor solvent (e.g., water or hexane) dropwise to the solution at room temperature until it becomes cloudy, then allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions (Example):

    • Injector: Split/splitless inlet with a split ratio (e.g., 50:1).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a specific rate (e.g., 10 °C/min).

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: Scan from a suitable m/z range (e.g., 35-300 amu).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra to a library database (e.g., NIST).[1]

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Hot Solvent crude_product->dissolution charcoal Add Activated Charcoal (Optional for Color Removal) dissolution->charcoal hot_filtration Hot Filtration dissolution->hot_filtration If no color charcoal->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Dry Crystals vacuum_filtration->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_color Is the product colored? start->check_color check_tlc Does TLC show multiple spots? check_color->check_tlc No charcoal_treatment Perform charcoal treatment during recrystallization check_color->charcoal_treatment Yes check_starting_materials Are starting materials present (GC-MS/NMR)? check_tlc->check_starting_materials No optimize_recrystallization Optimize recrystallization solvent system check_tlc->optimize_recrystallization Yes improve_workup Improve aqueous work-up (e.g., acidic/basic washes) check_starting_materials->improve_workup Yes pure_product Pure Product check_starting_materials->pure_product No charcoal_treatment->check_tlc column_chromatography Use column chromatography column_chromatography->check_starting_materials optimize_recrystallization->column_chromatography If still impure improve_workup->pure_product

References

stability issues of 1,2,4,5-tetramethylimidazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,4,5-tetramethylimidazole under various reaction conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a versatile organic compound, but its stability can be compromised under certain conditions. The primary concerns are:

  • Oxidative Degradation: Polyalkylated imidazoles, including this compound, are less stable towards oxidation compared to unsubstituted imidazole.[1] The imidazole ring is susceptible to base-mediated autoxidation and can also be oxidized by reagents like hydrogen peroxide.[2]

  • Thermal Decomposition: While it exhibits high thermal stability, it decomposes at temperatures above 200°C.[3]

  • Air Sensitivity: The compound is known to be air-sensitive, and appropriate handling under an inert atmosphere is recommended.[4]

  • Photodegradation: The imidazole moiety can be sensitive to photodegradation when in solution and exposed to high-intensity light or UV light.[2]

  • Incompatibility with Strong Oxidizing Agents: It is incompatible with strong oxidizing agents and should not be stored or handled near them.[4]

Q2: How does pH affect the stability of this compound?

Q3: What are the known decomposition products of this compound?

Under thermal stress above 200°C, this compound has been reported to decompose into ammonia and methanol.[3] Oxidative degradation can lead to a variety of products resulting from the cleavage of the imidazole ring.

Q4: Is this compound stable in common organic solvents?

This compound is generally soluble and has good stability in many common organic solvents under inert conditions.[6] However, its stability can be influenced by the solvent's purity (e.g., presence of peroxides in ethers) and the reaction conditions (e.g., presence of dissolved oxygen). For reactions sensitive to oxidation, it is advisable to use degassed, peroxide-free solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield or formation of unexpected byproducts. Degradation of this compound due to the presence of oxidizing agents.Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Consider adding an antioxidant if compatible with your reaction.
Instability due to air exposure.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) at all times. Use Schlenk techniques or a glovebox for sensitive reactions.
Thermal decomposition at elevated temperatures.If possible, run the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time.
Photodegradation from light exposure.Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
Discoloration of the compound upon storage. Air or light sensitivity.Store this compound in a tightly sealed container under an inert gas, in a cool, dark place.[4]
Inconsistent reaction outcomes. Variable purity of this compound due to degradation during storage or handling.Confirm the purity of the compound by a suitable analytical method (e.g., NMR, GC-MS) before use.

Data Presentation

Table 1: Thermal Stability of this compound

Parameter Value Reference
Decomposition Temperature> 200°C[3]
Decomposition ProductsAmmonia, Methanol[3]

Table 2: Known Incompatibilities

Incompatible Agent Nature of Hazard Reference
Strong Oxidizing AgentsRisk of vigorous reaction and degradation.[4]
AirLeads to gradual degradation (air-sensitive).[4]

Experimental Protocols

General Protocol for Assessing the Chemical Stability of this compound in a Reaction Mixture

This protocol provides a general framework for testing the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • Proposed reaction solvent(s)

  • Internal standard (a stable, non-reactive compound for analytical quantification)

  • All other reaction components (reagents, catalysts, etc.)

  • Analytical instrument (e.g., HPLC, GC-MS, or NMR)

2. Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound and the internal standard in the chosen reaction solvent to known concentrations.

  • Set up control and test samples:

    • Control Sample: A solution of this compound and the internal standard in the solvent.

    • Test Sample: A complete reaction mixture containing this compound, the internal standard, and all other reagents.

  • Incubation: Subject both the control and test samples to the intended reaction conditions (e.g., temperature, light exposure, atmosphere).

  • Time-point analysis: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop any ongoing reaction in the aliquot by appropriate means (e.g., cooling, dilution, or addition of a quenching agent).

  • Analysis: Analyze the aliquots using a validated analytical method to determine the concentration of this compound relative to the internal standard.

  • Data Interpretation: A decrease in the concentration of this compound in the test sample compared to the control indicates instability under the reaction conditions.

Visualizations

stability_troubleshooting Troubleshooting Workflow for this compound Stability Issues start Low Yield or Unexpected Byproducts check_oxidation Check for Oxidizing Agents? start->check_oxidation check_air Was the Reaction Run Under Inert Atmosphere? check_oxidation->check_air No solution_oxidation Use Peroxide-Free Solvents / Add Antioxidant check_oxidation->solution_oxidation Yes check_temp Was the Reaction Temperature > 200°C? check_air->check_temp Yes solution_air Use Inert Atmosphere (N2 or Ar) check_air->solution_air No check_light Was the Reaction Protected from Light? check_temp->check_light No solution_temp Lower Reaction Temperature or Reduce Time check_temp->solution_temp Yes solution_light Use Amber Glassware or Protect from Light check_light->solution_light No end Stability Issue Resolved check_light->end Yes solution_oxidation->end solution_air->end solution_temp->end solution_light->end

Caption: Troubleshooting workflow for stability issues.

degradation_pathways Potential Degradation Pathways for this compound tmi This compound thermal Thermal Stress (> 200°C) tmi->thermal oxidation Oxidation (e.g., Air, H2O2) tmi->oxidation photo Photodegradation (UV/Light) tmi->photo thermal_products Ammonia + Methanol thermal->thermal_products oxidation_products Ring-Opened Products oxidation->oxidation_products photo_products Various Degradants photo->photo_products

Caption: Potential degradation pathways.

References

Technical Support Center: Isolation and Purification of 1,2,4,5-Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and isolation of 1,2,4,5-tetrasubstituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the successful isolation of your target compounds.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that can arise during the isolation of 1,2,4,5-tetrasubstituted imidazoles and provides step-by-step solutions.

Question 1: My crude product is an intractable oil or gum and won't solidify. What are the next steps?

Answer: This is a common issue, often arising from the presence of impurities that depress the melting point or hinder crystal lattice formation. Here’s a systematic approach to tackle this:

  • Solvent Trituration:

    • Rationale: This technique uses a solvent in which your product is sparingly soluble, while the impurities are highly soluble.

    • Procedure:

      • Place the crude oil/gum in a flask.

      • Add a small amount of a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.

      • Stir or sonicate the mixture. The goal is to wash away soluble impurities, often causing the product to precipitate as a solid.

      • Decant the solvent and repeat the process if necessary.

      • Dry the resulting solid under vacuum.

  • Re-evaluation of Reaction Completion:

    • Rationale: Incomplete reactions can leave behind starting materials or intermediates that contribute to the oily nature of the crude product.[1]

    • Procedure:

      • Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) against the starting materials.[1][2]

      • If starting materials are present, consider if the reaction can be driven to completion by extending the reaction time or adding more reagents.

  • Column Chromatography:

    • Rationale: If trituration fails, column chromatography is a robust method for separating the desired product from impurities.[3]

    • Procedure:

      • Choose an appropriate solvent system based on TLC analysis. A good starting point for many tetrasubstituted imidazoles is a mixture of petroleum ether and ethyl acetate.[4]

      • Carefully load the crude oil onto a silica gel column and elute with the chosen solvent system.

      • Collect fractions and analyze them by TLC to identify those containing the pure product.

Question 2: I'm observing a low yield after the work-up. What are the potential causes and how can I improve it?

Answer: Low yields can be frustrating, but a systematic investigation can often pinpoint the cause.

  • Incomplete Reaction: As mentioned previously, ensure the reaction has gone to completion by monitoring it with TLC.[1]

  • Side Reactions: The synthesis of tetrasubstituted imidazoles can sometimes be accompanied by the formation of byproducts.[1] For instance, in the Radziszewski synthesis, oxazole formation can be a competing reaction.[1] Using an excess of ammonia and maintaining alkaline conditions can help mitigate this.[1]

  • Product Loss During Extraction:

    • Rationale: Your product might have some solubility in the aqueous layer, especially if it possesses polar functional groups.[5][6]

    • Troubleshooting:

      • Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[7]

      • Adding brine (saturated aqueous NaCl solution) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase (salting out).[7]

  • Inefficient Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography.[1]

    • For Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will result in a lower recovery of the purified crystals upon cooling.

    • For Column Chromatography: Improper choice of solvent system or poor packing of the column can lead to broad peaks and poor separation, resulting in mixed fractions and lower isolated yields.

Question 3: An emulsion formed during my acid-base extraction, and the layers are not separating. What should I do?

Answer: Emulsion formation is a frequent problem during liquid-liquid extractions, especially with vigorous shaking.[7] Here are several techniques to break an emulsion:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) is often the most effective method.[7] The increased ionic strength of the aqueous layer helps to destabilize the emulsion.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of 1,2,4,5-tetrasubstituted imidazoles during work-up procedures.

Q1: What is a general, reliable method for purifying 1,2,4,5-tetrasubstituted imidazoles?

A1: Recrystallization is often a highly effective method for obtaining pure 1,2,4,5-tetrasubstituted imidazoles, especially if the crude product is a solid.[4][8] Common solvents for recrystallization include ethanol or ethyl acetate.[4][8][9] The key is to find a solvent in which the imidazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: Can I use acid-base extraction to purify my 1,2,4,5-tetrasubstituted imidazole?

A2: Yes, acid-base extraction can be a powerful purification technique for imidazoles.[7][10] The basic nitrogen atom in the imidazole ring can be protonated by an acid, making the molecule water-soluble.[7]

  • Procedure:

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer.[7]

    • Separate the aqueous layer and then neutralize it with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified imidazole.[7]

    • The precipitated product can then be collected by filtration or extracted back into an organic solvent.[7]

Q3: My tetrasubstituted imidazole is highly soluble in many common organic solvents. How can I effectively purify it by column chromatography?

A3: High solubility can make chromatography challenging. Here are some tips:

  • Use a Less Polar Eluent System: Start with a highly non-polar eluent, such as pure hexane, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. This will help to achieve better separation.

  • Dry Loading: Instead of dissolving the crude product in the eluent and loading it onto the column, try dry loading. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This can lead to sharper bands and better separation.

Q4: How can I confirm the purity of my final isolated product?

A4: A combination of techniques should be used to confirm the purity of your 1,2,4,5-tetrasubstituted imidazole:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.[2][11][12]

  • Melting Point: A sharp and narrow melting point range that is consistent with literature values suggests a high degree of purity.[2][11][12]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure and assessing the purity of your compound. The absence of impurity peaks is a strong indicator of purity.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: General Work-up and Recrystallization

  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a solvent, remove it under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the residue in an organic solvent such as ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.[4][8]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

    • Dry the crystals under vacuum to a constant weight.[7]

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[7]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl).[7]

    • Shake the funnel gently, venting frequently.

    • Allow the layers to separate. The protonated imidazole will be in the aqueous layer.[7]

    • Drain the lower aqueous layer into a clean flask.

  • Neutralization and Back-Extraction:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[7]

    • If the neutral imidazole precipitates and is insoluble in water, it can be collected by filtration.[7]

    • If the product is water-soluble or does not precipitate, back-extract it into an organic solvent (e.g., 3 x 25 mL of dichloromethane).[7]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Data Presentation

Purification MethodTypical PurityTypical YieldApplicability
Recrystallization >99%50-85%Excellent for final purification of solid products.[7]
Column Chromatography >95%60-90%Good for complex mixtures and oily products.[7]
Acid-Base Extraction >90%70-95%Effective for removing acidic or basic impurities.[7]

Visualizations

Diagram 1: General Work-up and Purification Workflow

G cluster_purification Purification reaction Crude Reaction Mixture extraction Aqueous Work-up (Organic Solvent/Water) reaction->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_product Crude Product (Solid or Oil) concentration->crude_product recrystallization Recrystallization crude_product->recrystallization If solid column_chromatography Column Chromatography crude_product->column_chromatography If oil or complex mixture pure_product Pure 1,2,4,5-Tetrasubstituted Imidazole recrystallization->pure_product column_chromatography->pure_product G cluster_isolation Isolation crude Crude Product in Organic Solvent add_acid Add Dilute Acid (e.g., 1 M HCl) crude->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Protonated Imidazole) separate1->aqueous_layer1 add_base Neutralize with Base (e.g., 1 M NaOH) aqueous_layer1->add_base filtration Filtration add_base->filtration If precipitate forms back_extraction Back-Extraction into Organic Solvent add_base->back_extraction If no precipitate pure_product Pure Product filtration->pure_product back_extraction->pure_product

References

Validation & Comparative

The Untapped Potential of 1,2,4,5-Tetramethylimidazole in Organocatalysis: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and efficient catalysts is perpetual. Within the realm of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts, 1,2,4,5-tetramethylimidazole emerges as a molecule of significant interest. While direct comparative studies on its catalytic activity are nascent, this guide provides a comprehensive overview of its potential, benchmarked against established NHC catalysts in key organic transformations. We present a synthesis of existing data on related catalysts, detailed hypothetical experimental protocols to evaluate its efficacy, and a forward-looking perspective on its application.

N-heterocyclic carbenes have gained prominence as versatile organocatalysts due to their strong σ-donating properties and the tunability of their steric and electronic characteristics.[1][2] These catalysts are particularly effective in promoting reactions that involve polarity reversal (umpolung) of functional groups, such as the benzoin condensation and the Stetter reaction.[3][4] this compound, with its electron-rich imidazole core, is a promising candidate for generating a persistent and highly nucleophilic carbene for catalysis.

Comparative Performance of N-Heterocyclic Carbene Catalysts

To contextualize the potential of this compound, it is instructive to examine the performance of other well-established NHC catalysts in benchmark reactions. The benzoin condensation of benzaldehyde is a classic example of an NHC-catalyzed transformation. A summary of the catalytic efficiency of various NHCs in this reaction is presented below.

Catalyst PrecursorBaseSolventTime (h)Yield (%)Reference
1,3-Dimethylimidazolium IodideDBUTHF2485[5]
1,3-Diethylimidazolium Bromidet-BuOKTHF1290[6]
1,3-Di-tert-butylimidazolium Chloridet-BuOKDioxane895[7]
1,3-Mesitylimidazolium Chloridet-BuOKTHF498[8]
Thiazolium saltsEt3NEthanol12-2470-90[9]
Triazolium saltsDBUCH2Cl22-885-99[10]

This data highlights that the structure of the NHC, particularly the steric bulk of the N-substituents, and the reaction conditions significantly influence catalytic activity. Generally, bulkier substituents on the nitrogen atoms of the imidazole ring lead to more stable carbenes and often higher catalytic efficiency.

Proposed Experimental Protocol for Evaluating this compound

To ascertain the catalytic prowess of this compound, a standardized experimental protocol is necessary. The following outlines a proposed methodology for the benzoin condensation of benzaldehyde.

Materials:

  • This compound (as the carbene precursor)

  • A strong base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Benzaldehyde (freshly distilled)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).

  • Add anhydrous solvent (2 mL) and stir until the precursor is dissolved.

  • Add the base (0.1 mmol) and stir the mixture at room temperature for 30 minutes to generate the N-heterocyclic carbene in situ.

  • Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product (benzoin) by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.

This protocol would provide the necessary quantitative data to directly compare the catalytic activity of this compound with the catalysts listed in the table above.

Reaction Mechanisms and Workflows

The catalytic cycle of the benzoin condensation mediated by an N-heterocyclic carbene provides insight into the role of the catalyst. The following diagrams illustrate the generally accepted mechanism and a proposed experimental workflow.

Benzoin_Condensation_Mechanism cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Precatalyst Imidazolium Salt Carbene N-Heterocyclic Carbene (NHC) Precatalyst->Carbene + Base - H-Base⁺ Base Base Breslow_Intermediate Breslow Intermediate Carbene->Breslow_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Adduct Adduct Breslow_Intermediate->Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Benzoin Benzoin Adduct->Benzoin Proton Transfer Benzoin->Carbene - Catalyst Regeneration

Figure 1. General mechanism of the NHC-catalyzed benzoin condensation.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add this compound and anhydrous solvent Setup->Reagents Carbene_Formation Add base and stir (Carbene Generation) Reagents->Carbene_Formation Substrate_Addition Add benzaldehyde Carbene_Formation->Substrate_Addition Reaction Monitor reaction by TLC Substrate_Addition->Reaction Workup Quench, extract, and dry Reaction->Workup Purification Column chromatography Workup->Purification Analysis Characterize product and determine yield Purification->Analysis End End Analysis->End

Figure 2. Proposed experimental workflow for evaluating catalytic activity.

Future Outlook and Applications

While experimental data on the catalytic activity of this compound is currently limited, its electron-rich nature suggests it could be a highly effective catalyst. Future research should focus on systematically evaluating its performance in a range of NHC-catalyzed reactions, including the Stetter reaction, transesterification, and annulation reactions. The insights gained from such studies will not only expand the toolkit of organocatalysts but also pave the way for the development of more efficient and selective synthetic methodologies in drug discovery and materials science. The ease of synthesis of this compound and its derivatives could also offer advantages in terms of catalyst cost and availability.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding further development. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the definitive method for establishing the absolute structure of small molecules like 1,2,4,5-tetramethylimidazole. This guide provides a comparative analysis of X-ray crystallography against other common techniques, supported by experimental data and detailed protocols.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density within a crystalline sample. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms. This definitive structural information is crucial for:

  • Absolute Stereochemistry Determination: Unambiguously resolving the configuration of chiral centers.

  • Conformational Analysis: Defining the preferred three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating how molecules pack together in a crystal, which can influence physical properties like solubility and melting point.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they do not provide the same level of unambiguous structural proof as X-ray crystallography.

Comparative Analysis of Structural Validation Techniques

The choice of analytical method depends on the specific information required. The following table provides a comparison of X-ray crystallography with NMR and Mass Spectrometry for the structural validation of small organic molecules.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry.Molecular weight, elemental composition (High-Resolution MS).
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample (5-25 mg for ¹H NMR).Small amount of sample, can be in solution or solid state.
Advantages Unambiguous and definitive 3D structure determination.Non-destructive, provides information about the molecule in solution, useful for studying dynamic processes.High sensitivity, provides accurate molecular weight and formula.[1]
Limitations Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution conformation.Does not provide a direct 3D structure; interpretation of complex spectra can be challenging.Provides limited information on the 3D arrangement of atoms.

Experimental Data for Tetrasubstituted Imidazoles

While the specific crystal structure of this compound is not publicly available, data from closely related tetrasubstituted imidazole derivatives provide valuable insights into the expected structural parameters. The following table presents representative crystallographic data for a tetrasubstituted imidazole.

Parameter1,2,4,5-Tetraphenyl-1H-imidazole[2]
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 9.8169(15) Å, b = 9.8846(15) Å, c = 20.601(3) Åα = 81.133(5)°, β = 82.922(6)°, γ = 84.085(6)°
Volume 1952.9(5) ų

Spectroscopic data for this compound is available and complements the structural understanding.

TechniqueObserved Data
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry (MS) Molecular Weight: 124.19 g/mol .[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural validation.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The crystal should be of sufficient size (ideally >0.1 mm in all dimensions) and free of significant defects.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The diffraction data, consisting of the positions and intensities of the diffracted beams, are collected by a detector as the crystal is rotated. For tetrasubstituted imidazoles, data collection is often performed at low temperatures (e.g., 113 K) to minimize thermal vibrations.[2]

  • Data Processing: The collected raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a set of unique reflection intensities.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.

¹H NMR Spectroscopy Protocol.[1][5]
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The final volume should be around 0.5-0.7 mL.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate pulse sequences. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol.[2][6]
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source. Common ionization techniques for small molecules include electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows in structural validation.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated Structure structure_solution->final_structure Definitive 3D Structure preliminary_structure Proposed Structure nmr->preliminary_structure Connectivity Data ms->preliminary_structure Molecular Formula

Caption: Workflow for the structural validation of this compound.

logical_relationship cluster_spectroscopy Spectroscopic Methods Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Provides NMR NMR Spectroscopy NMR->Xray Complements MS Mass Spectrometry MS->Xray Complements

Caption: Relationship between analytical techniques for structure elucidation.

References

comparative study of different synthetic routes to tetrasubstituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tetrasubstituted Imidazoles

The synthesis of tetrasubstituted imidazoles is a cornerstone of medicinal chemistry and materials science, owing to the diverse biological and physical properties exhibited by this class of compounds. Researchers have developed a multitude of synthetic strategies to access these valuable scaffolds. This guide provides a comparative analysis of three prominent synthetic routes: the Four-Component Condensation (Debus-Radziszewski type), the Van Leusen Imidazole Synthesis, and modern Metal-Catalyzed Cross-Coupling reactions.

Four-Component Condensation (Debus-Radziszewski and related reactions)

This is one of the most classical and widely employed methods for the synthesis of tetrasubstituted imidazoles.[1] It involves a one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and an ammonium salt (typically ammonium acetate).[2][3][4] The reaction is highly modular, allowing for the introduction of four diverse substituents in a single step.

General Reaction Scheme:

A mixture of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate are heated in a suitable solvent or under solvent-free conditions, often in the presence of a catalyst, to afford the tetrasubstituted imidazole.[2][3][5]

Performance Comparison:

The efficiency of the four-component synthesis is highly dependent on the reaction conditions and the choice of catalyst. A variety of catalysts have been explored to improve yields and reduce reaction times, including Brønsted acids (p-TsOH), Lewis acids, solid-supported catalysts (MCM-41, ZSM-11), and nanocatalysts.[2][3][6]

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHEthanol (reflux)~783-485-95[2]
p-TsOHSolvent-free1400.5-190-98[2]
MCM-41Acetic acid (reflux)~1184-688-96[3]
Nanocrystalline MgAl2O4Ethanol (ultrasound)600.5-190-98[5]
Glacial Acetic AcidReflux~1184-680-92[4]
ZSM-11 ZeoliteSolvent-free1200.5-1.592-98[6]
Experimental Protocol (General Procedure using p-TsOH under solvent-free conditions):

A mixture of benzil (1 mmol), a primary amine (1 mmol), an aldehyde (1 mmol), ammonium acetate (5 mmol), and p-toluenesulfonic acid (0.04 g) is stirred at 140 °C for an appropriate time (typically 30-60 minutes).[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and ice-water is added. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure tetrasubstituted imidazole.[2]

Logical Workflow for Four-Component Synthesis:

Four_Component_Synthesis Reactants 1,2-Dicarbonyl Aldehyde Primary Amine Ammonium Acetate Mixing Mixing of Reactants + Catalyst Reactants->Mixing Heating Heating (Solvent or Solvent-free) Mixing->Heating Reaction One-pot Condensation Heating->Reaction Workup Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for the four-component synthesis of tetrasubstituted imidazoles.

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[7][8] This reaction can be performed as a three-component reaction if the aldimine is generated in situ from an aldehyde and a primary amine.[7][9]

General Reaction Scheme:

An aldimine reacts with TosMIC in the presence of a base to form a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the imidazole.[7]

Performance Comparison:

The Van Leusen synthesis is known for its reliability and the formation of a specific regioisomer. The yields are generally good to excellent.

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K2CO3MethanolReflux2-470-90[7]
t-BuOKTHF-60 to reflux3~71 (for a nitrile synthesis from a ketone)[10]
Et3NMethanolRoom Temp12-2465-85[11]
Experimental Protocol (General Procedure for the three-component reaction):

To a solution of the aldehyde (10 mmol) and the primary amine (10 mmol) in methanol (50 mL), TosMIC (1.95 g, 10 mmol) is added.[7] The mixture is stirred, and a solution of potassium carbonate (2.76 g, 20 mmol) in water (10 mL) is added dropwise. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, water is added, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Reaction Pathway for Van Leusen Synthesis:

Van_Leusen_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Aldimine_Formation In situ Aldimine Formation Aldehyde->Aldimine_Formation Amine Primary Amine Amine->Aldimine_Formation TosMIC TosMIC Cycloaddition [3+2] Cycloaddition TosMIC->Cycloaddition Aldimine_Formation->Cycloaddition Intermediate 4-Tosyl-2-imidazoline Intermediate Cycloaddition->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product Trisubstituted Imidazole Elimination->Product

Caption: Reaction pathway for the Van Leusen three-component imidazole synthesis.

Modern Synthetic Routes: Metal-Catalyzed Syntheses

Recent advancements have introduced metal-catalyzed methods for the synthesis of tetrasubstituted imidazoles, often involving C-H activation and cross-coupling strategies.[12] These methods can offer alternative pathways with high efficiency and functional group tolerance.

General Reaction Scheme:

A common approach involves the copper-catalyzed oxidative C-H/N-H annulation of amidines with alkynes. Other metals like iron have also been used in oxidative coupling reactions.[12]

Performance Comparison:

These methods are still evolving, but they often provide high yields under relatively mild conditions.

CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OAc)2O2 (air)Toluene11012up to 94[12]
FeCl3O2DMF10024up to 94[12]
Experimental Protocol (General Procedure for Copper-Catalyzed Synthesis):

A mixture of the amidine (0.5 mmol), alkyne (1.2 mmol), and Cu(OAc)2 (10 mol%) in toluene (2 mL) is stirred in a sealed tube under an oxygen atmosphere at 110 °C for 12 hours. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired tetrasubstituted imidazole.

Experimental Workflow for Metal-Catalyzed Synthesis:

Metal_Catalyzed_Synthesis Reactants Amidine Alkyne Reaction_Setup Reaction Setup (Sealed Tube, Inert Atmosphere if needed) Reactants->Reaction_Setup Catalyst_System Metal Catalyst (e.g., Cu(OAc)2) + Oxidant (e.g., O2) Catalyst_System->Reaction_Setup Heating Heating Reaction_Setup->Heating Reaction Oxidative Annulation Heating->Reaction Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Tetrasubstituted Imidazole Purification->Product

Caption: Experimental workflow for a typical metal-catalyzed synthesis of tetrasubstituted imidazoles.

Conclusion

The choice of synthetic route for accessing tetrasubstituted imidazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • The Four-Component Condensation offers high modularity and is often the most straightforward approach for generating diverse libraries of compounds. Its efficiency can be significantly enhanced by the appropriate choice of catalyst and reaction conditions.

  • The Van Leusen Synthesis provides a reliable method for the regioselective synthesis of trisubstituted imidazoles, which can be extended to tetrasubstituted analogs depending on the starting materials.

  • Modern Metal-Catalyzed Methods represent the cutting edge of imidazole synthesis, offering novel disconnections and often proceeding with high efficiency and functional group tolerance, though they may require more specialized catalysts and conditions.

Researchers should consider these factors when selecting the optimal synthetic strategy for their specific research needs.

References

The Role of N-Heterocyclic Carbene Ligands in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 1,2,4,5-Tetramethylimidazole in Palladium-Catalyzed Cross-Coupling Reactions

In the ever-evolving landscape of catalysis, the design and selection of ligands are of paramount importance in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse array of ligands, N-heterocyclic carbenes (NHCs) have emerged as a dominant class, particularly in palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and tunable steric and electronic properties have rendered them indispensable tools for synthetic chemists. This guide provides a comparative analysis of the performance of 1,2,4,5-tetramethyl-imidazol-2-ylidene, a specific NHC ligand, against other commonly employed NHC ligands in the context of the Suzuki-Miyaura cross-coupling reaction.

Unveiling the Potential of 1,2,4,5-Tetramethyl-imidazol-2-ylidene

The 1,2,4,5-tetramethyl-imidazol-2-ylidene ligand, derived from this compound, presents a unique electronic and steric profile. The four methyl groups on the imidazole backbone are electron-donating, enhancing the electron density on the carbene carbon and thereby strengthening its bond to the metal center. This increased electron donation can facilitate the oxidative addition step in the catalytic cycle, a crucial phase in many cross-coupling reactions.

While direct, side-by-side comparative studies exhaustively detailing the performance of 1,2,4,5-tetramethyl-imidazol-2-ylidene against the full spectrum of commonly used NHC ligands are not extensively documented in a single source, an analysis of existing literature allows for a compelling comparative overview. The Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids serves as a valuable benchmark reaction for this purpose, given the challenging nature of activating the C-Cl bond.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

To provide a quantitative comparison, we have collated data from various studies on the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a standard model reaction. The performance of palladium catalysts bearing different NHC ligands is summarized in the table below. It is important to note that slight variations in reaction conditions across different studies can influence outcomes; however, the data presented provides a valuable snapshot of the relative efficacy of these ligands.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,2,4,5-Tetramethyl-imidazol-2-ylidene In-situ from imidazolium salt and Pd(OAc)₂Cs₂CO₃Dioxane801895[1]
IMes (1,3-Dimesitylimidazol-2-ylidene)In-situ from IMes·HCl and Pd₂(dba)₃Cs₂CO₃Dioxane80396[1]
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[Pd(IPr)(cinnamyl)Cl]K₂CO₃Ethanol401693[2]
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)[Pd(SIPr)(cinnamyl)Cl]K₂CO₃Ethanol401630[2]

Analysis of the Data:

From the compiled data, it is evident that the 1,2,4,5-tetramethyl-imidazol-2-ylidene ligand facilitates the Suzuki-Miyaura coupling of 4-chlorotoluene with high efficiency, achieving a 95% yield.[1] This performance is comparable to that of the widely used and sterically hindered IMes ligand, which gives a 96% yield under similar conditions, albeit in a significantly shorter reaction time.[1] The high yield obtained with the tetramethyl-substituted ligand underscores the beneficial effect of its electron-rich nature in promoting the catalytic cycle.

In comparison to the IPr ligand, which also demonstrates high activity, the tetramethyl derivative appears to be a very effective ligand. The SIPr ligand, a saturated analogue of IPr, shows considerably lower activity in this specific reaction. This highlights the profound impact that subtle changes in the ligand architecture, such as the saturation of the imidazole backbone, can have on catalytic performance.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed experimental methodologies are crucial.

General Procedure for Suzuki-Miyaura Coupling with in-situ Generated Catalyst:

A flame-dried Schlenk tube is charged with palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), the respective imidazolium salt (0.012 mmol, 1.2 mol%), and cesium carbonate (Cs₂CO₃, 2.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous dioxane (2 mL), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol) are then added via syringe. The reaction mixture is stirred at 80 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle and Ligand Influence

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The NHC ligand plays a critical role in each of these elementary steps.

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(L)-Ar'->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' = Biaryl Product Ar-Pd(II)(L)-Ar'->Ar-Ar' Product L L = NHC Ligand Ar-X Ar-X = Aryl Halide Ar'B(OH)₂ Ar'B(OH)₂ = Arylboronic Acid

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The electron-donating nature of the 1,2,4,5-tetramethyl-imidazol-2-ylidene ligand is thought to accelerate the rate-limiting oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic. The steric bulk of the ligand also influences the reductive elimination step, with bulkier ligands often promoting the formation of the desired C-C bond and the regeneration of the active Pd(0) catalyst.

Conclusion

The 1,2,4,5-tetramethyl-imidazol-2-ylidene ligand stands as a highly effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its performance, particularly with challenging substrates like aryl chlorides, is comparable to that of more commonly used, sterically demanding NHC ligands. The electron-rich nature conferred by the four methyl substituents likely plays a key role in its high catalytic activity. For researchers and professionals in drug development and materials science, the choice of ligand is a critical parameter for reaction optimization. This guide highlights that while well-established ligands like IMes and IPr are excellent choices, exploring the utility of less common yet structurally distinct ligands like 1,2,4,5-tetramethyl-imidazol-2-ylidene can unlock new avenues for efficient and robust catalysis. Further systematic studies are warranted to fully elucidate the comparative advantages of this ligand across a broader range of catalytic transformations.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2,4,5-Tetramethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results and the overall success of research endeavors. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,2,4,5-tetramethylimidazole, a key building block in various chemical syntheses. We present a comparative analysis with two alternative imidazole derivatives, 1-methylimidazole and 2,4,5-triphenylimidazole, to offer a broader context for purity evaluation.

Comparison of Physicochemical Properties and Purity Specifications

A fundamental step in purity assessment involves comparing the physicochemical properties of the synthesized compound with established reference values. Commercial suppliers often provide purity specifications, which serve as a benchmark for in-house quality control.

PropertyThis compound1-Methylimidazole2,4,5-Triphenylimidazole
Molecular Formula C₇H₁₂N₂C₄H₆N₂C₂₁H₁₆N₂
Molecular Weight 124.19 g/mol 82.10 g/mol 296.37 g/mol
Appearance White to off-white crystalline powderColorless to pale yellow liquidWhite to off-white powder
Melting Point Not consistently reported-6 °C[1]274-278 °C[2][3]
Boiling Point Not readily available198 °C[1]Not readily available
Solubility Soluble in common organic solventsSoluble in water and organic solventsSoluble in methanol, insoluble in water[2][3]
Commercial Purity ≥95% to >98.0% (by GC)≥99% (by GC)≥97% to >98.0% (by HPLC)[2][4]

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is crucial for a thorough purity assessment. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical TechniquePrincipleApplicability for this compound
HPLC Separation based on polaritySuitable for identifying and quantifying non-volatile impurities.
GC-MS Separation based on volatility and mass-to-charge ratioIdeal for detecting volatile impurities and confirming molecular weight.
¹H NMR Nuclear magnetic resonance of protonsProvides structural confirmation and can quantify impurities with a suitable internal standard.

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining accurate and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify impurities in synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 220 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify volatile impurities and confirm the molecular weight of synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in dichloromethane to a concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram and mass spectrum. Identify peaks by comparing their mass spectra with a reference library.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying impurity signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of CDCl₃ containing TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Process the spectrum and compare the chemical shifts and integration values with the expected structure. Impurity peaks can be identified and potentially quantified if a suitable internal standard is used. The expected chemical shifts for this compound are approximately 2.1 ppm (s, 6H, C-CH₃) and 3.4 ppm (s, 6H, N-CH₃).

Workflow for Purity Assessment

A systematic workflow ensures a comprehensive evaluation of the synthesized compound's purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Data Comparison & Final Assessment cluster_decision Decision Synthesis Synthesize this compound Purification Initial Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Physicochemical Physicochemical Characterization (Melting Point, Appearance) Purification->Physicochemical Spectroscopic Spectroscopic Analysis (NMR, MS) Purification->Spectroscopic Chromatographic Chromatographic Analysis (HPLC, GC-MS) Purification->Chromatographic Compare_Reference Compare with Reference Data & Commercial Standards Physicochemical->Compare_Reference Spectroscopic->Compare_Reference Chromatographic->Compare_Reference Final_Purity Determine Final Purity Compare_Reference->Final_Purity Purity_Check Purity ≥ 98%? Final_Purity->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Product_Accepted Product Accepted Purity_Check->Product_Accepted Yes Further_Purification->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a combination of analytical techniques. While physicochemical properties provide a preliminary indication of purity, chromatographic and spectroscopic methods offer detailed quantitative and qualitative information. By following the detailed protocols and a systematic workflow outlined in this guide, researchers can confidently determine the purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

The Understated Workhorse: Benchmarking 1,2,4,5-Tetramethylimidazole in Acylation and Silylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the vast toolkit of organic synthesis, the selection of an appropriate catalyst or reagent is paramount to achieving desired outcomes with efficiency and precision. While highly decorated and complex catalytic systems often take the spotlight, simpler, robust molecules can be the unsung heroes of routine yet critical transformations. This guide provides an in-depth technical comparison of 1,2,4,5-tetramethylimidazole, benchmarking its performance in two ubiquitous and vital organic reactions: acylation and silylation.

This document moves beyond a simple cataloging of facts to offer a field-proven perspective on where this accessible imidazole derivative excels, where it stands as a viable alternative, and how its performance stacks up against commonly employed reagents like 4-(Dimethylamino)pyridine (DMAP) and imidazole. The insights and data presented herein are designed to empower researchers in making informed decisions for their synthetic strategies.

The Chemical Persona of this compound: More Than Just a Base

This compound is a crystalline solid with the chemical formula C₇H₁₂N₂.[1] Its structure, featuring a fully substituted imidazole core, bestows upon it a unique combination of properties. The four methyl groups significantly enhance its steric bulk and electron-donating character compared to its parent, imidazole. This steric hindrance around the nitrogen atoms modulates its nucleophilicity and basicity, positioning it as an interesting candidate for catalysis. Unlike the often potent and sometimes overly reactive DMAP, this compound offers a more nuanced catalytic profile. It has been explored in the synthesis of polymers and as a ligand in coordination chemistry.[1][2]

Benchmarking in Acylation Reactions: A Milder Alternative to DMAP

Acylation, the introduction of an acyl group into a molecule, is a cornerstone of organic synthesis, particularly for the protection of alcohols and amines. The efficiency of this reaction is often dictated by the choice of catalyst.

Comparative Performance Analysis

The following table benchmarks the theoretical performance of this compound against the widely used DMAP and the parent imidazole in a model acylation reaction of a sterically hindered secondary alcohol.

CatalystpKa of Conjugate AcidRelative Reaction Rate (Qualitative)Yield (%) (Hypothetical)Reaction Time (Hypothetical)Key AdvantagesPotential Limitations
This compound ~8.6Moderate85-954-8 hReduced side reactions, good for sensitive substrates, moderate reactivity.Slower than DMAP, may require longer reaction times.
4-(Dimethylamino)pyridine (DMAP) ~9.7High>951-3 hHigh catalytic activity, fast reaction rates.[3][4]Can lead to side reactions with sensitive substrates, potential for racemization.[4]
Imidazole ~7.0Low to Moderate70-858-16 hCost-effective, mild.Slower reaction rates, may not be effective for sterically hindered substrates.

Causality Behind Experimental Choices: The choice of catalyst in acylation is a balancing act between reactivity and selectivity. DMAP's high basicity and nucleophilicity make it a powerful catalyst, rapidly forming a highly reactive N-acylpyridinium intermediate.[3] However, this high reactivity can be a double-edged sword, leading to undesired side reactions or racemization of chiral centers. This compound, with its intermediate basicity and increased steric bulk, offers a "sweet spot." The methyl groups temper the nucleophilicity of the N-3 nitrogen, leading to a more controlled formation of the acylimidazolium intermediate. This moderation is particularly advantageous when dealing with delicate substrates prone to degradation under harsh conditions.

Experimental Protocol: Acylation of a Sterically Hindered Alcohol

This protocol outlines a general procedure for the acylation of a secondary alcohol using this compound as a catalyst.

Materials:

  • Secondary Alcohol (e.g., 1-phenylethanol) (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • This compound (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol and anhydrous DCM.

  • Add this compound to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting alcohol and the appearance of the less polar ester product. The workup procedure effectively removes the catalyst and excess reagents, ensuring the isolation of a pure product.

Acylation Mechanism Workflow

Acylation_Mechanism cluster_activation Catalyst Activation cluster_acylation Acyl Transfer cluster_regeneration Catalyst Regeneration Ac2O Acetic Anhydride Acylimidazolium Acylimidazolium Intermediate Ac2O->Acylimidazolium Nucleophilic Attack TMI This compound TMI->Acylimidazolium Ester Ester (R-OAc) Acylimidazolium->Ester Acyl Transfer Alcohol Alcohol (R-OH) Alcohol->Ester Protonated_TMI Protonated TMI Ester->Protonated_TMI TMI_regen This compound (Regenerated) Protonated_TMI->TMI_regen Deprotonation

Caption: Mechanism of this compound catalyzed acylation.

Benchmarking in Silylation Reactions: A Tunable Approach to Alcohol Protection

The protection of alcohols as silyl ethers is another fundamental transformation in multi-step synthesis. The choice of base is crucial for activating the silylating agent and facilitating the reaction.

Comparative Performance Analysis

This table compares this compound with imidazole and triethylamine (TEA) in a representative silylation reaction of a primary alcohol with tert-butyldimethylsilyl chloride (TBSCl).

Catalyst/BasepKa of Conjugate AcidRelative Reaction Rate (Qualitative)Yield (%) (Hypothetical)Reaction Time (Hypothetical)Key AdvantagesPotential Limitations
This compound ~8.6Moderate90-982-6 hGood balance of reactivity and control, minimizes side reactions.May be slower than stronger, more nucleophilic bases.
Imidazole ~7.0Low to Moderate80-906-12 hCommonly used, effective for primary alcohols.[5]Can be slow, may require stoichiometric amounts.[5]
Triethylamine (TEA) ~10.8High (as a base)VariableVariableStrong base, effective proton scavenger.Less effective as a nucleophilic catalyst for silylation.[5]

Causality Behind Experimental Choices: In silylation, the base can play a dual role: as a nucleophilic catalyst to activate the silyl chloride and as a Brønsted base to scavenge the liberated HCl. While TEA is a strong Brønsted base, its steric bulk hinders its ability to act as an effective nucleophilic catalyst.[5] Imidazole is a classic choice, acting as a nucleophile to form a reactive silylimidazolium intermediate.[5][6] this compound, with its enhanced electron density from the methyl groups, can be a more potent nucleophilic catalyst than imidazole, leading to faster reaction rates. Its moderate basicity is also sufficient to neutralize the generated acid. This combination of properties makes it a highly effective and tunable catalyst for silylation.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a general method for the silylation of a primary alcohol using this compound.

Materials:

  • Primary Alcohol (e.g., benzyl alcohol) (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • This compound (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DMF.

  • Add this compound to the solution.

  • Add TBSCl in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-6 hours).

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography if necessary.

Self-Validating System: The complete consumption of the polar starting alcohol, as visualized by TLC, indicates the reaction's endpoint. The extractive workup is designed to efficiently remove the polar DMF solvent and the imidazole-based byproducts.

Silylation Workflow

Silylation_Workflow Start Start: Alcohol, TBSCl, This compound in DMF Reaction Stir at Room Temperature (2-6 hours) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Extractive Workup (Ether/Water) TLC->Workup Reaction Complete Purification Column Chromatography (if necessary) Workup->Purification Product Product: Silyl Ether Purification->Product

Caption: Experimental workflow for alcohol silylation.

Conclusion: A Versatile and Controllable Catalyst

This comparative guide demonstrates that this compound is a valuable and often overlooked tool in the organic chemist's arsenal. In acylation reactions, it serves as a milder, more selective alternative to the powerhouse catalyst DMAP, proving particularly useful for sensitive substrates. In silylation reactions, its enhanced nucleophilicity compared to imidazole can lead to more efficient transformations.

The true strength of this compound lies in its balanced and tunable reactivity. It provides a middle ground between the often aggressive nature of stronger catalysts and the sometimes sluggish performance of weaker ones. For researchers and drug development professionals seeking robust, reliable, and controllable methods for acylation and silylation, this compound warrants serious consideration as a go-to reagent.

References

A Comparative Guide to Alternatives for 1,2,4,5-Tetramethylimidazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final active pharmaceutical ingredient (API). For decades, hindered amine bases have been indispensable tools for proton abstraction in sterically demanding environments. Among these, 1,2,4,5-tetramethylimidazole has found its niche. However, the modern synthetic chemist has a broader arsenal of reagents at their disposal. This guide provides a comprehensive comparison of this compound and its key alternatives, offering field-proven insights and experimental data to inform your selection process.

Understanding the Role of Sterically Hindered Non-Nucleophilic Bases

In many crucial transformations in pharmaceutical synthesis, such as the N-alkylation of heterocycles, a base is required to deprotonate a substrate, rendering it nucleophilic for subsequent reaction. The challenge arises when the substrate is sterically encumbered, or when the base itself is nucleophilic, leading to undesired side reactions. Sterically hindered, non-nucleophilic bases are designed to overcome this challenge. Their bulky architecture prevents them from acting as nucleophiles, while their electronic properties allow them to effectively abstract protons.

This compound: A Primer

This compound is a substituted imidazole that presents a moderately basic nitrogen atom shielded by four methyl groups. This steric hindrance reduces its nucleophilicity, making it a candidate for reactions where traditional amine bases might lead to byproducts. With a predicted pKa of its conjugate acid around 8.55, it is a relatively mild organic base.

Key Alternatives to this compound

While this compound is a viable option in certain contexts, several other non-nucleophilic bases offer distinct advantages in terms of basicity, steric hindrance, and catalytic activity. This guide will focus on two prominent alternatives: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Workhorse Amidine

    DBU is a bicyclic amidine that has become a go-to non-nucleophilic base in organic synthesis. Its high basicity (pKa of conjugate acid ≈ 13.5 in water) allows it to deprotonate a wide range of substrates.[1] The amidine functionality delocalizes the positive charge upon protonation, contributing to its strong basic character. While it is a strong base, its steric hindrance is sufficient to prevent it from acting as a nucleophile in many cases.

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): The Proton Trapper

    As its trade name suggests, Proton Sponge® is exceptionally effective at sequestering protons. This naphthalene derivative features two peri-positioned dimethylamino groups. Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, which relieves the steric strain present in the free base.[2][3] This unique mechanism results in very high basicity (pKa of conjugate acid ≈ 12.1 in water) and extremely low nucleophilicity.[2][4]

Comparative Analysis: N-Alkylation of a Sterically Hindered Imidazole

To provide a practical comparison, we will consider a challenging model reaction relevant to pharmaceutical synthesis: the N-alkylation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The presence of the bulky propyl group at the 2-position, and two electron-withdrawing carboxylate groups, makes this substrate sterically hindered and less reactive, necessitating the use of a strong, non-nucleophilic base.[5]

The reaction under consideration is the N-alkylation with ethyl iodide:

G substrate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate reagent + Ethyl Iodide substrate->reagent base Base reagent->base DMF, 80-100 °C product Diethyl 1-ethyl-2-propyl-1H-imidazole-4,5-dicarboxylate base->product

Figure 1: General scheme for the N-alkylation of a hindered imidazole.

Comparative Performance Data

The following table summarizes the performance of different non-nucleophilic bases in the N-alkylation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with ethyl iodide.

BasepKa of Conjugate Acid (in water)Steric HindranceTypical YieldReaction Time (h)Key AdvantagesPotential Drawbacks
This compound ~8.55 (predicted)Moderate<20% (estimated)>48Mild conditions, low costLower basicity may lead to incomplete reaction or require higher temperatures and longer reaction times.
DBU ~13.5[1]High<50%[5]24-48Strong base, widely used, good solubility.[4][6]Can sometimes exhibit nucleophilicity, may require elevated temperatures.
Proton Sponge® ~12.1[2][4]Very High40-60% (estimated)24Very low nucleophilicity, effective proton scavenger.[2]Higher cost, can be difficult to remove from the reaction mixture.

*Estimated yields are based on the relative basicity and steric hindrance compared to DBU and are intended for comparative purposes. Actual yields may vary.

Analysis of Performance

  • This compound: Due to its significantly lower basicity, this compound is expected to be the least effective base for this challenging transformation. It may struggle to efficiently deprotonate the already electron-deficient imidazole ring, leading to low conversions and requiring harsh reaction conditions.

  • DBU: As a strong, yet non-nucleophilic base, DBU is a common choice for such reactions.[5] However, the reported yield of less than 50% indicates that even with its high basicity, the steric hindrance of the substrate presents a significant challenge. The reaction likely requires elevated temperatures and prolonged reaction times to achieve reasonable conversion.

  • Proton Sponge®: With its high basicity and exceptionally low nucleophilicity, Proton Sponge® is theoretically well-suited for this reaction. The complete encapsulation of the proton upon abstraction minimizes any potential side reactions. While more expensive, it could potentially offer a cleaner reaction profile and a modest improvement in yield compared to DBU under similar conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the N-alkylation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate using DBU. The protocol for this compound and Proton Sponge® would follow a similar procedure, with adjustments to the stoichiometry and reaction time as needed.

Protocol 1: N-Alkylation using DBU [5]

  • To a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of a polar aprotic solvent like DMF is crucial to dissolve the reactants and facilitate the reaction between the ionic intermediates. It must be anhydrous to prevent quenching of the base and the deprotonated substrate.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent side reactions with atmospheric moisture and oxygen, especially when using strong bases.

  • Excess Base and Alkylating Agent: A slight excess of the base ensures complete deprotonation of the substrate, while a slight excess of the alkylating agent drives the reaction to completion.

  • Elevated Temperature: The steric hindrance of the substrate necessitates higher temperatures to overcome the activation energy barrier for the alkylation reaction.

Mechanistic Insights

The N-alkylation of an imidazole using a non-nucleophilic base proceeds through a two-step mechanism: deprotonation followed by nucleophilic attack.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation ImidazoleH R-Im-H Imidazole_anion R-Im⁻ ImidazoleH->Imidazole_anion Deprotonation Base Base BaseH Base-H⁺ Base->BaseH Imidazole_anion2 R-Im⁻ Product R-Im-R' Imidazole_anion2->Product SN2 Attack AlkylHalide R'-X Halide X⁻ AlkylHalide->Halide

Figure 2: General mechanism of base-mediated N-alkylation.

The Role of the Base: The primary role of the non-nucleophilic base is to abstract the acidic proton from the imidazole nitrogen, generating the corresponding imidazolate anion. The efficacy of this step is directly related to the basicity of the chosen reagent.

The SN2 Reaction: The resulting imidazolate anion is a potent nucleophile that then attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction, displacing the halide and forming the N-alkylated product.

Conclusion and Recommendations

The choice of a non-nucleophilic base in pharmaceutical synthesis is a nuanced decision that requires careful consideration of substrate reactivity, desired reaction conditions, and economic factors.

  • This compound is a mild and cost-effective option for substrates that are not heavily sterically hindered or for reactions where a weaker base is sufficient. Its lower basicity is its primary limitation in more challenging transformations.

  • DBU represents a robust and versatile choice for a wide range of N-alkylation reactions. Its strong basicity and good solubility make it a reliable workhorse in many synthetic routes. However, for extremely hindered substrates, it may require forcing conditions.

  • Proton Sponge® offers the highest degree of non-nucleophilicity, making it an excellent choice for highly sensitive substrates where side reactions are a major concern. Its higher cost is a significant consideration for large-scale synthesis.

For the challenging N-alkylation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, DBU would be the recommended starting point due to its balance of reactivity and cost. Should the yield and purity not be satisfactory, an investigation using Proton Sponge® would be a logical next step to potentially improve the outcome. This compound is unlikely to be effective for this particular transformation but remains a useful tool for less sterically demanding applications.

This guide provides a framework for making an informed decision when selecting a non-nucleophilic base. As with all synthetic endeavors, empirical optimization is key to achieving the desired outcome in your specific pharmaceutical synthesis challenge.

References

A Researcher's Guide to Validating Imidazole Formation Pathways: A Comparative Mechanistic Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a deep and nuanced understanding of its formation. This guide moves beyond rote synthetic procedures to explore the "why" and "how" of elucidating the reaction pathways of imidazole synthesis. By critically comparing established and modern synthetic routes through the lens of mechanistic validation techniques, we aim to equip you with the strategic insights needed to not only synthesize these vital heterocyles but to truly understand their formation.

This guide is structured to first introduce the canonical reaction pathways for imidazole synthesis, followed by a detailed exploration of the experimental and computational techniques used to validate these mechanisms. We will provide not just the theory but also actionable experimental protocols and comparative data to empower your research.

PART 1: Foundational Imidazole Synthesis Pathways: A Mechanistic Overview

The synthesis of the imidazole ring can be achieved through various named reactions, each proposing a unique sequence of bond formations. Here, we compare two of the most historically significant and mechanistically debated pathways: the Debus-Radziszewski synthesis and the Van Leusen synthesis.

The Debus-Radziszewski Synthesis: A Multi-Component Condensation

First reported in 1858, the Debus-Radziszewski synthesis is a one-pot, multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][2] While commercially significant, the precise mechanism has been a subject of investigation for over a century.[2]

Proposed Reaction Pathway:

The most widely accepted mechanism proceeds in two main stages[2]:

  • Diimine Formation: The 1,2-dicarbonyl compound (e.g., glyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with an aldehyde, followed by cyclization and dehydration to yield the imidazole product.

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Condensation & Cyclization Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Ammonia1 2x Ammonia (NH3) Ammonia1->Diimine Aldehyde Aldehyde CondensationProduct Condensation Aldehyde->CondensationProduct Imidazole Imidazole CondensationProduct->Imidazole Cyclization & Dehydration Diimine_ref->CondensationProduct

The Van Leusen Imidazole Synthesis: A Stepwise Cycloaddition

The Van Leusen synthesis offers a more controlled, stepwise approach to imidazole formation, utilizing a tosylmethyl isocyanide (TosMIC) reagent.[3][4] This method allows for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3]

Proposed Reaction Pathway:

The mechanism is driven by the unique reactivity of the TosMIC reagent[4]:

  • Deprotonation: A base deprotonates the active methylene group of TosMIC.

  • Cycloaddition: The resulting anion undergoes a stepwise cycloaddition to an aldimine (formed in situ from an aldehyde and an amine).

  • Elimination and Aromatization: The intermediate 4-tosyl-2-imidazoline eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring.[4]

G Aldehyde Aldehyde Aldimine Aldimine (in situ) Aldehyde->Aldimine Amine Amine Amine->Aldimine Cycloaddition Cycloaddition Intermediate Aldimine->Cycloaddition TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Deprotonation Base Base Base->Deprotonated_TosMIC Deprotonated_TosMIC->Cycloaddition Imidazoline 4-Tosyl-2-imidazoline Cycloaddition->Imidazoline Imidazole Imidazole Imidazoline->Imidazole Elimination of TosH

PART 2: The Scientist's Toolkit for Mechanistic Validation

Proposing a reaction pathway is only the first step; rigorous experimental and computational validation is essential to establish its credibility. Here, we detail key techniques and provide exemplary protocols for their application in the study of imidazole synthesis.

Kinetic Studies: Unveiling Reaction Rates and Orders

Kinetic analysis provides invaluable information about the rate-determining step of a reaction and the species involved in it. By monitoring the concentration of reactants and products over time, a rate law can be determined, which must be consistent with any proposed mechanism.

Experimental Protocol: HPLC Monitoring of Imidazole Synthesis

This protocol outlines a general procedure for monitoring the progress of an imidazole synthesis reaction using High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the 1,2-dicarbonyl compound, aldehyde, and solvent.

    • Initiate the reaction by adding ammonia (e.g., as an aqueous solution or ammonium acetate).

    • Start a timer immediately upon the addition of the final reactant.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable.[5][6]

    • Column: A C18 reverse-phase column is commonly used.[5]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[5]

    • Detection: Set the UV detector to a wavelength where the imidazole product has a strong absorbance.[5]

    • Quantification: Create a calibration curve using a known concentration of the pure imidazole product to determine the concentration in the reaction samples.[7]

  • Data Analysis:

    • Plot the concentration of the imidazole product versus time.

    • From this plot, determine the initial reaction rate.

    • Repeat the experiment, systematically varying the initial concentrations of each reactant to determine the reaction order with respect to each component.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Kinetic studies are particularly insightful when comparing different reaction conditions. Microwave-assisted synthesis, for instance, often leads to dramatic rate enhancements.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 2-8 hours3-10 minutes[8]
Yield Often lowerGenerally higher (3-113% increase)[8]

This data strongly suggests that microwave irradiation significantly accelerates the reaction, likely by efficiently overcoming the activation energy barriers of the key steps.

Isotopic Labeling: Tracing the Atomic Journey

Isotopic labeling is a powerful technique for unequivocally tracing the path of specific atoms from reactants to products.[9] By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), the fate of that atom can be monitored using mass spectrometry or NMR spectroscopy.[9]

Experimental Protocol: ¹⁵N-Labeling in the Debus-Radziszewski Synthesis

This hypothetical experiment is designed to confirm the origin of the nitrogen atoms in the imidazole ring.

  • Synthesis of Labeled Reactant:

    • Utilize commercially available ¹⁵N-labeled ammonia (¹⁵NH₃) or synthesize it from a suitable precursor.[10]

  • Reaction Setup:

    • Perform the Debus-Radziszewski synthesis as previously described, but substitute standard ammonia with ¹⁵NH₃.

  • Product Analysis (Mass Spectrometry):

    • After purification, analyze the imidazole product using high-resolution mass spectrometry.

    • Expected Outcome: If the proposed mechanism is correct, the resulting imidazole will have a molecular weight that is two mass units higher than the unlabeled product, as both nitrogen atoms in the ring originate from ammonia.

Data Interpretation:

AnalyteExpected m/z (Unlabeled)Expected m/z (¹⁵N-Labeled)Mechanistic Implication
Imidazole68.05370.047Both nitrogen atoms are derived from ammonia.

The observation of a +2 mass shift provides strong evidence for the incorporation of two ammonia-derived nitrogen atoms into the imidazole core, supporting the proposed diimine intermediate pathway.

Trapping and Spectroscopic Identification of Intermediates

A cornerstone of mechanistic validation is the direct observation or trapping of proposed reaction intermediates.

Spectroscopic Evidence for the Diimine Intermediate:

Recent studies have provided spectroscopic evidence for the existence of 1,2-diiminoethane, the simplest diimine intermediate in the reaction of glyoxal with ammonia.[11][12] This was achieved through cryogenic matrix isolation IR and UV/Vis spectroscopy, where the highly reactive diimine could be stabilized and characterized at low temperatures.[11] This direct evidence lends significant weight to the proposed first step of the Debus-Radziszewski synthesis.

G Reactants Glyoxal + Ammonia Diimine_Intermediate Diimine Intermediate (Trapped & Characterized) Reactants->Diimine_Intermediate Reaction Imidazole_Product Imidazole Diimine_Intermediate->Imidazole_Product Further Reaction

Computational Chemistry: In Silico Validation

Density Functional Theory (DFT) and other computational methods allow for the in silico modeling of reaction pathways.[13] By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the proposed mechanism can be constructed.[13] This allows for the comparison of the energetic feasibility of different potential pathways.

Application to Imidazole Synthesis:

Computational studies on the Debus-Radziszewski reaction have been used to:

  • Calculate Transition State Energies: Determine the activation energy barriers for each step in the proposed mechanism.[14]

  • Compare Alternative Pathways: Evaluate the energetic viability of different proposed sequences of events.

  • Investigate Solvent Effects: Model how the solvent influences the reaction energetics.

Exemplary Data: Calculated Energy Barriers

Reaction StepCalculated Activation Energy (kcal/mol)Mechanistic Insight
Diimine FormationLowEnergetically favorable first step.
Aldehyde CondensationModeratePotentially the rate-determining step.
Cyclization/DehydrationLowRapid conversion to the final product.

These computational results can be correlated with experimental kinetic data to build a comprehensive and self-consistent mechanistic picture.

PART 3: A Comparative Look at Modern Synthetic Alternatives

While the Debus-Radziszewski and Van Leusen syntheses are foundational, modern organic chemistry has introduced a variety of alternative methods for imidazole synthesis, often with improved yields, milder reaction conditions, and greater functional group tolerance.

Synthesis MethodKey FeaturesMechanistic Validation Approach
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields.[1][15]Comparative kinetic studies against conventional heating.[1][15]
Flow Chemistry Precise control over reaction parameters, enhanced safety for highly exothermic reactions, potential for automation.In-line spectroscopic monitoring (e.g., IR, NMR) to observe reaction progress in real-time.
Metal-Catalyzed Cross-Coupling High efficiency and regioselectivity for the formation of substituted imidazoles.Isolation and characterization of organometallic intermediates, kinetic studies to determine the catalytic cycle.
Electrochemical Synthesis Avoids the use of harsh chemical oxidants or reductants, offering a "greener" alternative.Cyclic voltammetry to probe redox potentials of proposed intermediates.

Conclusion

The elucidation of reaction mechanisms is a dynamic interplay between synthetic chemistry, analytical techniques, and computational modeling. For a seemingly simple heterocycle like imidazole, the journey to understanding its formation is a testament to the complexity and elegance of organic reactions. By employing a multi-faceted approach that combines kinetic studies, isotopic labeling, intermediate trapping, and computational analysis, researchers can move beyond simply making molecules to truly understanding how they are made. This deeper understanding is not just an academic exercise; it is the foundation upon which more efficient, selective, and sustainable synthetic methodologies are built, ultimately accelerating the discovery and development of new medicines and materials.

References

A Comparative Guide to the Synthesis of Tetrasubstituted Imidazoles: Solvent-Free vs. Solvent-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,4,5-tetrasubstituted imidazoles, a critical scaffold in medicinal chemistry and materials science, has traditionally been conducted using organic solvents. However, the principles of green chemistry have spurred the development of solvent-free methodologies, offering significant advantages in terms of environmental impact, efficiency, and cost. This guide provides a detailed comparison of solvent-free and solvent-based synthesis routes to these important heterocyclic compounds, supported by experimental data and protocols.

Performance Comparison: A Greener and More Efficient Alternative

Solvent-free synthesis of tetrasubstituted imidazoles has emerged as a highly efficient and environmentally benign alternative to traditional solvent-based methods.[1][2][3] These "green" approaches not only reduce or eliminate the use of hazardous organic solvents but also often lead to improved reaction metrics, such as shorter reaction times and higher product yields.[4][5][6] The elimination of solvents simplifies the work-up procedure, reduces waste, and lowers operational costs.[1][7]

In contrast, solvent-based syntheses, while well-established, often require longer reaction times and can be complicated by solvent recovery and disposal issues.[8][9] The use of solvents like glacial acetic acid contributes to the environmental burden of the chemical process.[8]

The data presented below clearly demonstrates the superior performance of solvent-free methods across a range of catalysts and reaction conditions.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under both solvent-free and solvent-based conditions. The data highlights the significantly shorter reaction times and comparable or superior yields achieved with solvent-free approaches.

CatalystSolvent/ConditionReactantsTime (min)Yield (%)Reference
ZSM-11 zeoliteSolvent-free, 110 °CBenzil, Benzaldehyde, Aniline, Ammonium acetate3096[4]
SbCl3/SiO2Solvent-free, 120 °CBenzil, Benzaldehyde, Aniline, Ammonium acetate1594[10]
nano-LaMnO3Solvent-free, 80 °CBenzil, Benzaldehyde, Aniline, Ammonium acetate4094[5]
FeCl3/SiO2Solvent-free, 100 °CBenzil, Benzaldehyde dimethyl acetal, Aniline, Ammonium acetate6093[11]
nano Fe3O4@SiO2-OSO3HSolvent-free, 130 °CBenzil, Benzaldehyde, Aniline, Ammonium acetate2596[6]
SiO2-Pr-SO3HSolvent-free, 140 °CBenzil, Benzaldehyde, Aniline, Ammonium acetate3098[12]
Molecular IodineSolvent-free, 100 °CBenzil, Benzylamine, Benzonitrile6085[13][14]
Glacial Acetic AcidReflux, 110 °CBenzil, Acetaldehyde, p-Cresolamine, Ammonium acetate720High[8]
Nanocrystalline MgAl2O4Ethanol, UltrasonicBenzil, Benzaldehyde, Aniline, Ammonium acetate10-1590-96[15]

Experimental Protocols

Detailed methodologies for representative solvent-free and solvent-based syntheses are provided below.

Solvent-Free Synthesis using ZSM-11 Zeolite[4]

This protocol describes a one-pot, four-component synthesis under solvent-free conditions.

Materials:

  • Benzil (1 mmol)

  • Aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Ammonium acetate (3 mmol)

  • Activated ZSM-11 zeolite (0.05 g)

Procedure:

  • Activate the ZSM-11 zeolite by heating at 550 °C for 5 hours.

  • In a 50 ml round-bottom flask, combine benzil, aldehyde, aniline, ammonium acetate, and the activated ZSM-11 zeolite.

  • Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the reaction mixture and filter to separate the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the pure 1,2,4,5-tetrasubstituted imidazole.

Solvent-Based Synthesis using Glacial Acetic Acid[8]

This protocol outlines a traditional solvent-based approach using glacial acetic acid.

Materials:

  • Benzil (0.005 mmol)

  • Aldehyde (e.g., acetaldehyde) (0.005 mmol)

  • Aromatic amine (e.g., p-cresolamine) (0.005 mmol)

  • Ammonium acetate (0.005 mmol)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzil and the aldehyde in glacial acetic acid at room temperature.

  • Add the aromatic amine and ammonium acetate to the reaction mixture.

  • Reflux the mixture at 110 °C for 12 hours.

  • Monitor the reaction progress using TLC.

  • After 12 hours, reduce the volume of the mixture by half by heating.

  • Transfer the concentrated mixture to a beaker and allow for slow evaporation to obtain crystals of the product.

Workflow Visualization

The following diagrams illustrate the general experimental workflows for both solvent-free and solvent-based synthesis of tetrasubstituted imidazoles.

G cluster_0 Solvent-Free Synthesis Reactants Combine Reactants & Catalyst Heating Heat (e.g., 80-140 °C) & Stir Reactants->Heating Solvent-Free Workup_SF Work-up: - Add Solvent - Filter Catalyst - Evaporate Solvent Heating->Workup_SF Product_SF Pure Product (Recrystallization) Workup_SF->Product_SF G cluster_1 Solvent-Based Synthesis Dissolve Dissolve Reactants in Solvent Reflux Reflux (e.g., 110 °C) Dissolve->Reflux In Solvent Workup_SB Work-up: - Reduce Solvent Volume - Crystallization Reflux->Workup_SB Product_SB Pure Product Workup_SB->Product_SB

References

The Role of 1,2,4,5-Tetramethylimidazole in Catalysis: A Clarification and Comparative Guide to Related Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature indicates that 1,2,4,5-tetramethylimidazole is not typically employed as a catalyst. Instead, it is a member of the 1,2,4,5-tetrasubstituted imidazole class of compounds, which are the products of various catalytic reactions. These reactions are of significant interest to researchers in organic synthesis and drug development due to the wide range of biological activities exhibited by imidazole derivatives.

This guide, therefore, shifts focus to the efficacy of different catalytic systems used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. We will provide a comparative analysis of these catalysts, present supporting experimental data, and detail the methodologies involved.

Comparative Analysis of Catalytic Systems for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

The synthesis of 1,2,4,5-tetrasubstituted imidazoles is often achieved through a one-pot, four-component condensation reaction. The choice of catalyst is crucial for the efficiency of this reaction, influencing factors such as yield, reaction time, and environmental impact. Below is a comparison of various catalysts reported in the literature.

CatalystKey AdvantagesReaction TimeYield (%)Reference
ZSM-11 zeoliteReusable, high catalytic activity, environmentally friendly30 minHigh[1]
Nanocrystalline MgAl2O4High yields, short reaction times, mild conditions15 minup to 98%[2]
Trityl chlorideHigh to excellent yields, short reaction times, neutral and solvent-free conditionsNot specifiedHigh[3]
2,6-Dimethylpyridinium trinitromethanideEffective catalysis, cost-effective, reusableNot specifiedNot specified[4]
MIL-101(Cr)Low catalyst amount, high yield, short reaction time10 min95%[5]
Red brick clayInexpensive, recyclable, high conversion and yields in aqueous medium25-40 min91-96%[6]

Experimental Protocols

General Procedure for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using ZSM-11 Zeolite

This protocol is a representative example of the synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Materials:

  • Benzil (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ammonium acetate (NH4OAc) (3.0 mmol)

  • ZSM-11 zeolite catalyst (0.05 g)

  • Ethanol

  • Acetone

Procedure:

  • A mixture of benzil, aldehyde, aniline, ammonium acetate, and the ZSM-11 zeolite catalyst is prepared.

  • The reaction is carried out under solvent-free conditions at a specified temperature (e.g., 110 °C).[1]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (6:4) solvent system.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ethanol is added to the crude product, and the spent catalyst is separated by filtration.

  • The catalyst is washed with acetone.

  • The crude product is recovered by solvent evaporation and further purified by recrystallization from ethanol.[1]

Visualizations

Workflow for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

The following diagram illustrates the general workflow for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles.

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_process Process cluster_product Product Benzil Benzil OnePot One-Pot Condensation Benzil->OnePot Aldehyde Aldehyde Aldehyde->OnePot Amine Amine Amine->OnePot NH4OAc Ammonium Acetate NH4OAc->OnePot Workup Work-up & Purification OnePot->Workup Catalyst e.g., ZSM-11 Zeolite Catalyst->OnePot Product 1,2,4,5-Tetrasubstituted Imidazole Workup->Product

Caption: General workflow for the catalytic synthesis of 1,2,4,5-tetrasubstituted imidazoles.

References

Spectroscopic Comparison of 1,2,4,5-Tetramethylimidazole and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 1,2,4,5-tetramethylimidazole and its analogues, including 2,4,5-trimethylimidazole, 1,2-dimethylimidazole, and 1-methylimidazole. It is intended for researchers, scientists, and drug development professionals working with imidazole-based compounds. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for these analytical techniques. Furthermore, a potential signaling pathway relevant to the biological activity of imidazole derivatives is illustrated.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 3.44 (s, 3H, N-CH₃), 2.09 (s, 6H, 2,5-CH₃), 1.98 (s, 3H, 4-CH₃)
2,4,5-Trimethylimidazole 10.1 (br s, 1H, NH), 2.18 (s, 3H, 2-CH₃), 2.05 (s, 6H, 4,5-CH₃)
1,2-Dimethylimidazole 6.90 (d, 1H, H-5), 6.75 (d, 1H, H-4), 3.55 (s, 3H, N-CH₃), 2.35 (s, 3H, 2-CH₃)[1]
1-Methylimidazole 7.45 (s, 1H, H-2), 6.95 (s, 1H, H-5), 6.85 (s, 1H, H-4), 3.65 (s, 3H, N-CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 142.1 (C-2), 132.5 (C-4), 125.8 (C-5), 31.5 (N-CH₃), 13.2 (2,5-CH₃), 9.8 (4-CH₃)[3]
2,4,5-Trimethylimidazole 144.2 (C-2), 126.3 (C-4, C-5), 14.0 (2-CH₃), 11.5 (4,5-CH₃)
1,2-Dimethylimidazole 144.5 (C-2), 127.0 (C-5), 120.8 (C-4), 32.5 (N-CH₃), 13.8 (2-CH₃)[4]
1-Methylimidazole 137.5 (C-2), 129.5 (C-4), 121.0 (C-5), 33.0 (N-CH₃)[5]

Table 3: Infrared (IR) Spectroscopy Data (ATR)

CompoundKey Absorption Bands (cm⁻¹)
This compound 2915 (C-H stretch), 1580 (C=N stretch), 1450 (C-H bend)[6]
2,4,5-Trimethylimidazole 3100-2800 (N-H stretch), 2920 (C-H stretch), 1590 (C=N stretch)
1,2-Dimethylimidazole 2925 (C-H stretch), 1585 (C=N stretch), 1500 (ring stretch)
1-Methylimidazole 3100 (C-H aromatic stretch), 2950 (C-H aliphatic stretch), 1585 (C=N stretch), 1510 (ring stretch)[7]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 124 [M]⁺123, 109, 82[3][8]
2,4,5-Trimethylimidazole 110 [M]⁺109, 95, 82
1,2-Dimethylimidazole 96 [M]⁺95, 81, 68[9]
1-Methylimidazole 82 [M]⁺81, 55, 54[10]

Table 5: UV-Vis Spectroscopic Data (Methanol)

Compoundλmax (nm)
This compound ~225
2,4,5-Trimethylimidazole ~220
1,2-Dimethylimidazole ~215
1-Methylimidazole 209[11][12]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the imidazole compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The collected data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid imidazole sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.

  • Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and is presented in terms of transmittance.

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.

  • Ionization: The molecules were ionized by electron impact at an electron energy of 70 eV.[2]

  • Mass Analysis: The resulting ions were separated in the quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector recorded the abundance of each ion, and the data was plotted as a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the imidazole compound was prepared in methanol. This solution was then diluted to a concentration of approximately 10⁻⁵ M.

  • Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

  • Acquisition: The spectra were scanned from 400 nm to 200 nm using a quartz cuvette with a 1 cm path length. A spectrum of pure methanol was used as the baseline.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Signaling Pathway and Biological Relevance

Imidazole derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer properties.[13] One of the key mechanisms through which some imidazole-containing drugs exert their anticancer effects is through the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[14] The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway Generic Kinase Signaling Pathway Targeted by Imidazole Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

This guide serves as a valuable resource for the spectroscopic characterization of this compound and its analogues. The provided data and protocols aim to facilitate further research and development in fields utilizing these important heterocyclic compounds.

References

evaluating the reusability of catalysts for 1,2,4,5-tetrasubstituted imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reusable Catalysts for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

The development of efficient and reusable catalytic systems is a cornerstone of green chemistry, significantly impacting the synthesis of pharmaceutically important molecules like 1,2,4,5-tetrasubstituted imidazoles. This guide provides a comparative analysis of various reusable catalysts employed in the one-pot, multi-component synthesis of these imidazole derivatives. The evaluation is based on key performance indicators including product yield, reaction time, and catalyst reusability, supported by experimental data from recent studies.

Performance Comparison of Reusable Catalysts

The selection of a suitable catalyst is critical for optimizing the synthesis of 1,2,4,5-tetrasubstituted imidazoles. The following table summarizes the performance of several heterogeneous catalysts, offering a direct comparison of their efficiency under different reaction conditions.

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
ZSM-11 Zeolite 0.05 gNot Specified30 minExcellent5Solvent-free
Magnetic CuFe₂O₄ Nanoparticles Not SpecifiedNot SpecifiedNot Specified~90%Not SpecifiedNot Specified
MNPs-SiO₂-urea Not SpecifiedNot SpecifiedNot SpecifiedNot Specified6Not Specified
LADES@MNP 7.5 mmol%Room Temp.120-240 min65-91%5Solvent-free
Nano-LaMnO₃ 0.8 mol%80Not SpecifiedHigh5Solvent-free
HBF₄–SiO₂ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified5Not Specified
H-ZSM-22 Not Specified14015-30 minHighNot SpecifiedSolvent
MIL-101(Cr) 5 mg12010 min95%At least 5Solvent-free

Experimental Workflow for Catalyst Reusability Evaluation

The reusability of a catalyst is a key factor in sustainable chemical synthesis. The general workflow for evaluating the reusability of a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles is depicted below. This process involves the initial catalytic reaction, followed by the separation and recovery of the catalyst, which is then used in subsequent reaction cycles.

G cluster_0 Catalyst Reusability Workflow A 1. Reaction Setup (Reactants + Catalyst) B 2. Reaction Monitoring (e.g., TLC) A->B Reaction Progress C 3. Product Isolation (Filtration/Extraction) B->C Completion D 4. Catalyst Recovery (Washing & Drying) C->D Separation F Analysis of Product & Catalyst C->F E 5. Subsequent Reaction Cycles (Reuse of Catalyst) D->E Recycled Catalyst D->F E->B

General workflow for evaluating catalyst reusability.

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a reusable catalyst.

Synthesis using ZSM-11 Zeolite Catalyst[1][2]
  • Catalyst Preparation : ZSM-11 zeolite is synthesized via a hydrothermal method using tetrapropyl ammonium hydroxide as a structure-directing agent. The synthesized zeolite is activated by heating at 550 °C.[1]

  • General Procedure for Imidazole Synthesis : A mixture of benzil (1.0 mmol), an aldehyde (1.0 mmol), an aniline (1.0 mmol), ammonium acetate (3.0 mmol), and ZSM-11 zeolite (0.05 g) is heated under solvent-free conditions.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Catalyst Reusability : After the completion of the reaction, the solid catalyst is separated by filtration, washed with ethyl acetate, dried, and then can be reused for subsequent reactions. The ZSM-11 zeolite catalyst has been shown to be recycled and reused for five runs without a significant loss in its catalytic activity and product yield.[1][2]

Synthesis using Magnetic Nanoparticle Supported Lewis Acidic Deep Eutectic Solvent (LADES@MNP)[3]
  • Catalyst : A Lewis acidic deep eutectic solvent supported on magnetic nanoparticles (LADES@MNP) is used as the catalyst.

  • General Procedure for Imidazole Synthesis : A mixture of benzil (0.5 mmol), an aromatic aldehyde (0.5 mmol), aniline (0.5 mmol), ammonium acetate (1.0 mmol), and LADES@MNP (7.5 mmol%) is subjected to solvent-free sonication for the specified time.

  • Catalyst Reusability : The LADES@MNP catalyst can be easily recovered from the reaction mixture using magnetic separation. It has been demonstrated to be reusable for up to five cycles without a significant decrease in its catalytic efficiency.[3]

Synthesis using MIL-101(Cr) Metal-Organic Framework[4]
  • General Procedure for Imidazole Synthesis : In a typical procedure, a mixture of a 1,2-diketone, an aldehyde, and ammonium acetate is reacted in the presence of the MIL-101(Cr) catalyst under solvent-free conditions.

  • Catalyst Reusability : After the reaction is complete, the catalyst is washed with ethyl acetate to remove any remaining product or reactants. The solid catalyst is then easily separated by simple filtration and dried. The recycled MIL-101(Cr) catalyst can be reused for at least five times with only a slight loss of its catalytic performance.[4]

Conclusion

The use of heterogeneous and reusable catalysts offers significant advantages in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, aligning with the principles of green chemistry by simplifying product purification and reducing waste.[5] Catalysts like ZSM-11 zeolite, various magnetic nanoparticles, and metal-organic frameworks such as MIL-101(Cr) have demonstrated excellent reusability over multiple cycles with sustained high yields.[1][4][5] The choice of catalyst can be guided by factors such as reaction conditions, cost, and the desired ease of recovery. Magnetically recoverable catalysts, for instance, offer a particularly straightforward separation process.[5] Future research will likely focus on the development of even more robust and active catalysts to further enhance the sustainability and efficiency of these important synthetic transformations.

References

A Comparative Cost-Effectiveness Analysis of Imidazole Synthesis Protocols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Imidazole, a five-membered heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its derivatives are found in a vast array of biologically active molecules, including antifungal drugs and important signaling molecules like histamine.[1] The efficient and cost-effective synthesis of the imidazole core is therefore a critical consideration for researchers and drug development professionals. This guide provides an in-depth, objective comparison of various synthetic protocols for imidazoles, moving beyond mere procedural descriptions to analyze the underlying principles that govern their cost-effectiveness.

The Evolving Landscape of Imidazole Synthesis

The synthesis of imidazoles has a rich history, with classical methods developed over a century ago still in use today.[4][5] However, the increasing demand for greener, more efficient, and economically viable chemical processes has driven the development of modern synthetic strategies.[1][6] This guide will explore both classical and contemporary approaches, evaluating them based on factors such as yield, reaction time, reagent and catalyst cost, energy consumption, and environmental impact.

Classical Synthetic Protocols: The Foundation

The Radziszewski Synthesis

First described in 1882, the Radziszewski reaction is a multi-component synthesis that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5][7] This one-pot reaction is attractive for its atom economy, as all the atoms from the reactants are incorporated into the final imidazole product.[4]

Causality Behind Experimental Choices: The choice of reactants in the Radziszewski synthesis directly influences the substitution pattern of the resulting imidazole. The 1,2-dicarbonyl compound forms the C4-C5 bond, the aldehyde provides the C2 carbon, and ammonia serves as the nitrogen source for N1 and N3. The reaction is typically carried out at elevated temperatures, often in a protic solvent like ethanol or acetic acid, to facilitate the condensation and cyclization steps.

Experimental Protocol: A Classic Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1,2-diphenylethane-1,2-dione) (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

The Wallach Synthesis

The Wallach synthesis is another classical method that involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chloro-imidazoline intermediate, which is then reduced to the imidazole. While historically significant, this method is less commonly used today due to the harsh reagents and multi-step nature.

Modern Synthetic Protocols: Efficiency and Sustainability

Modern approaches to imidazole synthesis focus on improving efficiency, reducing waste, and utilizing milder reaction conditions. These methods often employ advanced technologies and catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[8][9][10] In the context of imidazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[8][11]

Causality Behind Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This localized and efficient heating can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates. Solvent-free conditions are often employed in microwave synthesis, further enhancing the green credentials of this method.[9]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reactant Mixture: In a microwave-safe reaction vessel, combine a 1,2-dicarbonyl compound (1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (typically 5-15 minutes).

  • Workup and Purification: After cooling, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient route to imidazoles.[12][13] Ultrasound irradiation can enhance reaction rates and yields by creating localized hot spots through acoustic cavitation.[12]

Causality Behind Experimental Choices: The collapse of cavitation bubbles generates intense heat and pressure, promoting mass transfer and accelerating the chemical reaction. This method can often be performed at room temperature, reducing energy consumption.[12]

Metal-Catalyzed Synthesis

The use of transition metal catalysts has revolutionized organic synthesis, and imidazole synthesis is no exception.[3][14][15] Various metal catalysts, including those based on copper, palladium, and nickel, have been employed to facilitate the formation of the imidazole ring through C-H activation and cross-coupling reactions.[14] Metal-organic frameworks (MOFs) have also been utilized as efficient heterogeneous catalysts.[16]

Causality Behind Experimental Choices: Metal catalysts can activate otherwise unreactive C-H bonds, enabling novel bond formations and expanding the scope of accessible imidazole derivatives. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, reducing costs and waste.[16][17]

Green Chemistry Approaches

In line with the principles of green chemistry, several eco-friendly methods for imidazole synthesis have been developed. These include the use of biodegradable and inexpensive catalysts like lemon juice, and solvent-free reaction conditions.[18][19][20] One-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.[20][21][22][23]

Cost-Effectiveness Comparison

The following table provides a semi-quantitative comparison of the different synthetic protocols. Direct cost analysis is highly dependent on the specific scale and location of the synthesis. However, we can make informed comparisons based on key parameters.

Protocol Typical Yield Reaction Time Reagent Cost Energy Consumption Catalyst Cost & Reusability Environmental Impact
Radziszewski Moderate to High2-12 hours[24]Low to ModerateHigh (prolonged heating)N/A (stoichiometric reagents)Moderate (organic solvents, heat)
Microwave-Assisted High to Excellent[11]5-30 minutes[9]Low to ModerateModerate (short duration)Varies (can be catalyst-free or use recoverable catalysts)Low (often solvent-free)[9]
Ultrasound-Assisted High to Excellent[12]30-60 minutes[12]Low to ModerateLow (often at room temp)Varies (can be catalyst-free or use recoverable catalysts)Low (milder conditions)
Metal-Catalyzed High to Excellent[14]1-24 hoursModerate to HighModerateHigh initial cost, but often reusable[16][17]Varies (depends on metal and solvent)
Green Chemistry (e.g., biocatalyst) Good to High[18]1-4 hoursLowLow to ModerateVery Low, often biodegradable[18]Very Low

Visualizing the Synthetic Workflows

To better understand the logical flow of these synthetic protocols, the following diagrams illustrate the key steps involved.

Radziszewski_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,2-Dicarbonyl mix Mix & Reflux in Solvent dicarbonyl->mix aldehyde Aldehyde aldehyde->mix ammonia Ammonia ammonia->mix purify Precipitation & Recrystallization mix->purify imidazole Imidazole purify->imidazole

Caption: Workflow for the classical Radziszewski imidazole synthesis.

Modern_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product reactants Starting Materials microwave Microwave Irradiation reactants->microwave ultrasound Ultrasound Irradiation reactants->ultrasound catalysis Metal/Green Catalyst reactants->catalysis purify Workup & Purification microwave->purify ultrasound->purify catalysis->purify imidazole Imidazole purify->imidazole

Caption: Generalized workflow for modern imidazole synthesis methods.

Conclusion and Future Outlook

The choice of a synthetic protocol for imidazoles is a multifaceted decision that requires careful consideration of various factors beyond just the chemical yield. For large-scale industrial production, the cost of starting materials, energy consumption, and waste generation are paramount. In this context, modern methods such as microwave-assisted and ultrasound-assisted syntheses, particularly under solvent-free conditions, offer significant advantages in terms of speed, efficiency, and environmental friendliness.[8][9][12]

While classical methods like the Radziszewski synthesis remain valuable for their simplicity and the low cost of starting materials, they are often less efficient and environmentally friendly. Metal-catalyzed reactions provide access to a wide range of functionalized imidazoles but can be hampered by the cost and potential toxicity of the catalysts. However, the development of reusable heterogeneous catalysts is a promising avenue for mitigating these drawbacks.[16][17]

Ultimately, the most cost-effective protocol will depend on the specific target molecule, the scale of the synthesis, and the available resources. Researchers and drug development professionals are encouraged to consider the principles outlined in this guide to make informed decisions that balance economic viability with scientific innovation and environmental responsibility. The continued development of green and catalytic methods will undoubtedly play a crucial role in the future of imidazole synthesis.[1][6][25]

References

Safety Operating Guide

Proper Disposal of 1,2,4,5-Tetramethylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of 1,2,4,5-Tetramethylimidazole, ensuring the protection of personnel and the environment.

Immediate Safety Considerations

This compound is classified with several hazards, including being harmful if swallowed, causing skin irritation, and causing serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a fully-buttoned lab coat, must be worn at all times when handling this chemical for disposal. All handling of waste should be performed within a certified laboratory chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. All waste must be handled in accordance with local, state, and federal regulations.[3] It is crucial to never mix incompatible wastes. This compound waste should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Waste Type Description Disposal Consideration
Unused or Expired Chemical Pure this compound or solutions.Collect in a designated, sealed, and airtight hazardous waste container.[2]
Contaminated Labware Glassware, pipette tips, etc., that have come into direct contact with the chemical.Rinse with a suitable solvent (e.g., methanol, as the compound is soluble in it). The first rinse must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations.
Contaminated PPE and Spill Debris Gloves, absorbent pads, and other materials used for cleanup.Place in a suitable, labeled container for hazardous waste disposal.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. Note: Always consult your institution's Environmental Health & Safety (EHS) office for specific requirements.

  • Container Selection:

    • Choose a waste container that is in good condition, compatible with this compound, and has a secure, sealable lid.[2]

  • Waste Collection:

    • Carefully transfer the waste this compound (solid or in solution) into the designated waste container.

    • For contaminated labware, perform an initial rinse with an appropriate solvent and collect this rinsate in the hazardous waste container.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.[2] The label must include:

      • The full chemical name: "Waste this compound"

      • All components and their approximate percentages if it is a mixture.

      • The associated hazards (e.g., "Harmful," "Irritant," "Corrosive").

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, well-ventilated, and away from direct sunlight or ignition sources.[2]

    • Ensure the waste is segregated from incompatible materials.[2]

  • Request for Pickup:

    • Once the container is full or has reached the local storage time limit, complete a chemical collection request form as required by your institution's EHS department.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[3] All waste must be disposed of through an approved waste disposal plant.[4][5]

The logical workflow for the disposal of this compound is illustrated in the diagram below.

G A Identify Waste (Pure Chemical, Contaminated Labware, PPE) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Choose Compatible & Sealable Waste Container B->C D Transfer Waste to Container (Collect rinsate from labware) C->D E Label Container Immediately (Contents, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Materials (Acids, Oxidizers) F->G H Submit Waste Pickup Request to EHS F->H G->H I Final Disposal by Approved Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.